molecular formula C10H6BrNO2S B1517718 4-(4-Bromophenyl)thiazole-2-carboxylic acid CAS No. 886366-94-5

4-(4-Bromophenyl)thiazole-2-carboxylic acid

Cat. No.: B1517718
CAS No.: 886366-94-5
M. Wt: 284.13 g/mol
InChI Key: JZGOVEPJNODGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2S and its molecular weight is 284.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOVEPJNODGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653783
Record name 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-94-5
Record name 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)thiazole-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS No. 886366-94-5), a pivotal heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, and describes the standard analytical techniques for its characterization. Furthermore, this guide explores its significant role as a key intermediate in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the thiazole nucleus is of particular importance due to its wide spectrum of biological activities. This compound is a strategically functionalized derivative that has garnered significant attention as a key intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a reactive carboxylic acid handle and a bromine atom suitable for further cross-coupling reactions, makes it an exceptionally versatile scaffold for library synthesis and structure-activity relationship (SAR) studies. This guide aims to serve as a detailed resource for scientists leveraging this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 886366-94-5
Molecular Formula C₁₀H₆BrNO₂S
Molecular Weight 284.13 g/mol
Appearance Solid
InChI Key JZGOVEPJNODGBT-UHFFFAOYSA-N
SMILES O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by the conversion of the resulting 2-amino group to a carboxylic acid functionality.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer-type Reaction A p-Bromoacetophenone D 2-Amino-4-(4-bromophenyl)thiazole A->D B Thiourea B->D C Iodine (catalyst) C->D Reflux in Ethanol E 2-Amino-4-(4-bromophenyl)thiazole D->E Intermediate G 4-(4-Bromophenyl)thiazole- 2-carboxylic acid E->G F 1. NaNO₂, H₂SO₄ (Diazotization) 2. KCN, CuSO₄ 3. Acid Hydrolysis F->G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

The initial step involves the reaction of a phenacyl bromide (in this case, p-bromoacetophenone) with thiourea, a classic Hantzsch synthesis to form the 2-aminothiazole ring.[2][3][4]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-bromoacetophenone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine (0.1 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and basify with an ammonium hydroxide solution.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether to remove any unreacted starting material.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 2-Amino-4-(4-bromophenyl)thiazole.

Causality: The iodine acts as a catalyst to facilitate the condensation reaction. The basic work-up is necessary to neutralize the hydroiodide salt of the aminothiazole, leading to the precipitation of the free base.

Step 2: Synthesis of this compound

The conversion of the 2-amino group to a carboxylic acid can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amine, followed by cyanation and subsequent hydrolysis of the nitrile.

Protocol:

  • Diazotization: Dissolve 2-Amino-4-(4-bromophenyl)thiazole (1 equivalent) in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) and copper(I) sulfate (catalytic amount) in water. Add the cold diazonium salt solution to this cyanide solution slowly, with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis: The resulting nitrile intermediate is then subjected to acidic hydrolysis. Add concentrated hydrochloric acid or sulfuric acid to the reaction mixture and reflux until TLC or HPLC analysis indicates the complete conversion of the nitrile to the carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture, and the precipitated this compound can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality: The diazotization step is critical and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The final hydrolysis step is a standard and robust method for converting nitriles to carboxylic acids.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Confirmation IR FTIR Spectroscopy Start->IR Functional Group ID Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Standard analytical workflow for compound characterization.

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring, likely as two doublets in the range of δ 7.6-8.0 ppm. A singlet for the C5-H of the thiazole ring would be expected around δ 7.5-8.0 ppm.[2] A broad singlet for the carboxylic acid proton will be observed at a downfield chemical shift (>12 ppm).

  • ¹³C NMR (DMSO-d₆): Characteristic signals for the quaternary carbons of the thiazole ring are expected around δ 150-175 ppm, with the carboxylic acid carbonyl appearing at the lower end of this range. Signals for the bromophenyl ring carbons would also be present.[2]

  • FTIR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and characteristic C=C and C=N stretching frequencies for the aromatic and thiazole rings. A C-Br stretching band would be observed in the fingerprint region.[4]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (284.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds.

  • Antimicrobial and Anticancer Agents: The thiazole scaffold is a common feature in many antimicrobial and anticancer drugs.[2][5] This carboxylic acid derivative serves as a starting point for the synthesis of more complex molecules through amide bond formation or other modifications of the carboxylic acid group. The bromophenyl moiety allows for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space in SAR studies.

  • Enzyme Inhibitors: Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, related thiazole-based compounds have shown inhibitory activity against InhA, an essential enzyme in Mycobacterium tuberculosis, making this scaffold promising for the development of new anti-tuberculosis drugs.[6] Additionally, sulfonamide derivatives synthesized from related aminothiazoles have been explored as inhibitors of human carbonic anhydrase isoforms, which are targets for anticancer and antiglaucoma therapies.[7]

  • Scaffold for Library Synthesis: Due to its two distinct points of functionalization (the carboxylic acid and the bromine atom), this molecule is an ideal starting material for the creation of compound libraries for high-throughput screening. This allows for the rapid generation of a diverse set of molecules to test against various biological targets.

Conclusion

This compound, with its well-defined synthesis and versatile chemical handles, represents a cornerstone intermediate for medicinal chemists. Its strategic importance is underscored by the prevalence of the thiazole motif in numerous clinically relevant molecules. This guide provides the essential technical information for its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in the quest for novel therapeutics. The logical and robust synthetic protocols, coupled with a clear understanding of its properties and potential, solidify its place as a high-value scaffold in the drug discovery pipeline.

References

  • Magesh, C. J., Venkatapathy, K., Lavanya, G., Perumal, P. T., & Sathishkumar, R. (n.d.). Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Hernández-Vázquez, E., et al. (2012). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Molecules, 17(1), 1128-1144. [Link]
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate.
  • Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6598. [Link]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • This compound. (n.d.). MySkinRecipes.
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate.
  • Zidar, N., et al. (2016). New direct inhibitors of InhA with antimycobacterial activity based on a tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 116, 112-123. [Link]
  • Mahmood, A. A. R., & Kubba, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 1-6. [Link]
  • Jones, C. P., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12157-12170. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Monti, S. M., et al. (2017). Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1166-1172. [Link]
  • El-Naggar, M., et al. (2022). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 12(45), 29199-29215. [Link]469/)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiazole ring linked to a bromophenyl group and bearing a carboxylic acid function, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The thiazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The carboxylic acid group imparts acidic properties and potential for salt formation, influencing the compound's solubility and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available experimental data and expert-driven insights. Understanding these properties is paramount for its effective utilization in drug design, formulation development, and as a chemical intermediate.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited published experimental data for this specific compound.

PropertyValueSource/Method
Molecular Formula C₁₀H₆BrNO₂S-
Molecular Weight 284.13 g/mol
CAS Number 886366-94-5
Appearance Solid
Melting Point 117–119 °CExperimental
Boiling Point Not availableExperimental data not found
pKa (acidic) ~2.5 - 3.5 (Predicted)Computational Prediction[1][2]
logP ~3.0 - 3.5 (Predicted)Computational Prediction[3]
Aqueous Solubility Low (Predicted)Based on logP and structure

Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a carboxylic acid, a very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹.[4][5] The C=O stretching vibration of the carboxylic acid will likely appear as a strong band between 1680 and 1710 cm⁻¹, with the conjugation to the aromatic thiazole ring potentially lowering the frequency.[4] Other notable peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the bromophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a para-substituted benzene ring. A singlet for the proton on the thiazole ring (C5-H) is also expected in the aromatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position being dependent on the solvent and concentration.[6][7]

¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 160-180 ppm). The aromatic and thiazole carbons would appear in the range of δ 110-150 ppm.[6]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (284.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.

X-ray Crystallography

Currently, a specific single-crystal X-ray structure of this compound is not publicly available. However, based on the crystal structures of similar substituted phenylthiazole derivatives, it is anticipated that the molecule will adopt a largely planar conformation to maximize π-system conjugation.[8][9][10][11] In the solid state, extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules is expected, likely forming dimers or catemeric chains. These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, will be the primary forces governing the crystal packing.

Synthesis of this compound

The synthesis of 4-aryl-thiazole-2-carboxylic acids is commonly achieved through the Hantzsch thiazole synthesis.[12][13][14][15] A plausible synthetic route for this compound is outlined below.

Synthesis_Workflow A 4-Bromoacetophenone B Bromination A->B Br₂ C 2-Bromo-1-(4-bromophenyl)ethan-1-one B->C E Hantzsch Thiazole Synthesis C->E D Thiooxamide D->E F Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate E->F G Hydrolysis F->G NaOH, H₂O/EtOH H This compound G->H

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one To a solution of 4-bromoacetophenone in a suitable solvent such as acetic acid or chloroform, an equimolar amount of bromine is added dropwise with stirring. The reaction is typically performed at room temperature or with gentle heating. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the α-bromo ketone.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate The 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with thiooxamide in a solvent like ethanol. The mixture is heated at reflux for several hours. The reaction involves the condensation of the α-bromo ketone with the thioamide to form the thiazole ring. After cooling, the product, ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, often precipitates and can be collected by filtration.

Step 3: Hydrolysis to this compound The synthesized ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of a compound is a critical indicator of its purity. Differential Scanning Calorimetry (DSC) is a highly accurate method for its determination.[16][17][18][19][20]

DSC_Workflow A Sample Preparation (dry, powdered) B Weighing and Encapsulation in DSC pan A->B C Loading into DSC instrument B->C D Temperature Program Execution (Heating at a constant rate) C->D E Data Acquisition (Heat Flow vs. Temperature) D->E F Analysis of Thermogram (Onset of melting peak) E->F G Melting Point Determination F->G

Caption: Workflow for melting point determination using DSC.

Protocol:

  • A small amount of the dried, powdered this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an ionizable compound like this compound, the pKa value is crucial for understanding its behavior in physiological environments. Potentiometric titration is a standard method for its determination.

Protocol:

  • A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • The solution is placed in a thermostated vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its experimental determination.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and water C Mix known volumes of pre-saturated n-octanol and water A->C B Prepare a stock solution of the compound in one phase D Add a known amount of the compound B->D C->D E Shake the mixture until equilibrium is reached D->E F Allow phases to separate E->F G Carefully separate the two phases F->G H Determine the concentration of the compound in each phase (e.g., by HPLC-UV) G->H I Calculate logP = log([Compound]octanol / [Compound]water) H->I

Caption: Workflow for logP determination using the shake-flask method.

Protocol:

  • n-Octanol and water are mutually saturated by shaking them together overnight and then allowing them to separate.

  • A known amount of this compound is dissolved in a known volume of either the pre-saturated n-octanol or water.

  • A known volume of the other pre-saturated phase is added.

  • The mixture is shaken vigorously for a sufficient time to allow for the partitioning equilibrium to be reached (typically several hours).

  • The mixture is then centrifuged to ensure complete phase separation.

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion

This compound is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a detailed overview of its key properties, combining available experimental data with scientifically grounded predictions and established experimental protocols. While further experimental characterization is warranted to fill the existing data gaps, this comprehensive guide serves as a valuable resource for researchers and scientists working with this promising molecule.

References

  • Anonymous. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]
  • Anonymous. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Anonymous. IR: carboxylic acids. [Link]
  • Anonymous. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids.
  • Ben-Ammar, H., Khemili, M., Bouacida, S., Villemin, D., Bar, N., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 22(5), 757. [Link]
  • Anonymous. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
  • Ben-Ammar, H., Khemili, M., Bouacida, S., Villemin, D., Bar, N., & Choukchou-Braham, N. (2017).
  • Khatun, N. (2025, October 20). Substituted Phenylthiazole Derivatives: Synthesis, Spectral and Biological Investigation.
  • Anonymous. (2016, April 27). Differential scanning calorimetry. CureFFI.org. [Link]
  • Anonymous. Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]
  • Anonymous. Hantzsch thiazole synthesis.
  • Anonymous. Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Anonymous. (2007, March 11).
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019, April 11). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • de Oliveira, R. C., & de Barros, D. M. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 46(3), 547-554. [Link]
  • Kolovanov, E., Proskura, A., & Winiwarter, S.
  • Anonymous. (2025, August 9). DSC Studies on Organic Melting Temperature Standards.
  • Anonymous. Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals.
  • Anonymous. Decades of Reliable pKa Predictions. ACD/Labs. [Link]
  • Wiglusz, M., Tomaszewski, R., & Wiglusz, K. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link]
  • Anonymous. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
  • Al-Warhi, T. I., Al-Ghorbani, M., Al-Sharabi, R., Al-Akl, B. A., Al-Salahi, R., & Marzouk, M. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6202. [Link]
  • Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Barakat, A. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(15), 4487. [Link]
  • Wang, D., Liu, H., Li, Z., Wang, L., & Chen, W. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 16(12), 2333-2346. [Link]
  • Al-Warhi, T. I., Al-Ghorbani, M., Al-Sharabi, R., Al-Akl, B. A., Al-Salahi, R., & Marzouk, M. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 26(18), 5463. [Link]
  • Anonymous. 4-[(2z)-2-(4-bromophenyl)imino-4-oxo-thiazolidin-5-yl]butanoic acid. PubChemLite. [Link]
  • Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
  • Anonymous. 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. Amerigo Scientific. [Link]

Sources

Part 1: Core Molecular Architecture and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

This guide offers a comprehensive exploration of this compound, a heterocyclic building block of significant interest in contemporary drug discovery and materials science. We will dissect its molecular architecture, delve into rational synthetic strategies, outline robust analytical characterization methods, and survey its applications as a pivotal intermediate in the development of advanced bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

The utility of any synthetic building block begins with a fundamental understanding of its structure and inherent properties. This compound is a molecule designed for purpose, combining a biologically active thiazole core with functional groups amenable to diverse chemical transformations.

Chemical Identity

A precise identification is paramount for regulatory compliance, reproducibility, and sourcing. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 886366-94-5[1][2]
Molecular Formula C₁₀H₆BrNO₂S[1][2]
Molecular Weight 284.13 g/mol [1][2]
IUPAC Name This compound
SMILES O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1[1]
InChI Key JZGOVEPJNODGBT-UHFFFAOYSA-N[1]
Structural Analysis

The molecule's structure is a composite of three key functional domains:

  • The Thiazole Ring : A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Its planarity and electron distribution are critical for molecular interactions with biological targets.

  • The C2-Carboxylic Acid : This functional group serves as a key synthetic handle. It can be converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR). Its acidic nature also influences the molecule's overall polarity and solubility.

  • The C4-(4-Bromophenyl) Group : This substituent provides steric bulk and, more importantly, a site for further chemical elaboration. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.[2]

The juxtaposition of these groups creates a versatile platform for generating libraries of complex derivatives for screening and lead optimization.

Part 2: Rational Synthesis and Mechanistic Considerations

A reliable and scalable synthetic route is essential for the practical application of a chemical building block. The most robust and widely adopted method for constructing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis, first described in 1887.[6]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[4][7][8] The reaction proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.

The causality of this pathway is elegant: the highly electrophilic carbon of the α-halocarbonyl is attacked by the nucleophilic sulfur of the thioamide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, and a final dehydration step driven by the formation of the stable aromatic thiazole ring.[9]

Hantzsch_Mechanism General Mechanism of the Hantzsch Thiazole Synthesis Reactants α-Halocarbonyl + Thioamide Intermediate1 S-Alkylation Product (Thioimidate) Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration (-H₂O) Synthesis_Workflow start 4-Bromoacetophenone step1 Step 1: Bromination (Reagents: Br₂, Acetic Acid) start->step1 intermediate1 2-Bromo-1-(4-bromophenyl)ethanone step1->intermediate1 step2 Step 2: Hantzsch Condensation (Reagents: Ethyl 2-thiooxamate, Ethanol) intermediate1->step2 intermediate2 Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate step2->intermediate2 step3 Step 3: Saponification (Reagents: NaOH, H₂O/EtOH) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone Intermediate)

  • Rationale : This step creates the essential α-haloketone electrophile required for the Hantzsch reaction. Acetic acid serves as a solvent and catalyst.

  • Procedure :

    • Dissolve 4-bromoacetophenone (1.0 eq) in glacial acetic acid.

    • To this solution, add bromine (1.05 eq) dropwise at room temperature with vigorous stirring.

    • Continue stirring for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture slowly into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product is often pure enough for the next step.

Step 2: Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

  • Rationale : This is the key ring-forming Hantzsch condensation. Ethanol is a common solvent, and the reaction is typically run at reflux to ensure sufficient energy for cyclization and dehydration.

  • Procedure :

    • Suspend 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and ethyl 2-thiooxamate (1.1 eq) in absolute ethanol.

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the ethyl ester.

Step 3: Saponification to this compound

  • Rationale : The final step is a standard ester hydrolysis (saponification) using a strong base to yield the desired carboxylic acid.

  • Procedure :

    • Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours.

    • After cooling, acidify the reaction mixture to pH 2-3 with cold, dilute hydrochloric acid.

    • Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the final product.

Part 3: Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic methods is required to validate the identity and purity of this compound. The data presented here are predicted values based on the analysis of structurally similar compounds. [10]

Technique Expected Observations
¹H NMR - Carboxylic Acid (COOH): Broad singlet, ~13.0-14.0 ppm.- Thiazole C5-H: Singlet, ~8.0-8.5 ppm.- Bromophenyl Protons: Two doublets (AA'BB' system), ~7.6-8.0 ppm.
¹³C NMR - Carboxyl Carbon (C=O): ~160-165 ppm.- Thiazole C2, C4, C5: ~165-170 ppm (C2), ~145-150 ppm (C4), ~115-120 ppm (C5).- Bromophenyl Carbons: ~120-135 ppm, with the C-Br carbon appearing around ~125 ppm.
IR Spectroscopy - O-H stretch (acid): Very broad band, 2500-3300 cm⁻¹.- C=O stretch (acid): Strong, sharp band, ~1700-1730 cm⁻¹.- C=N / C=C stretches: 1500-1600 cm⁻¹.- C-Br stretch: 500-650 cm⁻¹.

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 283 and 285, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Part 4: Applications in Medicinal Chemistry and Beyond

This compound is not an end-product but a versatile starting point for creating more complex molecules with therapeutic potential. [2]The thiazole core is associated with a vast array of biological activities. [11][12] Key Application Areas:

  • Anticancer Agents : Many thiazole-containing compounds exhibit potent antiproliferative activity. [10][11]This scaffold can be elaborated to target specific kinases or other proteins implicated in cancer progression.

  • Antimicrobial Agents : The thiazole ring is a component of several antibiotics and can be functionalized to develop new agents to combat drug-resistant bacteria and fungi. [10][13]* Anti-inflammatory Drugs : Thiazole derivatives have been investigated as inhibitors of inflammatory pathways. [5]* Structure-Activity Relationship (SAR) Studies : This molecule is an ideal platform for SAR exploration. The carboxylic acid and the bromo-phenyl group can be independently modified to probe the chemical space around the thiazole core, leading to the optimization of potency and selectivity. [2]

Applications Core This compound Mod1 Amide Coupling (at COOH) Core->Mod1 Mod2 Esterification (at COOH) Core->Mod2 Mod3 Suzuki Coupling (at C-Br) Core->Mod3 Mod4 Sonogashira Coupling (at C-Br) Core->Mod4 Class1 Bioactive Amides Mod1->Class1 Class2 Bioactive Esters Mod2->Class2 Class3 Biaryl Compounds Mod3->Class3 Class4 Alkynyl Derivatives Mod4->Class4

Caption: Derivatization pathways for drug discovery.

Conclusion

This compound is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its robust synthesis via the Hantzsch reaction, combined with its orthogonal functional handles—the carboxylic acid and the aryl bromide—provides chemists with a powerful tool for the rapid generation of molecular diversity. A thorough understanding of its structure, synthesis, and analytical profile, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

References

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Al-Otaibi, A.M., Al-Zahrani, A.A., Al-Zahrani, N.A., & Al-Ghamdi, S.A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source not further specified]
  • Gomha, S.M., & Abdel-aziz, H.M. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5513. [Link]
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 164-173. [Link]
  • Al-Ghorbani, M., Chetan, C.N., Kumar, K.S.S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]
  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. [Link]
  • Shukla, A.P., & Verma, V. (2022). A Review on Thiazole Scaffolds and its Biological Activity. International Journal of Research and Publication and Reviews, 3(6), 1339-1349. [Link]
  • CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility of 4-(4-Bromophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical underpinnings, experimental methodologies for determination, and practical implications for researchers.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in many marketed drugs.[1][2] Its structure, featuring a bromophenyl substituent, makes it a valuable intermediate for synthesizing a diverse range of potentially bioactive molecules through cross-coupling reactions.[3] Derivatives of the 4-(4-bromophenyl)thiazole core have been investigated for their potential as antimicrobial and anticancer agents.[1][2]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in drug discovery and development, guiding formulation strategies and ensuring reliable in vitro assay results.[4]

Physicochemical Properties of this compound

A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 886366-94-5[5]
Molecular Formula C₁₀H₆BrNO₂S[5]
Molecular Weight 284.13 g/mol [5]
Appearance Solid[5]
SMILES String O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1[5]
InChI Key JZGOVEPJNODGBT-UHFFFAOYSA-N[5]

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces between the solute and the solvent. For this compound, the presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents, while the bromophenyl and thiazole rings contribute to its lipophilicity.

While experimental determination remains the gold standard, computational models can offer valuable predictive insights into a compound's solubility.[6][7][8] These models, often employing machine learning algorithms, utilize molecular descriptors to estimate solubility in various solvents.[6][8][9][10] Such predictive tools can aid in the early stages of drug discovery by prioritizing compounds with more favorable solubility profiles for synthesis and experimental testing.

Experimental Determination of Solubility

The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility.[4][11][12]

  • Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (often in DMSO). It is a high-throughput screening method used in the early stages of discovery.[11][13]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It represents the true solubility and is crucial for later-stage development and formulation.[4][12][14]

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[15][16]

Detailed Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a given buffer or solvent system.

Materials:

  • This compound (solid)

  • Selected solvent system (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., DMSO, methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the chosen analytical mobile phase to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent system. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Prepare samples in triplicate to ensure the reliability of the results.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Quantification and Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the solubility of the compound in the original solvent system by accounting for the dilution factor.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent C Agitate at constant temperature (24-48h) A->C B Prepare calibration standards F Analyze by HPLC B->F D Centrifuge to pellet excess solid C->D E Filter supernatant D->E E->F G Quantify using calibration curve F->G

Caption: Workflow for thermodynamic solubility determination.

Conceptual Distinction: Kinetic vs. Thermodynamic Solubility

The choice between measuring kinetic or thermodynamic solubility depends on the stage of drug discovery. The following diagram highlights the conceptual differences in their experimental setup.

Caption: Kinetic vs. Thermodynamic solubility pathways.

Applications and Implications for Drug Development

A comprehensive solubility profile for this compound is indispensable for:

  • Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic properties.

  • In Vitro Assays: Ensuring that the compound remains in solution at the tested concentrations to avoid false-negative results.

  • Formulation Development: Providing the foundational data needed to develop suitable oral or parenteral dosage forms.

  • Biopharmaceutical Classification System (BCS): Classifying the compound based on its solubility and permeability, which informs regulatory pathways.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for its determination. By employing standardized methodologies like the shake-flask protocol, researchers can generate reliable and reproducible solubility data. This information is a cornerstone for advancing the development of new chemical entities derived from this valuable thiazole scaffold, ultimately enabling the translation of promising compounds from the laboratory to clinical applications.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Shen, T., & Palmer, D. S. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7674-7711. [Link]
  • Al-Barakati, A., & Al-Ghamdi, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]
  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
  • ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]
  • Creative Biolabs. Solubility Assessment Service. [Link]
  • Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • SlideShare. (2022). solubility experimental methods.pptx. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • MySkinRecipes. This compound. [Link]
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

Sources

A Technical Guide to the Spectral Characteristics of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Editor's Note: Direct experimental spectral data for 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS 886366-94-5) is not extensively available in public scientific literature or spectral databases. This guide has been developed by synthesizing data from structurally analogous compounds and applying fundamental principles of spectroscopic analysis. The presented data serves as an expert-predicted reference for researchers, scientists, and drug development professionals working with this molecule or similar chemical scaffolds. All predictions are grounded in authoritative spectroscopic data for thiazoles, brominated aromatics, and carboxylic acids.

Introduction: The Scientific Context

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiazole core linked to a bromophenyl group and a carboxylic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic activities.[1][2] The precise characterization of this compound is paramount for ensuring the purity, identity, and structural integrity of downstream products.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features is explained to provide a deeper understanding of the molecule's structure-property relationships.

Compound Profile:

Property Value Source
Chemical Name This compound -
CAS Number 886366-94-5 [3]
Molecular Formula C₁₀H₆BrNO₂S [3]
Molecular Weight 284.13 g/mol [3]

| Structure | | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on a standard analysis in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for carboxylic acids.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to be clean, showing distinct signals for each type of proton in the molecule. The key diagnostic signal is the carboxylic acid proton, which appears as a broad singlet at a very high chemical shift due to strong deshielding and hydrogen bonding.[4] The aromatic region will be defined by the signals from the 4-bromophenyl group, which typically presents as a symmetric AA'BB' system, and the lone proton on the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Comparative Insights
~13.5 Broad Singlet 1H -COOH The acidic proton is highly deshielded and its signal is often broadened by chemical exchange. Carboxylic acid protons typically resonate above 12 δ.[4]
~8.25 Singlet 1H H-5 (Thiazole) The proton at position 5 of the thiazole ring is in an electron-deficient environment. In the analogous 4-(4-bromophenyl)thiazol-2-amine, this proton appears at 6.90 ppm; the electron-withdrawing carboxylic acid group at C-2 will shift this signal significantly downfield.[5]
~7.95 Doublet 2H H-2', H-6' These protons are ortho to the thiazole substituent on the phenyl ring. They form a classic AA'BB' pattern with the H-3'/H-5' protons. Data for the 2-amine analogue shows these signals around 7.19-7.56 ppm.[5]

| ~7.70 | Doublet | 2H | H-3', H-5' | These protons are ortho to the bromine atom. Their chemical shift is influenced by the electron-donating and anisotropic effects of the halogen. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a map of the carbon skeleton. We predict a total of 8 distinct signals, as two pairs of carbons in the symmetric 4-bromophenyl ring are chemically equivalent. The carbonyl carbon of the carboxylic acid is expected at the far downfield end of the spectrum.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Predicted Shift (δ, ppm) Assignment Rationale & Comparative Insights
~162.0 C-2 (-COOH) Carboxyl carbons in conjugated systems typically appear in the 160-170 ppm range.[4][6]
~155.0 C-4 (Thiazole) This carbon is attached to the bulky bromophenyl group and is part of the heterocyclic aromatic system.
~148.0 C-2 (Thiazole) This carbon, directly attached to the carboxylic acid, is significantly deshielded. In the 2-amine analogue, this carbon appears near 167.7 ppm, but the carboxylic acid group has a different electronic effect.[5]
~132.5 C-3', C-5' These carbons are ortho to the bromine atom and show a characteristic shift around 132 ppm in brominated benzenes.
~131.0 C-1' The ipso-carbon attached to the thiazole ring.
~129.0 C-2', C-6' These carbons are ortho to the thiazole substituent.
~123.0 C-4' The ipso-carbon attached to the bromine atom. Its signal is often of lower intensity. Data for 4-bromobenzoic acid shows this carbon at ~128 ppm.[7]

| ~120.0 | C-5 (Thiazole) | This carbon is attached to the only proton on the thiazole ring. In the 2-amine analogue, the corresponding carbon (C-5) is at 100.4 ppm; the deshielding effect of the COOH group increases the shift.[5] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying key functional groups. The spectrum of this compound is expected to be dominated by the incredibly broad O-H stretch and the sharp, strong C=O stretch of the carboxylic acid dimer.[4]

Table 3: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group Origin
2500 - 3300 Broad, Strong O-H Stretch Carboxylic Acid (H-bonded dimer)
~1715 Sharp, Strong C=O Stretch Conjugated Carboxylic Acid
~1600, ~1480 Medium C=C Stretch Aromatic Rings (Phenyl and Thiazole)
~1400 Medium C-O-H Bend Carboxylic Acid
~1250 Medium C-O Stretch Carboxylic Acid
~1070 Medium C-N Stretch Thiazole Ring
~830 Strong C-H Bend 1,4-disubstituted (para) Phenyl Ring
~670 Medium C-S Stretch Thiazole Ring

| ~550 | Medium | C-Br Stretch | Bromo-Aromatic |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most telling feature will be the isotopic signature of the bromine atom.

Predicted Fragmentation Profile (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity at m/z 283 and m/z 285 .

  • Key Fragments:

    • [M - COOH]⁺ (m/z 238/240): Loss of the carboxylic acid group (45 Da) is a highly probable fragmentation pathway, resulting in a 4-(4-bromophenyl)thiazole cation. This fragment will also exhibit the 1:1 bromine isotopic pattern.

    • [M - Br]⁺ (m/z 204): Loss of the bromine radical (79/81 Da) would yield a fragment at m/z 204.

    • [C₇H₄Br]⁺ (m/z 155/157): Cleavage of the bond between the phenyl and thiazole rings could produce a bromophenyl cation.

G M [M]⁺˙ m/z 283/285 M_COOH [M - COOH]⁺ m/z 238/240 M->M_COOH - COOH (45 Da) M_Br [M - Br]⁺ m/z 204 M->M_Br - Br (79/81 Da) C7H4Br [C₇H₄Br]⁺ m/z 155/157 M_COOH->C7H4Br - C₃HNS

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire data for 16-32 scans with a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire data for 1024-4096 scans with a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Referencing: Reference spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction.

Mass Spectrometry Protocol
  • Technique: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule. Analysis can be run in both positive and negative ion modes.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Acquisition Parameters (Negative Ion Mode):

    • The [M-H]⁻ ion at m/z 282/284 should be prominent.

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Collision energy for MS/MS fragmentation can be ramped from 10-40 eV to observe fragmentation patterns.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve Sample (e.g., DMSO-d₆, MeOH) NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer (ATR) Dissolve->IR MS LC-MS (ESI) Dissolve->MS Process Process Spectra (Referencing, Baseline Correction) NMR->Process IR->Process MS->Process Analyze Structure Elucidation & Verification Process->Analyze

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of this compound. By leveraging established spectroscopic principles and data from closely related analogues, researchers can confidently verify the identity and purity of this important chemical intermediate. The detailed protocols outlined herein provide a self-validating system for generating high-quality analytical data essential for advancing research and development objectives.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

The Multifaceted Biological Activities of 4-(4-Bromophenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4][5] Its unique physicochemical properties allow for diverse biological interactions, making it a privileged scaffold in the design of novel drugs.[5] When substituted with a 4-bromophenyl group at the 4-position, this core structure gives rise to a class of compounds with a remarkable spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[2][6][7] The presence of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring often enhances the biological efficacy of these derivatives.[2][8]

This technical guide provides an in-depth exploration of the biological activities of 4-(4-bromophenyl)thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into their synthesis, mechanisms of action, and key structure-activity relationships, supported by experimental data and protocols.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] 4-(4-bromophenyl)thiazole derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against a broad spectrum of bacteria and fungi.[2][9][10]

A notable series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated potent antimicrobial effects comparable to standard drugs like norfloxacin and fluconazole.[2][9][10] For instance, specific derivatives have shown promising in vitro antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values as low as 16.1 µM.[2][9]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of these derivatives is intricately linked to their structural features. The presence of the 4-bromophenyl moiety is a key contributor to their activity.[8][11] Further modifications at the 2-amino group of the thiazole ring have yielded compounds with enhanced and selective antimicrobial profiles. For example, the introduction of Schiff base linkages with various aromatic aldehydes has been a successful strategy to modulate their biological activity.[2][12]

Quantitative Antimicrobial Data
Compound IDTest OrganismMIC (µM)Reference
p2S. aureus16.1[2]
p2E. coli16.1[2]
p4B. subtilis28.8[2]
p6C. albicans15.3[2]
p3A. niger16.2[2]
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives

A common synthetic route to these compounds involves the Hantzsch thiazole synthesis.[13]

  • Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate).

    • React p-bromoacetophenone with thiourea in the presence of a catalyst, such as iodine.

    • Heat the mixture, then cool and extract the product.

  • Step 2: Synthesis of Schiff Base Derivatives (Target Compounds).

    • React the intermediate 4-(4-bromophenyl)thiazol-2-amine with various substituted aromatic aldehydes.

    • The reaction is typically carried out under reflux in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid.[1]

    • The resulting Schiff bases are then purified.

Synthesis_Workflow p_bromoacetophenone p-Bromoacetophenone intermediate 4-(4-bromophenyl)thiazol-2-amine p_bromoacetophenone->intermediate Hantzsch Synthesis (Iodine catalyst) thiourea Thiourea thiourea->intermediate Hantzsch Synthesis (Iodine catalyst) target_compounds Target 4-(4-bromophenyl)thiazole Derivatives intermediate->target_compounds Schiff Base Formation (Glacial Acetic Acid) aromatic_aldehydes Aromatic Aldehydes aromatic_aldehydes->target_compounds

General synthesis workflow for 4-(4-bromophenyl)thiazole derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Cancer remains a leading cause of mortality worldwide, and the quest for more effective and selective chemotherapeutic agents is ongoing.[1][2][4][5] Thiazole derivatives have demonstrated significant potential as anticancer agents, with some, like the FDA-approved drug Dasatinib, already in clinical use.[5][14] 4-(4-bromophenyl)thiazole derivatives have been a particular focus of research, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[2][4][15][16]

One study highlighted a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, with one compound in particular (p2) showing an IC50 value of 10.5 µM against the MCF-7 human breast adenocarcinoma cell line, comparable to the standard drug 5-fluorouracil (IC50 = 5.2 µM).[2][8]

Mechanism of Action in Cancer

The anticancer activity of these derivatives is often attributed to their ability to interact with key biological targets involved in cancer cell proliferation, survival, and metastasis.[5] Molecular docking studies have suggested that these compounds can bind to the active sites of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][13]

Anticancer_Mechanism Thiazole_Derivative 4-(4-bromophenyl)thiazole Derivative Protein_Kinase Protein Kinase Thiazole_Derivative->Protein_Kinase Inhibition Signaling_Pathway Downstream Signaling Pathway Protein_Kinase->Signaling_Pathway Cell_Proliferation Cancer Cell Proliferation Signaling_Pathway->Cell_Proliferation Blocks Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induces

Inhibition of protein kinases as a potential anticancer mechanism.

Quantitative Anticancer Data
Compound IDCancer Cell LineIC50 (µM)Reference
p2MCF-7 (Breast)10.5[2]
5-fluorouracil (Standard)MCF-7 (Breast)5.2[2]
4bMCF-7 (Breast)31.5[4]
4bHepG2 (Liver)51.7[4]
5MCF-7 (Breast)28.0[4]
5HepG2 (Liver)26.8[4]
Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][8]

  • Cell Plating: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(4-bromophenyl)thiazole derivatives for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye.

  • Solubilization and Absorbance Reading: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.[7] Some thiazole derivatives have demonstrated anti-inflammatory properties.[3][17][6][7] While the research on the anti-inflammatory effects of 4-(4-bromophenyl)thiazole derivatives is less extensive compared to their antimicrobial and anticancer activities, preliminary studies suggest their potential in this area.[7]

The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model.[7] The mechanism is thought to involve the inhibition of pro-inflammatory mediators.[7]

Conclusion and Future Directions

4-(4-bromophenyl)thiazole derivatives represent a versatile and promising scaffold in drug discovery. Their significant antimicrobial and anticancer activities, coupled with potential anti-inflammatory effects, make them attractive candidates for further development. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular mechanisms underlying their biological activities. In-depth studies on their interactions with specific cellular targets, combined with comprehensive in vivo efficacy and safety evaluations, will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The continued exploration of the structure-activity relationships will undoubtedly pave the way for the rational design of next-generation 4-(4-bromophenyl)thiazole-based drugs.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Journal of Chemical Reviews.
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.).
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 11).
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.).
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. (2020, November 28).
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). MDPI. [Link]
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018, February 7).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. [Link]
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PMC. [Link]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Advances. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research. [Link]
  • New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. (n.d.).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). PubMed. [Link]
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.).

Sources

A Senior Application Scientist's Guide to 4-(4-Bromophenyl)thiazole-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Bromophenyl)thiazole-2-carboxylic acid stands as a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique trifunctional architecture—comprising a biologically active thiazole core, a versatile carboxylic acid handle, and a reactive bromophenyl moiety—makes it an exceptionally valuable scaffold for the synthesis of diverse compound libraries. This technical guide provides an in-depth review of its synthesis via the Hantzsch thiazole reaction, outlines its key chemical properties and reactivity, and explores the extensive biological activities demonstrated by its derivatives, particularly in the realms of oncology and infectious diseases. We present detailed, field-proven protocols, summarize key quantitative data, and offer expert insights into the strategic utilization of this compound in modern drug development programs.

Introduction: The Strategic Value of the Thiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of pharmaceutical development, with the thiazole ring being a particularly privileged structure.[1][2] Thiazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]

This compound (CAS No. 886366-94-5) has emerged as a highly strategic intermediate for several reasons:

  • The Thiazole Core: Provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological targets.

  • The Carboxylic Acid Group: Serves as a primary point for derivatization, enabling the formation of amides, esters, and other functionalities to modulate physicochemical properties and target binding.[5]

  • The Bromophenyl Moiety: Functions as a crucial "handle" for post-synthetic modification. The bromine atom is readily displaced or functionalized through modern cross-coupling reactions, allowing for systematic structure-activity relationship (SAR) studies.[6]

This guide will dissect the synthesis and utility of this molecule, providing researchers with the foundational knowledge to leverage its full potential.

Synthesis and Characterization

The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis, first described in 1887.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[2][8] For the title compound, the synthesis is a two-step process starting from commercially available reagents.

Synthetic Workflow Overview

The overall synthetic pathway involves the initial Hantzsch cyclization to form the key 2-amino intermediate, followed by a transformation of the amino group to the desired carboxylic acid.

Synthetic_Workflow A p-Bromoacetophenone + Thiourea B Intermediate: 4-(4-Bromophenyl)thiazol-2-amine A->B Hantzsch Synthesis (e.g., I₂, Reflux) C Final Product: This compound B->C Diazotization & Hydrolysis (Sandmeyer-type reaction) Reactivity Core This compound Carboxylic Acid (-COOH) Bromine (-Br) Amide Amide Formation (EDC, HOBt) Core:f1->Amide Ester Esterification (Acid, Alcohol) Core:f1->Ester Suzuki Suzuki Coupling (Boronic Acids) Core:f2->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core:f2->Sonogashira Buchwald Buchwald-Hartwig (Amines) Core:f2->Buchwald

Sources

An In-Depth Technical Guide to 4-(4-Bromophenyl)thiazole Compounds: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-bromophenyl)thiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility have established it as a privileged pharmacophore and a critical building block for a diverse range of functional molecules. This guide provides a comprehensive overview of the history, synthesis, and evolution of this important heterocyclic motif. We will delve into the foundational Hantzsch thiazole synthesis, explore modern synthetic advancements, and discuss the compound's significant role as a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek a deep technical understanding of the chemistry and application of 4-(4-bromophenyl)thiazole and its derivatives.

Introduction: The Significance of the Thiazole Ring

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a structural motif of immense importance in the field of chemistry.[1][2] Its derivatives are found in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and synthetic drugs.[1][3] The thiazole ring system is notable for its planarity and aromaticity, which arises from the delocalization of π electrons.[2] This electronic nature allows it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component in the design of new therapeutic agents.

The 4-(4-bromophenyl)thiazole structure, in particular, combines the versatile thiazole core with a bromophenyl substituent. The bromine atom serves as a highly useful synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This synthetic tractability makes it an invaluable building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.[4] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

Historical Perspective and Core Synthesis: The Hantzsch Reaction

The genesis of thiazole chemistry can be traced back to the pioneering work of German chemist Arthur Hantzsch in 1887.[8][9] The Hantzsch thiazole synthesis remains one of the most reliable and widely known methods for constructing the thiazole ring.[2][6][8] This reaction involves the condensation of an α-haloketone with a thioamide or a related compound like thiourea.[6][10]

For the synthesis of the archetypal 4-(4-bromophenyl)thiazol-2-amine, the Hantzsch reaction provides a direct and efficient route. The key starting materials are 2-bromo-1-(4-bromophenyl)ethanone (an α-haloketone) and thiourea (a thioamide analog).[5][11]

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a multi-step process that culminates in the formation of the stable, aromatic thiazole ring.[10][12]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This SN2 displacement of the bromide ion forms an isothiouronium salt intermediate.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A subsequent dehydration step (loss of a water molecule) from the resulting tetrahedral intermediate leads to the formation of the five-membered ring.

  • Aromatization: The final step is the elimination of a proton, leading to the formation of the stable aromatic 2-amino-4-(4-bromophenyl)thiazole. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[12]

Visualization of the Hantzsch Synthesis

The workflow for the Hantzsch synthesis of 4-(4-bromophenyl)thiazol-2-amine is a classic example of heterocyclic chemistry.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Bromo-1-(4-bromophenyl)ethanone P1 Condensation & Cyclization R1->P1 R2 Thiourea R2->P1 Prod 4-(4-Bromophenyl)thiazol-2-amine P1->Prod Dehydration caption Workflow of the Hantzsch Thiazole Synthesis.

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Evolution of Synthetic Methodologies

While the Hantzsch synthesis is a workhorse, the demand for greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of alternative and improved methods.

Microwave-Assisted Synthesis

Compared to conventional heating methods, microwave-assisted organic synthesis (MAOS) offers several advantages, including dramatically reduced reaction times, improved yields, and often cleaner reactions.[6][13] The synthesis of 4-(4-bromophenyl)thiazole derivatives has been successfully adapted to microwave conditions, allowing for the rapid production of compound libraries for biological screening.[13] This high-speed, efficient approach is particularly valuable in the fast-paced environment of drug discovery.

One-Pot and Multicomponent Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot and multicomponent reactions (MCRs), where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, align perfectly with these principles.[14] Researchers have developed one-pot Hantzsch-type reactions for synthesizing 4-phenyl-1,3-thiazole derivatives by combining α-bromoketones, thiosemicarbazide, and various carbonyl compounds in a single step.[14]

Modern Catalytic Approaches

Recent advancements have introduced novel catalytic systems to thiazole synthesis.[15] These include:

  • Copper-Catalyzed Reactions: Methods involving the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provide access to thiazoles under mild conditions with good functional group tolerance.[15]

  • Visible Light-Mediated Synthesis: Green chemistry approaches utilizing visible light to mediate the synthesis of thiazoles from benzothioamides and sulfoxonium ylides have been developed, offering a catalyst-free and sustainable alternative.[15]

The evolution of these synthetic methods is driven by the need for more efficient and environmentally friendly chemical processes.

Synthesis_Evolution A Hantzsch Synthesis (1887) B Microwave-Assisted Synthesis A->B Efficiency C One-Pot & Multicomponent Reactions A->C Atom Economy D Modern Catalytic Methods (e.g., Cu, Light) B->D Greener Chemistry C->D Sustainability caption Evolution of Thiazole Synthetic Methods.

Caption: Evolution of Thiazole Synthetic Methods.

Role in Drug Discovery and Development

The 4-(4-bromophenyl)thiazole moiety is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of compounds with significant therapeutic potential.[16]

As a Key Building Block

The core structure is frequently used as an intermediate that is further functionalized to produce a final active pharmaceutical ingredient (API).[5] For example, the 2-amino group of 4-(4-bromophenyl)thiazol-2-amine is readily derivatized. It can be reacted with various aromatic aldehydes to form Schiff bases, which are a class of compounds known for their broad biological activities.[5][17]

Biological Activities of Derivatives

Numerous studies have demonstrated the potent biological activities of molecules derived from the 4-(4-bromophenyl)thiazole core.

  • Antimicrobial Activity: Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17] Specific Schiff base derivatives have exhibited antibacterial efficacy comparable to standard drugs like norfloxacin and antifungal activity comparable to fluconazole.[5][17]

  • Anticancer Activity: Researchers have synthesized and tested novel series of 4-(4-bromophenyl)thiazol-2-amine derivatives for their effectiveness against cancer cell lines.[5] Certain compounds have demonstrated significant cytotoxic activity against human breast adenocarcinoma cells (MCF7), with potency comparable to the standard chemotherapeutic agent 5-fluorouracil.[5][17]

  • Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors. The 4-(4-bromophenyl)thiazole-2-carboxylic acid derivative is specifically utilized in the preparation of these targeted therapies.[4]

The data below summarizes the yields and melting points for a series of synthesized 4-(4-bromophenyl)thiazol-2-amine Schiff base derivatives.[17]

Compound IDMolecular FormulaYield (%)Melting Point (°C)
p1C18H15N2SBrO285134–136
p2C17H13N2SBrO270122–125
p3C19H18N3SBr75142–144

Data sourced from Sharma D, et al. (2019).[17]

Detailed Experimental Protocol: Hantzsch Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This section provides a representative, step-by-step protocol for the synthesis of the core intermediate, 4-(4-bromophenyl)thiazol-2-amine, based on the classical Hantzsch reaction.[5][17]

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol or Ethanol (solvent)

  • Iodine (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethanone and thiourea in methanol.

  • Catalyst Addition: Add a catalytic amount of iodine to the mixture. Iodine facilitates the reaction.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Work-up: Pour the reaction mixture into a beaker containing cold water or a dilute sodium carbonate solution to neutralize any acid formed and precipitate the product completely.[10][12]

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any inorganic impurities.

  • Drying and Characterization: Dry the collected solid in a vacuum oven. The structure of the resulting 4-(4-bromophenyl)thiazol-2-amine intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5] The IR spectrum will characteristically show N-H stretching for the primary amine and a C-Br stretching band.[5] The ¹H NMR spectrum will show a singlet for the C-H proton in the thiazole ring and another singlet for the NH₂ protons.[5]

Conclusion and Future Outlook

The 4-(4-bromophenyl)thiazole scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. From its initial synthesis via the Hantzsch reaction, methodologies have evolved to embrace principles of green and efficient chemistry, including microwave and catalytic approaches. Its role as a versatile building block in drug discovery is well-established, providing access to a multitude of derivatives with potent anticancer and antimicrobial activities. Future research will likely focus on developing even more sustainable synthetic routes and exploring novel applications of this privileged structure in materials science and advanced therapeutics. The continued exploration of 4-(4-bromophenyl)thiazole derivatives promises to yield new solutions to pressing challenges in medicine and technology.

References
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 6(1). [Link]
  • Systematic Review On Thiazole And Its Applications. (2023). Indo American Journal of Pharmaceutical Sciences, 10(12). [Link]
  • Gontova, T. M., Koshovyi, O. M., & Kholmskaya, P. H. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmacia, 69(4), 987-1009. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of All Research Education and Scientific Methods, 9(4). [Link]
  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 638-654. [Link]
  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
  • This compound. (n.d.). MySkinRecipes. [Link]
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (2019).
  • Sharma, D., Kumar, S., Narasimhan, B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile [Data set].
  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Sharma, D., et al. (2020). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
  • Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine (13). (n.d.).
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. [Link]
  • Kumar, V., Kaur, K., & Kumar, S. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(41), 37471–37500. [Link]0587784/)

Sources

Unlocking the Therapeutic Potential of 4-(4-bromophenyl)thiazole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-(4-bromophenyl)thiazole-2-carboxylic acid, a heterocyclic compound with a scaffold suggestive of diverse pharmacological activities. While direct extensive research on this specific molecule is emerging, analysis of structurally related thiazole derivatives points towards significant potential in oncology, anti-inflammatory, and antimicrobial therapies. This document serves as a roadmap for researchers and drug development professionals, outlining promising molecular targets and providing detailed, field-proven methodologies for their identification and validation. We delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to unlocking the therapeutic promise of this compound.

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, valued for its unique electronic properties and ability to engage in diverse molecular interactions. The subject of this guide, this compound, combines this privileged scaffold with a bromophenyl group, offering a handle for further chemical modification and structure-activity relationship (SAR) studies. Although comprehensive biological data for this exact molecule is not yet widespread, its structural components are prevalent in compounds with demonstrated efficacy as antitumor, antimicrobial, and anti-inflammatory agents.[1] This guide will, therefore, extrapolate from the known activities of analogous compounds to propose and detail the investigation of high-potential therapeutic targets.

A Multi-Pronged Approach to Target Identification

Identifying the direct molecular targets of a small molecule is a critical step in drug discovery, moving beyond phenotypic observations to a mechanistic understanding of its action. A multi-faceted approach, combining computational and experimental methods, is essential for robust target identification and validation.

In Silico and Computational Strategies

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses. Techniques such as chemical similarity searching, panel docking, and analysis of bioactivity spectra against known ligand-target databases can predict potential protein interactions for this compound.

Experimental Target Discovery

Direct biochemical and cell-based methods are indispensable for confirming and discovering novel targets. This guide will focus on two powerful and complementary "bottom-up" approaches that directly detect the binding of the small molecule to its protein targets from complex cellular lysates.

Workflow for Unbiased Target Identification

Caption: A generalized workflow for the identification and validation of small molecule targets.

Potential Therapeutic Area: Oncology

The thiazole moiety is a common feature in a number of anticancer agents. Derivatives of the 4-(4-bromophenyl)thiazole core have demonstrated cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess antineoplastic properties.[2][3][4]

Potential Oncological Targets

Several thiazole-containing compounds have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. EGFR and VEGFR-2 are well-validated targets in oncology, and their inhibition can disrupt tumor growth, proliferation, and angiogenesis.

Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation Molecule 4-(4-bromophenyl)thiazole- 2-carboxylic acid Molecule->EGFR Inhibition Molecule->VEGFR2 Inhibition

Caption: Putative inhibition of EGFR and VEGFR-2 signaling pathways by the test compound.

Protocol: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to quantify the inhibition of EGFR or VEGFR-2 kinase activity.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Reconstitute recombinant human EGFR or VEGFR-2 kinase in the 1x Kinase Buffer to the desired concentration (e.g., 5-10 ng/µL).

    • Prepare a solution of the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in 1x Kinase Buffer.

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in 1x Kinase Buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the diluted test compound or vehicle control.

    • Add the diluted kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
Enzyme Recombinant Human EGFR or VEGFR-2
Substrate e.g., Poly(Glu, Tyr) 4:1
ATP Concentration Typically at or near the Km for the enzyme
Detection Method Luminescence (ADP production)
Endpoint IC50 value

Potential Therapeutic Area: Inflammation

Thiazole carboxamide derivatives have been reported as inhibitors of key enzymes in the inflammatory cascade, suggesting a potential role for this compound as an anti-inflammatory agent.

Potential Anti-inflammatory Targets

COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. 5-LOX is responsible for the production of leukotrienes, another class of inflammatory mediators. Inhibition of these enzymes is a well-established strategy for treating inflammatory conditions.

Protocol: Fluorometric COX-2 Inhibition Assay

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a solution of the fluorometric substrate (e.g., Amplex™ Red) and arachidonic acid (the COX-2 substrate).

    • Prepare a serial dilution of this compound.

  • Assay Procedure:

    • Add the diluted test compound or vehicle control to the wells of a 96-well plate.

    • Add the COX-2 enzyme and incubate for a short period.

    • Initiate the reaction by adding the arachidonic acid and fluorometric substrate mixture.

    • Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to COX-2 activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

ParameterDescription
Enzyme Recombinant Human COX-2
Substrate Arachidonic Acid
Detection Method Fluorometric
Endpoint IC50 value

A similar fluorometric or colorimetric assay can be employed to assess the inhibitory activity against 5-LOX.[5][6]

Potential Therapeutic Area: Antimicrobial

The 4-(4-bromophenyl)thiazole core is present in compounds with demonstrated antibacterial and antifungal activity.[2][3] This suggests that this compound could be a valuable lead for the development of new antimicrobial agents.

Potential Antimicrobial Target

A significant mechanism of antibiotic resistance in Gram-negative bacteria is the production of metallo-β-lactamases, which inactivate β-lactam antibiotics. Thiazole-4-carboxylic acid derivatives have been identified as inhibitors of these enzymes.[6]

Protocol: Spectrophotometric MBL Inhibition Assay

  • Reagent Preparation:

    • Purify recombinant MBL (e.g., NDM-1, VIM-2) from a suitable expression system.

    • Prepare a solution of a chromogenic β-lactam substrate (e.g., nitrocefin) in an appropriate buffer (e.g., HEPES with ZnCl₂).

    • Prepare a serial dilution of this compound.

  • Assay Procedure:

    • Pre-incubate the MBL enzyme with the test compound or vehicle control in a 96-well plate.

    • Initiate the reaction by adding the nitrocefin solution.

    • Monitor the change in absorbance over time at a wavelength of 486 nm, which corresponds to the hydrolysis of nitrocefin.

  • Data Analysis:

    • The rate of increase in absorbance is proportional to MBL activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

ParameterDescription
Enzyme Recombinant Metallo-β-lactamase
Substrate Nitrocefin
Detection Method Spectrophotometric (Absorbance at 486 nm)
Endpoint IC50 value

Advanced Target Validation Methodologies

Once a putative target has been identified through initial screening or biochemical assays, further validation in a cellular context is crucial.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful technique that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it less susceptible to proteolysis.[7][8][9][10]

DARTS Experimental Workflow

Caption: A schematic representation of the Drug Affinity Responsive Target Stability (DARTS) workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is another invaluable method for confirming target engagement in a cellular environment. It relies on the altered thermal stability of a protein upon ligand binding.[11][12][13][14][15]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests its potential in oncology, inflammation, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for identifying and validating its molecular targets. Future research should focus on a systematic evaluation of this compound against the proposed targets, followed by SAR studies to optimize its potency and selectivity. The integration of computational, biochemical, and cell-based approaches will be paramount in fully elucidating the therapeutic potential of this intriguing molecule.

References

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • MySkinRecipes. (n.d.). This compound.
  • Abdel-Wahab, B. F., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5891.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7301.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13, 60.
  • Creative BioMart. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric).
  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • MySkinRecipes. (n.d.). This compound.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Jafari, R., et al. (2016). The cellular thermal shift assay for monitoring drug-target interactions in cells.
  • Google Patents. (n.d.). EP3008045A1 - Antibacterial thiazolecarboxylic acids.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
  • Molina, D. M., et al. (2013). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Martínez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • Al-Sanea, M. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2136-2146.
  • ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.
  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1134.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
  • Conduct Science. (2019). Affinity Chromatography Protocol.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Martínez Molina, D., et al. (2013). Monitoring drug-target interactions in cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Creative Biolabs. (n.d.). β-lactamase Activity Assay.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Abstract

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 886366-94-5). As a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antitumor and antimicrobial agents, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes critical safety information from authoritative sources to provide researchers and drug development professionals with the necessary knowledge to mitigate risks associated with its use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. This compound is a solid at room temperature.[2] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 886366-94-5[1][2][3]
Molecular Formula C₁₀H₆BrNO₂S[1][2][3]
Molecular Weight 284.13 g/mol [1][2][3]
Form Solid[2]
Storage Temperature Room temperature, dry; -20°C for long-term stability[1][3]
SMILES String O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1[2]
InChI Key JZGOVEPJNODGBT-UHFFFAOYSA-N[2]

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

  • GHS Pictogram:

    
    [2]
    
  • Signal Word: Warning [2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • Analogous bromophenyl thiazole compounds may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P271: Use only outdoors or in a well-ventilated area.[4][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Safe Handling and Storage Protocols

The intrinsic reactivity of carboxylic acids and halogenated aromatic compounds necessitates stringent handling and storage procedures to prevent accidents and maintain compound integrity.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.

  • Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8] It is critical to check the breakthrough time of the specific glove material.

  • Skin and Body Protection: A lab coat should be worn to protect against skin contact.[8] For larger quantities, a chemical-resistant apron is recommended.[9]

Storage

Proper storage is essential to prevent degradation and reactions with incompatible materials.[10]

  • General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][10]

  • Container: Keep the container tightly closed.[5]

  • Segregation:

    • Store away from strong oxidizing agents.[5]

    • As a carboxylic acid, it should be segregated from bases.[7][10]

    • Store organic acids separately from mineral (inorganic) acids.[10][11]

    • Avoid storage in metal cabinets which can corrode.[7] Use secondary containment, such as a tray, to mitigate potential corrosion.[7]

Experimental Workflows and Safety Causality

The utility of this compound as a synthetic intermediate in drug discovery is well-established.[1][12][13] Its structure, featuring a carboxylic acid and a bromophenyl group, allows for a variety of chemical transformations. Understanding the safety implications of these reactions is critical.

General Handling Workflow

The following diagram outlines a safe workflow for handling the solid compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood handling_weigh Weigh Solid Compound prep_ppe->handling_weigh Enter handling phase handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon After reaction completion cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: General workflow for safely handling solid this compound.

Reactivity and Incompatibilities
  • Carboxylic Acid Group: The carboxylic acid functionality can react with bases in an exothermic neutralization reaction. It is important to control the addition of bases to solutions of this compound.

  • Thiazole Ring: The thiazole ring is a common moiety in many biologically active compounds. While generally stable, its reactivity can be influenced by substituents.

  • Bromophenyl Group: The bromine atom on the phenyl ring allows for further functionalization via cross-coupling reactions, which often involve reactive organometallic reagents.[1] Care must be taken when working with these reagents.

  • Incompatible Materials: Avoid strong oxidizing agents.[5]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[2][4]

  • If on Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation occurs.[4]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]

Accidental Release Measures

A spill of this compound should be handled promptly and safely.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Sweep or Vacuum into Disposal Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose

Caption: Spill response workflow for this compound.

  • Personal Precautions: Wear appropriate protective equipment and ensure adequate ventilation.[4]

  • Containment and Cleaning: Avoid generating dust.[5] Carefully sweep up the material and place it into a suitable, labeled container for disposal.[5]

  • Environmental Precautions: Do not allow the material to enter drains or waterways.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal: Dispose of contaminated materials and the compound itself through a licensed waste disposal company.

  • Neutralization: As a carboxylic acid, it may be possible to neutralize dilute solutions with a suitable base (e.g., sodium bicarbonate) before disposal, but this should only be done if permitted by institutional and local regulations.[9]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Conclusion

This compound is a valuable building block in medicinal chemistry and drug development.[1] While it presents moderate hazards, a thorough understanding of its properties and the implementation of robust safety protocols can effectively mitigate the risks associated with its handling and use. Adherence to the guidelines outlined in this document, in conjunction with institutional safety policies and a comprehensive review of the Safety Data Sheet, will ensure a safe laboratory environment for all personnel.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.).
  • EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. (2015, July 30).
  • Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... - ResearchGate. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Safety Data Sheet - SynZeal. (n.d.).
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate. (n.d.).
  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.).
  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. (2019, April 11).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal. (2015, May 1).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - MDPI. (2024, March 27).
  • 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid - Amerigo Scientific. (n.d.).
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation - University of Strathclyde. (2022, June 10).
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (n.d.).

Sources

Technical Guide: Optimal Storage and Handling of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the optimal storage, handling, and stability assessment of 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS No. 886636-94-5). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes data from supplier recommendations and scientific principles to establish protocols that ensure the compound's long-term integrity and experimental reproducibility. The core recommendation is long-term storage at -20°C in a dark, dry environment within a tightly sealed container. We will explore the chemical rationale behind these conditions, potential degradation pathways, and standardized protocols for handling and stability verification.

Chemical Profile and Hazard Summary

This compound is a solid organic compound featuring a thiazole-carboxylic acid moiety linked to a bromophenyl group. These functional groups dictate its chemical reactivity and, consequently, its stability profile. Understanding its fundamental properties is crucial for safe handling and effective storage.

PropertyValueSource(s)
CAS Number 886366-94-5[1]
Molecular Formula C₁₀H₆BrNO₂S[1]
Molecular Weight 284.13 g/mol [1]
Physical Form Solid
Hazard Classification Acute Toxicity 4 (Oral)
GHS Pictogram GHS07 (Exclamation Mark)
Storage Class 11 (Combustible Solids)[2]

The compound is classified as a combustible solid and is harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[3]

Core Storage Recommendations

To maintain the chemical integrity and purity of this compound, adherence to specific storage conditions is paramount. The primary goal is to mitigate exposure to environmental factors that can induce degradation, such as temperature, light, oxygen, and moisture.

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Multiple suppliers explicitly recommend storing the solid compound at -20°C to minimize thermal degradation and slow down potential decomposition reactions.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) and in a tightly sealed container. Minimizes exposure to atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation pathways.[4] Tightly sealed containers are critical.[5][6]
Light Protect from light by using an amber vial or storing the container in a dark location. Thiazole-containing compounds can be susceptible to photo-rearrangement and degradation upon exposure to light, particularly UV wavelengths.[7]
Humidity Store in a dry, desiccated environment. The carboxylic acid moiety is hygroscopic. Moisture absorption can lead to physical changes in the solid and promote hydrolysis.[4][8]
Incompatibilities Store away from strong oxidizing agents, acids, and bases. The compound can react vigorously with strong oxidizers.[4][5] Exposure to strong acids or bases can catalyze hydrolysis or other unwanted reactions.

Scientific Rationale & Stability Considerations

The recommended storage conditions are directly derived from the chemical structure of this compound. The molecule's stability is influenced by the interplay of its thiazole ring, bromophenyl group, and carboxylic acid function.

Potential Degradation Pathways

While specific degradation studies on this exact molecule are not widely published, we can infer likely pathways based on established chemical principles for its constituent moieties.

  • Oxidative Degradation: The thiazole ring, while aromatic, can be susceptible to oxidation, especially when facilitated by light and trace metals. This can lead to ring-opening or the formation of sulfoxides. Storing under an inert atmosphere and in the dark is the primary preventative measure.

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, the presence of moisture can be detrimental, potentially affecting the compound's physical state and facilitating slow degradation over time, especially if impurities are present.

  • Photochemical Degradation: Thiazole rings can undergo photochemical rearrangement or degradation when exposed to ambient light over extended periods.[7] This process is often irreversible and leads to a significant loss of purity.

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation. While unlikely at -20°C, this pathway becomes a risk if the compound is subjected to elevated temperatures.

The diagram below illustrates these potential degradation vectors.

main This compound C₁₀H₆BrNO₂S photo_prod Photochemical Isomers / Rearrangement Products main->photo_prod Photodegradation ox_prod Oxidized Species (e.g., Ring-Opened Products) main->ox_prod Oxidation hydro_prod Hydrolytic Impurities main->hydro_prod Hydrolysis decarb_prod Decarboxylated Byproduct main->decarb_prod Decarboxylation light Light (UV/Ambient) light->main oxygen Atmospheric Oxygen oxygen->main moisture Moisture / Water moisture->main heat Elevated Temperature heat->main

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Adherence to standardized protocols for handling and stability assessment ensures the compound's viability for research and development.

Protocol for Compound Handling and Aliquoting

This protocol minimizes contamination and degradation during routine laboratory use.

  • Equilibration: Transfer the main stock container from the -20°C freezer to a desiccator at room temperature. Allow it to equilibrate for at least 60-90 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, perform all weighing and aliquoting inside a glove box or under a gentle stream of inert gas (e.g., argon).

  • Aliquoting: Weigh the desired amount of the compound into a pre-labeled, tared amber vial. For maximum recovery, centrifuge the original vial briefly before opening the cap to ensure all solid is at the bottom.[1]

  • Sealing: Tightly seal both the main stock container and the new aliquot vial. Parafilm can be used to reinforce the seal for long-term storage.

  • Storage: Promptly return the main stock container to the -20°C freezer. Store the newly created aliquot under the same conditions.

Workflow for Compound Storage and Management

The following workflow provides a logical decision-making process for managing the compound from receipt to use.

receive Receive Compound log Log Lot #, Date, Purity (CoA) receive->log decision Intended Use? log->decision long_term Long-Term Storage decision->long_term  Archive / Stock aliquot Aliquot for Use (See Protocol 4.1) decision->aliquot Immediate / Frequent Use   long_term_cond -20°C, Dark, Dry, Inert Atmosphere long_term->long_term_cond short_term Short-Term Storage aliquot->short_term use Use in Experiment short_term->use short_term_cond -20°C, Dark, Dry (Tightly Sealed) short_term->short_term_cond

Caption: Decision workflow for compound storage and handling.

References

  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Knowledge - Bloomtechz. [Link]
  • Safety Data Sheet - 3-(3-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione. AA Blocks. [Link]
  • Safety Data Sheet - Methyl 4-Bromophenylacet
  • How to Determine Shelf Life of Bromo-OTBN. PYG Lifesciences. [Link]
  • SAFETY DATA SHEET - 5-(3-Bromophenyl)-1H-tetrazole. Thermo Fisher Scientific. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. (2019). [Link]
  • Morin, M. D., & Britton, R. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH. [Link]
  • Tiffert, E., et al.

Sources

4-(4-Bromophenyl)thiazole-2-carboxylic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard MSDS to offer practical insights and protocols grounded in established safety principles.

Section 1: Chemical Identification and Properties

  • Chemical Name: this compound

  • CAS Number: 886366-94-5[1]

  • Molecular Formula: C₁₀H₆BrNO₂S[1]

  • Molecular Weight: 284.13 g/mol [1]

This compound presents as a solid and is classified as a combustible solid, indicating it can burn but does not ignite readily.[1] Its structure, featuring a bromophenyl group attached to a thiazole carboxylic acid, makes it a valuable building block in synthetic and medicinal chemistry.

Physicochemical Data
PropertyValueSource
Physical FormSolid[1]
Molecular Weight284.13[1]
Empirical FormulaC₁₀H₆BrNO₂S[1]
InChI KeyJZGOVEPJNODGBT-UHFFFAOYSA-N[1]
Storage Class11 (Combustible Solids)[1]
Water Hazard ClassWGK 3 (severely hazardous for water)[1]

Section 2: Hazard Identification and Classification

The primary acute hazard associated with this compound is toxicity upon ingestion. According to the Globally Harmonized System (GHS), it is classified as follows:

  • GHS Classification: Acute Toxicity, Oral (Category 4)[1]

  • Signal Word: Warning [1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

This classification is represented by the GHS07 pictogram, the exclamation mark, which denotes substances that can cause less severe health effects like irritation or acute toxicity.[1][2]

GHS Hazard Visualization

GHS_Hazard cluster_0 Hazard Identification Compound {this compound | CAS: 886366-94-5} GHS_Pictogram GHS07 Exclamation Mark Compound->GHS_Pictogram displays GHS_Classification Hazard Class Acute Toxicity 4 (Oral) GHS_Pictogram->GHS_Classification signifies Signal_Word Signal Word Warning GHS_Classification->Signal_Word requires Hazard_Statement Hazard Statement H302: Harmful if swallowed Signal_Word->Hazard_Statement is associated with

Caption: GHS hazard classification workflow for the specified compound.

Section 3: Precautionary Measures and Protocols

A proactive approach to safety is essential. The precautionary statements associated with this compound are designed to minimize risk during handling and in the event of accidental exposure.

  • Precautionary Codes: P301 + P312 + P330[1]

  • P301: IF SWALLOWED: The primary route of concern.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell. This underscores the need for immediate medical consultation.

  • P330: Rinse mouth. An immediate first aid step to remove residual material.

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_workflow Safe Handling & Emergency Protocol Start Begin Work with Compound PPE Step 1: Don Personal Protective Equipment (PPE) - Lab coat - Safety glasses (goggles preferred) - Nitrile gloves Start->PPE Handling Step 2: Handle in Ventilated Area - Use a chemical fume hood to avoid dust inhalation. PPE->Handling Weighing Step 3: Weighing and Transfer - Handle carefully to prevent dust generation. - Use appropriate tools (spatula, weighing paper). Handling->Weighing Accident Accidental Exposure? Weighing->Accident Swallowed Ingestion Occurs Accident->Swallowed Yes No_Accident Continue Experiment Accident->No_Accident No First_Aid P301 + P330: Rinse Mouth Do NOT induce vomiting. Swallowed->First_Aid Medical_Help P312: Seek Immediate Medical Attention Call Poison Control/Physician. First_Aid->Medical_Help

Caption: Step-by-step workflow for safe handling and emergency response.

Section 4: Emergency and First-Aid Procedures

Given the "Harmful if swallowed" classification, the primary focus of first-aid is on ingestion. However, standard laboratory practice dictates preparedness for all routes of exposure.

  • If Swallowed: Immediately rinse the mouth with water.[1] Do not induce vomiting. Call a poison control center or physician for treatment advice.[1] The causality here is to remove any remaining substance from the oral cavity without risking aspiration into the lungs, which can occur during induced vomiting.

  • If on Skin: While not classified as a skin irritant, it is prudent to wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[3]

  • If in Eyes: Though not classified as an eye irritant, immediate and thorough rinsing is critical for any chemical exposure. Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3]

  • If Inhaled: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

Section 5: Storage and Disposal

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The designated storage class is 11 for combustible solids.[1] This classification groups it with other solids that can burn but are not readily ignitable.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Given its WGK 3 (severely hazardous for water) rating, preventing entry into waterways is critical.[1]

Section 6: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential hazards. For a solid compound with acute oral toxicity, the main goals are to prevent ingestion and inhalation of dust.

  • Eye/Face Protection: Wear chemical safety goggles that conform to standards like EU EN166 or US OSHA 29 CFR 1910.133.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] All handling, particularly weighing, should ideally be performed in a chemical fume hood.

Section 7: Stability and Reactivity

  • Reactivity: No specific hazardous reactions have been noted under normal processing.[5]

  • Chemical Stability: The compound is stable under recommended storage conditions.[5]

  • Conditions to Avoid: Avoid the creation of dust. Incompatible products should be kept separate.

  • Incompatible Materials: Strong oxidizing agents may react with this compound.[5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen bromide gas.

References

  • Safety Data Sheet - Methyl 4-Bromophenylacet
  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
  • GHS Hazard Classification: Everything You Need to Know. ERA Environmental. [Link]
  • GHS Hazardous Chemical Inform
  • 2-(4-Bromophenyl)thiazole-4-carboxylic acid, min 98%, 1 gram. HDH Chemicals. [Link]

Sources

Methodological & Application

Purifying 4-(4-Bromophenyl)thiazole-2-carboxylic Acid: A Detailed Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-(4-Bromophenyl)thiazole-2-carboxylic acid via recrystallization. This guide is tailored for researchers, scientists, and professionals in drug development who require a high-purity solid for their work. The protocol herein is designed to be a self-validating system, explaining the rationale behind each step to ensure both technical accuracy and practical success. We will delve into solvent selection, the dissolution and crystallization processes, and methods for isolating and drying the final product.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor and antimicrobial agents.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.

The underlying principle of recrystallization is the selection of a solvent in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature. Impurities, ideally, either remain in solution at the lower temperature or are insoluble in the hot solvent and can be removed by filtration.

Understanding the Compound: Physicochemical Properties

Before commencing any purification, it is crucial to understand the physicochemical properties of the compound of interest.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂S[1][2][3]
Molecular Weight 284.13 g/mol [1][2][3]
Appearance Solid
Storage Room temperature, dry[1]

Potential Impurities: A Look at the Synthesis

The synthesis of related 4-(4-bromophenyl)thiazole derivatives often involves the reaction of p-bromoacetophenone with thiourea.[4] Therefore, potential impurities in crude this compound may include unreacted starting materials and by-products from the synthetic route. Understanding these potential impurities aids in selecting a purification strategy that will effectively remove them.

The Recrystallization Workflow: A Visual Guide

The following diagram outlines the key stages of the recrystallization process.

Recrystallization_Workflow A Solvent Selection B Dissolution of Crude Solid in Hot Solvent A->B C Hot Gravity Filtration (to remove insoluble impurities) B->C if needed D Slow Cooling & Crystallization B->D if no insoluble impurities C->D E Isolation of Crystals (Vacuum Filtration) D->E F Washing of Crystals (with cold solvent) E->F G Drying of Purified Crystals F->G H Purity Assessment (e.g., Melting Point) G->H

Caption: A schematic overview of the recrystallization workflow.

Detailed Protocols for Recrystallization

Based on the properties of aromatic carboxylic acids and related thiazole derivatives, two primary recrystallization protocols are presented below. The choice between them will depend on the specific impurity profile of the crude material.

Protocol 1: Single Solvent Recrystallization with an Ethanol/Water System

This is often a successful method for aromatic carboxylic acids. A patent for the related compound thiazolidine-4-carboxylic acid specifies recrystallization from a water/ethanol mixture.[5]

5.1. Rationale for Solvent Choice

  • Ethanol: A good solvent for many organic compounds, particularly those with some polarity.

  • Water: A poor solvent for the target compound at room temperature, but its miscibility with ethanol allows for fine-tuning of the solvent polarity to induce crystallization.

5.2. Step-by-Step Procedure

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Inducing Crystallization:

    • To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to just redissolve the precipitate, ensuring the solution is saturated at the elevated temperature.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the expected melting point to remove residual solvent.

Protocol 2: Recrystallization from Glacial Acetic Acid

For some carboxylic acids, glacial acetic acid can be an excellent recrystallization solvent.

5.3. Rationale for Solvent Choice

  • Glacial Acetic Acid: Its carboxylic acid functionality often makes it a good solvent for other carboxylic acids at elevated temperatures. It can also act as a resolution agent in some cases.[6]

5.4. Step-by-Step Procedure

  • Dissolution:

    • In a fume hood, dissolve the crude this compound in a minimal amount of hot glacial acetic acid with stirring.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.

  • Cooling and Crystallization:

    • Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a more volatile, non-polar solvent in which the compound is insoluble (e.g., cold hexane) to remove the acetic acid.

  • Drying:

    • Thoroughly dry the crystals under high vacuum to ensure complete removal of the acetic acid.

Alternative Purification: Acid-Base Extraction

If the crude material contains significant neutral or basic impurities, a preliminary acid-base extraction can be highly effective.

6.1. Workflow for Acid-Base Extraction

AcidBase_Extraction A Dissolve Crude Product in an Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous Base (e.g., NaHCO₃ solution) A->B C Separate Layers B->C D Aqueous Layer (contains sodium salt of the acid) C->D E Organic Layer (contains neutral/basic impurities) C->E F Acidify Aqueous Layer (e.g., with HCl) D->F G Precipitate Pure Acid F->G H Isolate by Filtration, Wash with Water, and Dry G->H

Caption: The workflow for purification via acid-base extraction.

6.2. Protocol for Acid-Base Extraction

  • Dissolve the crude solid in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash the organic layer with more of the basic solution to ensure complete extraction.

  • Combine the aqueous layers and acidify with a strong acid, such as hydrochloric acid, until the this compound precipitates out.

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly. The product from this procedure can then be further purified by recrystallization as described above.

Conclusion: A Pathway to Purity

The protocols detailed in this application note provide a robust framework for the purification of this compound. By understanding the principles of recrystallization and the specific properties of the target compound, researchers can consistently obtain high-purity material, which is essential for the successful advancement of pharmaceutical research and development. The final purity of the recrystallized product should always be confirmed by analytical methods such as melting point determination, HPLC, and NMR spectroscopy.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • PubMed. (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid.
  • RSC Publishing. (n.d.). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures.

Sources

Application Notes: Enabling Discovery Through Robust Amide Coupling of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-bromophenyl)thiazole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of targeted therapeutic agents. The reliable and efficient formation of the central amide bond is therefore a critical step in the synthesis of these high-value molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for the amide coupling of 4-(4-bromophenyl)thiazole-2-carboxylic acid. We will explore the mechanistic underpinnings of common coupling strategies, offer a logical framework for reagent selection, and present step-by-step protocols for both a classic carbodiimide-based method and a high-efficiency uronium salt-based method.

Introduction: The Importance of the Amide Bond

The amide bond is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules.[1] Its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in the pharmaceutical industry.[2] However, the direct condensation of these two functional groups is thermodynamically unfavorable under standard conditions, necessitating the activation of the carboxylic acid to facilitate the reaction.[3][4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, a process mediated by a "coupling reagent".[5]

The target substrate, this compound, presents a heteroaromatic system. While generally well-behaved, such structures can sometimes pose unique challenges. The selection of an appropriate coupling protocol is paramount to ensure high yield, minimize side reactions, and preserve the integrity of the thiazole ring and the bromo-substituent, which is often a handle for further diversification via cross-coupling reactions.

Fundamentals of Amide Coupling: Mechanism and Reagent Classes

The overall goal of any amide coupling reaction is to generate a highly reactive acyl intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.[5] The most common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.[1][3]

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can be attacked directly by the amine. However, it is also prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[6] To mitigate these side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[7] These additives act as "active ester" shuttles, forming a more stable and less racemization-prone intermediate that reacts cleanly with the amine.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents developed to date.[8] They are renowned for rapid reaction kinetics, high yields, and low rates of racemization, even with sterically hindered substrates.[8] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[9] The embedded HOAt moiety accelerates the coupling and suppresses side reactions.[8]

Selecting the Right Coupling Strategy

Choosing the optimal coupling reagent depends on several factors, including the steric and electronic properties of the amine, cost considerations, and the desired purity profile of the final product.

G cluster_input Decision Factors cluster_output Recommended Protocol start Start: Evaluate Amine Substrate & Project Needs amine_props Amine Properties: - Sterically Hindered? - Electron Deficient? - Expensive/Precious? start->amine_props project_needs Project Needs: - Cost Sensitivity? - Scale of Reaction? - Purity Requirement? start->project_needs protocol_a Protocol A: EDC / HOBt Good for simple, unhindered amines. Cost-effective for large scale. amine_props->protocol_a Simple & unhindered protocol_b Protocol B: HATU Excellent for hindered or unreactive amines. High efficiency and purity. amine_props->protocol_b Hindered or valuable project_needs->protocol_a High cost sensitivity project_needs->protocol_b Highest yield/purity needed

Caption: Decision flowchart for selecting a coupling protocol.

Comparison of Common Coupling Reagents
Reagent SystemClassKey AdvantagesKey DisadvantagesTypical Use Case for Target Substrate
EDC / HOBt CarbodiimideCost-effective, water-soluble byproducts (urea) are easily removed by aqueous workup.[7][10]Slower reaction rates, higher risk of racemization with chiral substrates, less effective for hindered amines.[11][12]Large-scale synthesis with simple, unhindered primary or secondary amines.
HATU / DIPEA Uronium SaltVery fast, highly efficient, low racemization, effective for difficult couplings (hindered or electron-poor amines).[8][9]Higher cost, byproducts require chromatographic removal.When yields are paramount, or when coupling with sterically demanding or poorly nucleophilic amines.
PyBOP / DIPEA Phosphonium SaltHigh reactivity, good for sterically hindered couplings.[13]Byproducts can be difficult to remove, potential for guanidinylation of the amine.An alternative to HATU for challenging couplings.

Experimental Protocols

General Laboratory Practices
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are crucial for success, as water can hydrolyze the activated intermediate.[11]

  • Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol A: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for coupling with a range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the base (DIPEA or TEA, 2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

Protocol B: High-Efficiency HATU Mediated Coupling

This protocol is recommended for challenging substrates, including sterically hindered or electron-deficient amines, where Protocol A may provide low yields.[8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1N HCl (aq), Saturated aqueous NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature. This is the pre-activation step, where the reactive OAt-ester is formed.[11][14] Allow this to proceed for 15-20 minutes.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (aq) (2-3 times, to remove DIPEA and DMF), saturated aqueous NaHCO₃, and finally with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized experimental workflow for amide coupling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[11]2. Poor nucleophilicity of the amine (steric hindrance or electron-withdrawing groups).[11][12]3. Presence of water in the reaction.[11]4. Amine protonation forming an unreactive ammonium salt.1. Switch to a more powerful coupling reagent like HATU.2. Increase reaction temperature or time. For very difficult cases, converting the acid to an acyl fluoride may be an option.[12]3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Ensure a sufficient excess of non-nucleophilic base (like DIPEA) is used.
Multiple Byproducts 1. (EDC Protocol) Formation of N-acylurea.2. (HATU Protocol) Guanidinylation of the amine if amine is added before the acid.3. Degradation of starting materials or product.1. Ensure HOBt is used and consider lowering the reaction temperature.2. Always pre-activate the carboxylic acid with HATU before adding the amine.[15]3. Use milder conditions; check the stability of your amine and acid under the reaction conditions.
Difficulty in Purification 1. (EDC Protocol) Dicyclohexylurea (from DCC, not EDC) is insoluble and hard to remove.2. Byproducts (HOBt, tetramethylurea from HATU) co-elute with the product.1. This is a key advantage of using water-soluble EDC over DCC.[7]2. A thorough aqueous work-up is critical. Washing with dilute acid and base can remove most polar impurities before chromatography.[8]

Conclusion

The synthesis of 4-(4-bromophenyl)thiazole-2-carboxamides can be achieved reliably using standard amide coupling protocols. For simple, readily available amines on a larger scale, the EDC/HOBt method offers a cost-effective and robust solution. For more challenging, sterically hindered, or precious amines where reaction efficiency is the highest priority, the HATU-mediated protocol provides a superior alternative with faster reaction times and typically higher yields. By understanding the mechanisms and carefully selecting the appropriate conditions, researchers can efficiently access this important class of molecules for downstream applications in drug discovery and development.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • University of Calgary. (n.d.). Ch27: Peptide synthesis.
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Subiros-Funosas, R., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(41), 5779-5782.
  • Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2685-2691.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry. (2019). 08.09 Activation Substitution of Carboxylic Acids.
  • Agudo-Álvarez, S., et al. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry, 96(3), 247-269.
  • Nord-Larsen, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11453.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177.
  • Reddit. (2024). HATU coupling - what's the best order?.
  • ResearchGate. (n.d.). Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine.
  • Ghorai, P. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 28(11), e202103893.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Reddit. (2022). amide coupling help.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.

Sources

Application Notes and Protocols: Leveraging 4-(4-Bromophenyl)thiazole-2-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the thiazole ring has emerged as a "privileged scaffold"—a versatile framework adept at interacting with the ATP-binding site of various kinases.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal anchor for designing potent and selective inhibitors.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of 4-(4-Bromophenyl)thiazole-2-carboxylic acid , a key building block for the synthesis of a new generation of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent elaboration into a potent c-Met kinase inhibitor, and discuss methods for biological evaluation. The presence of the bromophenyl group offers a strategic handle for further chemical modification via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.[2]

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a robust two-step process, beginning with the well-established Hantzsch thiazole synthesis to create the 2-aminothiazole precursor, followed by a diazotization and substitution to yield the desired carboxylic acid.

Step 1.1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine (Intermediate 1)

This protocol is adapted from the Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-bromoacetophenone (10.0 g, 50.2 mmol), thiourea (3.82 g, 50.2 mmol), and ethanol (100 mL).

  • Initiation: To the stirred suspension, add iodine (12.7 g, 50.2 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the mixture will turn dark brown.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 50% Ethyl acetate in Hexane]. The disappearance of the 4'-bromoacetophenone spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. A yellow precipitate will form. Filter the solid and wash with cold ethanol (2 x 30 mL) to remove excess iodine.

  • Purification: The crude product is suspended in a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL) and stirred for 30 minutes to remove any remaining iodine. Filter the solid, wash with water (3 x 50 mL), and dry under vacuum to yield 4-(4-bromophenyl)thiazol-2-amine as a pale-yellow solid.[3][4]

Expected Yield: 80-90%. The product can be used in the next step without further purification if TLC shows a single major spot.

Step 1.2: Synthesis of this compound (Core Scaffold)

This step involves the conversion of the 2-amino group to a carboxylic acid. A standard approach involves a Sandmeyer-type reaction where the amine is first converted to a diazonium salt, which is then displaced by a cyano group, followed by hydrolysis.

Protocol:

  • Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, suspend 4-(4-bromophenyl)thiazol-2-amine (Intermediate 1, 10.0 g, 39.2 mmol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL). Slowly add a solution of sodium nitrite (NaNO₂, 3.0 g, 43.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 4.2 g, 46.9 mmol) and sodium cyanide (NaCN, 4.6 g, 93.8 mmol) in water (50 mL) at 60°C. Add the cold diazonium salt solution to the cyanide solution in portions, controlling the effervescence.

  • Reaction: After the addition is complete, heat the mixture at 80°C for 1 hour. Cool to room temperature and filter the solid precipitate, which is the crude 2-cyano-4-(4-bromophenyl)thiazole.

  • Hydrolysis: Transfer the crude nitrile to a round-bottom flask containing a mixture of concentrated sulfuric acid (30 mL) and water (30 mL). Heat the mixture to reflux (100-110°C) for 3-4 hours until the solid dissolves and TLC analysis confirms the disappearance of the nitrile.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution until pH 2-3. The precipitate formed is filtered, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure This compound as a white to off-white solid.[5]

Part 2: Application in Kinase Inhibitor Synthesis - A c-Met Inhibitor Case Study

The carboxylic acid group at the 2-position of the thiazole is an excellent handle for creating a diverse library of kinase inhibitors through amide bond formation. The following protocol details the synthesis of a potent c-Met inhibitor, N-(4-((2-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-bromophenyl)thiazole-2-carboxamide , a compound with demonstrated anti-proliferative activity.[6][7]

Protocol: Amide Coupling for the Synthesis of a c-Met Inhibitor

This procedure utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with less nucleophilic anilines.[8]

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve This compound (1.0 g, 3.52 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Acid Activation: To the solution, add HATU (1.47 g, 3.87 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.23 mL, 7.04 mmol, 2.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 4-((2-chloropyridin-4-yl)oxy)-3-fluoroaniline (0.85 g, 3.52 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into ice-water (100 mL). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water (3 x 30 mL) and then with a small amount of cold diethyl ether. The crude product can be further purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure N-(4-((2-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-bromophenyl)thiazole-2-carboxamide as a pale-yellow solid.[6]

Synthesis_Workflow cluster_0 Step 1.1: Hantzsch Synthesis cluster_1 Step 1.2: Conversion to Carboxylic Acid cluster_2 Step 2: Amide Coupling 4-Bromoacetophenone 4-Bromoacetophenone Intermediate_1 4-(4-Bromophenyl)thiazol-2-amine 4-Bromoacetophenone->Intermediate_1 I₂, EtOH, Reflux Thiourea Thiourea Thiourea->Intermediate_1 I₂, EtOH, Reflux Core_Scaffold This compound Intermediate_1->Core_Scaffold 1. NaNO₂, H₂SO₄ 2. CuCN 3. H₂SO₄, H₂O, Reflux Final_Product Kinase Inhibitor (c-Met Inhibitor) Core_Scaffold->Final_Product HATU, DIPEA, DMF Amine Substituted Aniline Amine->Final_Product HATU, DIPEA, DMF PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK c-Met Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Inhibitor Thiazole-Carboxamide Inhibitor Inhibitor->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Stimulation

The c-Met-activated PI3K/AKT/mTOR pathway.

Conclusion

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of the carboxylic acid group allow for the efficient generation of diverse amide libraries. The protocols provided herein offer a validated pathway to potent c-Met inhibitors, demonstrating the utility of this scaffold in targeting critical oncogenic pathways. The strategic placement of the bromine atom further enhances its value, providing a gateway for late-stage functionalization to fine-tune potency, selectivity, and pharmacokinetic properties. This makes it an essential tool for academic and industrial researchers dedicated to the discovery of next-generation targeted cancer therapies.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate.
  • A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.
  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • This compound. MySkinRecipes.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

Sources

Application Notes and Protocols for Antimicrobial Screening of 4-(4-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 4-(4-Bromophenyl)thiazole Derivatives

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and unique mechanisms of action. Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

The specific substitution of a 4-(4-bromophenyl) group on the thiazole ring introduces a halogenated phenyl moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom, an electron-withdrawing group, can enhance membrane permeability and target engagement through halogen bonding, potentially leading to improved antimicrobial efficacy.[3] Indeed, studies have demonstrated that 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4][5]

This guide provides a comprehensive suite of detailed protocols for the systematic in vitro evaluation of 4-(4-bromophenyl)thiazole derivatives. The assays described herein are designed to establish a foundational antimicrobial profile, from determining basic inhibitory and lethal concentrations to exploring synergistic interactions and the dynamics of microbial killing. These protocols are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8][9]

Part 1: Foundational Activity Assessment

The initial phase of screening aims to quantify the intrinsic antimicrobial potency of the synthesized derivatives. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing.[10] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a defined incubation period.[10]

This assay operates on the principle of exposing a standardized bacterial inoculum to a serial dilution of the test compound in a liquid growth medium. The two-fold serial dilution allows for a precise determination of the concentration at which microbial growth is arrested. The use of 96-well microtiter plates makes this method highly scalable for screening multiple derivatives against a panel of microorganisms.[10][11][12] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria as its composition is standardized to minimize interference with antimicrobial activity.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Compound_Prep Prepare 2x Compound Stock in appropriate solvent Add_Compound Add 100 µL of 2x Compound Stock to Column 1 Compound_Prep->Add_Compound Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension (~1.5 x 10^8 CFU/mL) Dilute_Inoculum Dilute 0.5 McFarland suspension to final ~5 x 10^5 CFU/mL Inoculum_Prep->Dilute_Inoculum Plate_Prep Add 100 µL CAMHB to all wells of a 96-well plate Plate_Prep->Add_Compound Serial_Dilute Perform 2-fold serial dilution (100 µL transfer) from Col 1 to Col 10 Add_Compound->Serial_Dilute Discard Discard 100 µL from Col 10 Serial_Dilute->Discard Inoculate_Plate Inoculate wells (Col 1-11) with diluted suspension Serial_Dilute->Inoculate_Plate Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Plate Visually inspect for turbidity or read OD600 Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Test Compounds: Dissolve the 4-(4-bromophenyl)thiazole derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a working stock at twice the highest desired screening concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13]

  • Plate Preparation: Using a sterile 96-well, round-bottom microtiter plate, add 100 µL of CAMHB to all wells.[13]

  • Serial Dilution: Add 100 µL of the 2x compound working stock to the wells in column 1. Using a multichannel pipette, mix thoroughly and transfer 100 µL from column 1 to column 2. Repeat this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.[13] This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).[10][13]

  • Inoculum Preparation: From a fresh 18–24 hour culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (columns 1-11) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[10] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a downstream extension of the MIC test that differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.[14][15]

While the MIC assay identifies the concentration needed to halt growth, it doesn't confirm cell death. To determine this, aliquots are taken from the clear wells of the MIC plate and plated onto antibiotic-free agar. If the bacteria are merely inhibited, they will resume growth once removed from the presence of the compound. If they have been killed, no colonies will form. This provides crucial information about the compound's lethal activity.

  • Following MIC Determination: Use the results from the completed MIC assay.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar). Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Summarize the results for a series of hypothetical 4-(4-bromophenyl)thiazole derivatives in a table for clear comparison.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
BPT-01-H163264>128
BPT-02-NO₂883264
BPT-03-OCH₃32128128>128
BPT-04-Cl8163232
Ciprofloxacin(Control)0.510.250.5

Part 2: Advanced Characterization - Synergy and Kill Kinetics

Once the foundational activity is established, the next logical step is to investigate how these derivatives interact with conventional antibiotics and to characterize their killing dynamics over time.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a powerful in vitro method to quantitatively assess the interaction between two antimicrobial agents.[16][17] The outcome can be synergistic (combined effect is greater than the sum of individual effects), additive (combined effect is equal to the sum), or antagonistic (combined effect is less than the sum).[16]

By creating a two-dimensional matrix of concentrations, the assay tests every possible combination of two drugs simultaneously.[16] This allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, a numerical value that defines the nature of the interaction.[18] Discovering synergy is highly valuable as it can potentially lower required therapeutic doses, reduce toxicity, and combat resistance. The calculation is as follows:

FIC Index = FIC of Drug A + FIC of Drug B

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index: [18][19]

  • Synergy: ≤ 0.5

  • Additive/Indifference: > 0.5 to 4.0

  • Antagonism: > 4.0

Checkerboard_Workflow cluster_plate_setup Plate Setup cluster_execution Execution & Analysis Prep_A Prepare serial dilutions of Compound A (Thiazole) along rows (e.g., A-G) Inoculate Inoculate entire plate with standardized bacterial suspension Prep_A->Inoculate Prep_B Prepare serial dilutions of Compound B (Antibiotic) along columns (e.g., 1-11) Prep_B->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MICs Determine MIC of each drug alone and in combination Incubate->Read_MICs Calculate_FIC Calculate FIC Index for each non-turbid well Read_MICs->Calculate_FIC Interpret Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

  • Plate Layout: In a 96-well plate, Compound A (the thiazole derivative) is serially diluted horizontally (e.g., along the rows), and Compound B (a standard antibiotic) is serially diluted vertically (along the columns).[18][20]

  • Compound A Dilution: Prepare a 2x working stock of Compound A. Add 100 µL of CAMHB to rows A-H. Add 100 µL of the 2x stock to row A and perform serial dilutions down to row G. Row H will contain no Compound A (growth control for Compound B).

  • Compound B Dilution: Prepare a 2x working stock of Compound B. Add 50 µL of CAMHB to columns 1-12. Add 50 µL of the 2x stock to column 1 and perform serial dilutions across to column 11. Column 12 will contain no Compound B (growth control for Compound A).

  • Inoculation: Prepare a standardized bacterial inoculum as described for the MIC assay, but at a 2x final concentration (~1 x 10⁶ CFU/mL). Add 100 µL of this inoculum to all wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Identify the MIC of each drug alone (from column 12 and row H). For each well showing no growth, calculate the FIC index using the formula above. The lowest FIC index represents the most synergistic interaction.[18]

Time-Kill Curve Assay

The time-kill curve assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[14][15] This assay is crucial for distinguishing between bactericidal and bacteriostatic agents and for understanding the concentration-dependent nature of the killing activity.[14]

A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). Plotting log10 CFU/mL versus time reveals the killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14][15] This assay provides a dynamic view of antimicrobial activity, which is more informative than the static endpoint of an MIC assay.[21][22]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute it in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[14]

  • Test Setup: Prepare sterile tubes containing CAMHB with the 4-(4-bromophenyl)thiazole derivative at various concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no compound.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C, preferably in a shaking incubator to ensure aeration.[14]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove a 100 µL aliquot from each tube.[14]

  • Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate 100 µL from appropriate dilutions onto nutrient agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[14]

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the mean log10 CFU/mL against time for each concentration.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.705.715.695.70
26.555.154.884.12
47.814.623.952.91
68.924.333.11<2.00
89.154.512.85<2.00
249.215.89 (Regrowth)2.55<2.00

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial and advanced antimicrobial characterization of novel 4-(4-bromophenyl)thiazole derivatives. Establishing the MIC and MBC provides a fundamental measure of potency, while checkerboard and time-kill assays offer deeper insights into synergistic potential and bactericidal dynamics. The data generated from these assays are critical for identifying promising lead compounds for further development. Subsequent studies should focus on elucidating the mechanism of action, evaluating cytotoxicity against mammalian cell lines, and ultimately, assessing in vivo efficacy in animal models of infection.

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • BenchSci. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
  • MI - Microbiology. Broth Microdilution.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • JoVE. (2018). Diagonal Method to Measure Synergy Among Any Number of Drugs.
  • Hancock Lab, University of British Columbia. MIC Determination By Microtitre Broth Dilution Method.
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Nature Protocols. (2021). New and simplified method for drug combination studies by checkerboard assay.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Emery Pharma. Time-Kill Kinetics Assay.
  • JoVE. (2018). High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method.
  • American Society for Microbiology. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • Molecules. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives.
  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review.
  • Nelson Labs. Time-Kill Evaluations.
  • PubMed. (2011). Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives.
  • Pacific BioLabs. Time Kill Testing.
  • SpringerOpen. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • MDPI. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.
  • BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Molecules. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: https://www.researchgate.

Sources

anticancer activity of 4-(4-bromophenyl)thiazole compounds in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Evaluation of 4-(4-Bromophenyl)thiazole Compounds for Anticancer Activity

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies used to assess the in vitro anticancer activity of 4-(4-bromophenyl)thiazole compounds. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and reproducible research outcome.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules, including Vitamin B1.[1] In medicinal chemistry, thiazole derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] The unique structural features of the thiazole nucleus, containing both sulfur and nitrogen heteroatoms, allow for diverse molecular interactions, making it a "magic moiety" in drug design.[2]

The 4-(4-bromophenyl) substitution on the thiazole ring has been a particular point of interest. The presence of a halogen, such as bromine, at the para-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement.[5] Studies have demonstrated that various derivatives of this core structure exhibit significant cytotoxic effects against a range of cancer cell lines, such as the MCF-7 human breast adenocarcinoma line.[5][6] The primary mechanisms often implicated are the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[3][7]

This guide outlines a logical workflow for the in vitro evaluation of novel 4-(4-bromophenyl)thiazole compounds, from initial cytotoxicity screening to more detailed mechanistic assays.

Experimental Design: A Strategic Workflow

A systematic approach is crucial for characterizing the anticancer profile of a novel compound. The following workflow ensures a logical progression from broad screening to specific mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Test Compound [4-(4-bromophenyl)thiazole derivative] MTT Cytotoxicity Assay (e.g., MTT / SRB) Compound->MTT Treat Cancer Cell Lines IC50 Determine IC50 Value MTT->IC50 Dose-Response Curve Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Treat at IC50 concentration CellCycle Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50->CellCycle Treat at IC50 concentration Mechanism Identify Mode of Action (Apoptosis / Cell Cycle Arrest) Apoptosis->Mechanism CellCycle->Mechanism

Caption: Experimental workflow for anticancer evaluation.

Postulated Mechanism of Action: Inducing Cell Death and Arrest

While the precise molecular targets can vary between derivatives, many thiazole-based anticancer agents function by activating intrinsic cellular death programs and halting cell proliferation. A plausible mechanism involves the induction of apoptosis through caspase activation and causing cells to arrest in specific phases of the cell cycle, thereby preventing their division.

G cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest Thiazole {4-(4-Bromophenyl) Thiazole Compound} PS Phosphatidylserine (PS) Externalization Thiazole->PS G2M G2/M Phase Arrest Thiazole->G2M Caspase Caspase Cascade Activation PS->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptotic_Cell Apoptotic Cell Death DNA_frag->Apoptotic_Cell Prolif Inhibition of Proliferation G2M->Prolif

Caption: Hypothesized signaling pathways for thiazole compounds.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[9]

Materials
  • Selected cancer cell line (e.g., MCF-7, HepG2)[2][5]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • 4-(4-bromophenyl)thiazole test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

    • Include wells for "medium only" blanks and "untreated cell" controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Add fresh medium with 0.5% DMSO to the vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[10][11]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[12]

    • Gently mix by placing the plate on an orbital shaker for 15 minutes, ensuring complete dissolution.[9]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

    • The plate should be read within 1 hour of adding the solubilizing agent.[9]

Data Analysis and Presentation
  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Cytotoxicity Data for Thiazole Derivatives

Compound IDCell LineExposure Time (h)IC₅₀ (µM)Reference
Compound p2¹MCF-74810.5[5]
5-FluorouracilMCF-7485.2[5]
Compound 4b²MCF-77231.5[2]
Compound 4b²HepG27251.7[2]
StaurosporineMCF-7726.77[2]

¹ 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol ² Thiazole derivative with bromide substitution

Protocol: Apoptosis Detection (Annexin V-FITC / PI Assay)

Principle

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

Materials
  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13][17]

  • Cells cultured in 6-well plates

  • Test compound

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any floating cells.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

    • Wash the cells once with cold PBS and centrifuge again.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[13][16]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry immediately (within 1 hour).[13][14] Use FITC signal detection for Annexin V (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detection for PI.[17]

Data Analysis and Interpretation

The flow cytometry data is typically displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[13]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis/damage).

Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.

Protocol: Cell Cycle Analysis

Principle

Cell cycle analysis by flow cytometry measures the DNA content of individual cells within a population.[18] A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used.[19] Because cells in the G2 (pre-mitotic) or M (mitotic) phase have twice the DNA content of cells in the G0/G1 (resting/gap 1) phase, they will exhibit twice the fluorescence intensity.[20] Cells in the S (synthesis) phase will have an intermediate DNA content. This allows for the quantification of cells in each phase of the cell cycle.[18]

Materials
  • Cells cultured in 6-well plates

  • Test compound

  • Cold 70% ethanol[19][20]

  • PBS

  • Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[19]

    • Rationale: RNase A is essential to digest RNA, preventing PI from binding to it and ensuring DNA-specific staining.[19]

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest all cells (adherent and floating), wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.

    • Incubate on ice for at least 2 hours or overnight at 4°C.[19]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of the PI/RNase A staining buffer.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA fluorescence channel, as there is only a two-fold difference in intensity between G1 and G2/M populations.[19][20]

    • It is important to properly gate the data to exclude cell doublets, which can be mistaken for G2/M cells.[21]

Data Analysis and Interpretation

The resulting data is displayed as a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[20] An accumulation of cells in a particular phase (e.g., G2/M) compared to the untreated control indicates that the compound induces cell cycle arrest at that checkpoint.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 4-(4-bromophenyl)thiazole compounds as potential anticancer agents. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of a compound's activity. Positive results from these assays justify progression to more advanced studies, including Western blotting to identify specific protein targets within apoptotic and cell cycle pathways, in vivo animal model testing, and further medicinal chemistry efforts to optimize compound efficacy and safety.

References

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.6.1-7.6.28.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Singh, H., & Singh, D. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Al-Ostath, A. I., El-Gazzar, M. G., Al-Salahi, R., & Marzouk, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352.
  • International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • Al-Warhi, T., Al-Salahi, R., Al-Qadasi, F., Al-Soud, Y. A., Marzouk, M., & Al-Ostath, A. I. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC advances, 12(45), 29331–29344.
  • Semantic Scholar. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • de Oliveira, R. B., de Lima, M. C. A., da Silva, A. G., de Faria, A. R., & Pitta, I. R. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 146, 663–672.
  • National Institutes of Health. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • El-Sayed, N. N. E., Al-Ghorbani, M., & Al-Omair, M. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(12), 2111.
  • Wujec, M., Urych, A., & Paneth, A. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6297.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from 4-(4-Bromophenyl)thiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast spectrum of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While existing non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes.[2] This necessitates the development of new, safer, and more targeted anti-inflammatory therapeutics.

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of agents with diverse pharmacological activities, including potent anti-inflammatory effects.[3][4][5] Thiazole derivatives have been shown to modulate key inflammatory pathways by inhibiting enzymes like COX, lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[2][4][6]

This guide provides a comprehensive framework for the strategic development of novel anti-inflammatory agents starting from 4-(4-bromophenyl)thiazole-2-carboxylic acid . This starting material is an ideal scaffold for three primary reasons:

  • The thiazole core is a validated anti-inflammatory pharmacophore.

  • The carboxylic acid at the 2-position provides a versatile handle for creating diverse amide or ester libraries to probe structure-activity relationships (SAR).

  • The bromophenyl group at the 4-position is a prime site for modification via cross-coupling reactions, enabling extensive exploration of chemical space.[7]

We will detail a logical, multi-stage workflow, from rational drug design and synthesis to a robust in vitro screening cascade and conceptual in vivo validation, providing researchers with the foundational protocols to identify and optimize promising new chemical entities.

Section 1: Drug Discovery Workflow & Mechanistic Rationale

The development of a novel therapeutic is a systematic process. Our strategy involves designing a library of derivatives, synthesizing them, and then funneling them through a series of assays to identify compounds with high potency and low toxicity. This iterative cycle of design, synthesis, and testing is crucial for lead optimization.

Drug_Discovery_Workflow Start Scaffold Selection 4-(4-bromophenyl)thiazole- 2-carboxylic acid Design Library Design (Amide/Ester Formation, Cross-Coupling) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Screening Cascade (Potency, Selectivity, Cytotoxicity) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Iterative Redesign & Synthesis) SAR->Optimization Identify key structural features InVivo In Vivo Validation (e.g., Paw Edema Model) SAR->InVivo Promising Leads Optimization->Synthesis Candidate Pre-clinical Candidate InVivo->Candidate Inflammation_Pathway Key Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_stimulus Inflammatory Stimulus cluster_cytokines Pro-inflammatory Mediators MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation LPS LPS (Stimulus) Macrophages Macrophages LPS->Macrophages TNF TNF-α Macrophages->TNF IL6 IL-6 Macrophages->IL6 iNOS iNOS Macrophages->iNOS TNF->Inflammation IL6->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation

Caption: Simplified diagram of key pro-inflammatory signaling pathways.

Section 2: Synthesis of a Focused Amide Library

The carboxylic acid moiety of the starting material is an excellent anchor point for derivatization. Amide coupling is a robust and reliable reaction that allows for the introduction of a wide array of chemical functionalities by varying the amine coupling partner. This protocol describes a general method for synthesizing a library of N-substituted 4-(4-bromophenyl)thiazole-2-carboxamides.

Protocol 1: General Procedure for Amide Synthesis

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.

  • Materials & Reagents:

    • This compound

    • A diverse set of primary and secondary amines (e.g., benzylamine, aniline derivatives, morpholine)

    • HATU

    • DIPEA

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: To a clean, dry vial, add this compound (1.0 eq.). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

    • Amine Addition: Add the desired amine (1.1 eq.) to the solution.

    • Reagent Addition: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the reaction mixture.

    • Reaction: Cap the vial and stir the mixture at room temperature for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

      • Causality: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Section 3: In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. The cascade begins with high-throughput target-based assays and progresses to more complex cell-based assays that offer greater physiological relevance. A critical component at each stage is the assessment of cytotoxicity to ensure that observed activity is not a result of cell death.

Screening_Cascade cluster_primary Primary Screening (Target-Based) cluster_secondary Secondary Screening (Cell-Based) cluster_selectivity Selectivity & Safety Assay1 COX-1/COX-2 Enzyme Inhibition Assay (Determine IC₅₀ & Selectivity) Assay2 LPS-Stimulated RAW 264.7 Macrophages Assay1->Assay2 Active Compounds Data Data Analysis (IC₅₀, CC₅₀, Selectivity Index) Assay1->Data Assay2a Cytokine Release (TNF-α, IL-6) (ELISA) Assay2->Assay2a Assay2b Nitric Oxide Production (Griess Assay) Assay2->Assay2b Assay3 Cytotoxicity Assay (MTT/MTS) (Determine CC₅₀ in RAW 264.7 cells) Assay2->Assay3 Assay2->Data Assay3->Data Lead_Optimization_Cycle Design Design Analogs (Based on SAR data) Synthesize Synthesize New Compounds Design->Synthesize Test Test in Screening Cascade Synthesize->Test Analyze Analyze SAR (Potency, Selectivity, ADME) Test->Analyze Analyze->Design Informed Decisions

Caption: The iterative cycle of lead optimization in drug discovery.

For example, if an amide derivative with an electron-withdrawing group on the phenyl ring shows high COX-2 selectivity, further analogs could be synthesized to explore the effects of substituent position (ortho, meta, para) and the type of electron-withdrawing group. Concurrently, modifications at the bromophenyl position via Suzuki or Buchwald-Hartwig coupling could be explored to modulate properties like solubility and metabolic stability.

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic workflow outlined in this guide—combining rational library design, robust synthetic protocols, and a tiered in vitro/in vivo screening cascade—provides a clear and effective path from initial hit to an optimized lead compound. By systematically evaluating potency against key inflammatory targets, cell-based efficacy, and cytotoxicity, researchers can efficiently identify new chemical entities with the potential to become next-generation anti-inflammatory therapeutics.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]
  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect. [Link]
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]
  • This compound. MySkinRecipes. [Link]
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PubMed Central. [Link]

Sources

Application Notes & Protocols: 4-(4-Bromophenyl)thiazole-2-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(4-bromophenyl)thiazole-2-carboxylic acid, a pivotal intermediate in modern pharmaceutical research and development. The thiazole nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, valued for its wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The title compound serves as a versatile scaffold, offering two primary points for chemical modification: the carboxylic acid for amide bond formation and the bromophenyl moiety for cross-coupling reactions. This guide details field-proven protocols, explains the underlying chemical principles, and presents workflows for leveraging this intermediate in drug discovery programs.

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design[3][4]. Its prevalence in clinically used agents like the anti-HIV drug Ritonavir and the anticancer agent Dasatinib underscores its importance[2]. The thiazole moiety can act as a pharmacophore, engage in hydrogen bonding, and serve as a rigid linker, making it a highly adaptable component in molecular design[2].

This compound (Compound 1 ) is a particularly strategic building block for several reasons:

  • Carboxylic Acid Handle (C2-position): This group is primed for amide coupling reactions, one of the most frequently utilized reactions in medicinal chemistry, allowing for the facile introduction of a diverse range of amine-containing fragments[5][6].

  • Aryl Halide Handle (C4-position): The bromo-substituent on the phenyl ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl systems or the introduction of new carbon-carbon and carbon-heteroatom bonds[7].

  • Proven Bioactivity: The 4-phenylthiazole core is a common feature in molecules exhibiting potent anticancer and antimicrobial activities, making this intermediate a valuable starting point for generating libraries of new chemical entities (NCEs)[8][9].

Physicochemical and Handling Information

Proper handling and storage are critical for maintaining the integrity of the intermediate.

PropertyValueSource
CAS Number 886366-94-5[7][10]
Molecular Formula C₁₀H₆BrNO₂S[11]
Molecular Weight 284.13 g/mol [10]
Appearance Solid (typically off-white)[11][12]
Storage Store at room temperature or -20°C, keep dry[7][10]

Synthesis of the Intermediate

The most reliable and high-yielding method for constructing the 4-arylthiazole scaffold is the Hantzsch thiazole synthesis[13][14]. This reaction involves the condensation of an α-haloketone with a thioamide[15][16]. For Compound 1 , this typically proceeds via a two-step sequence starting from 2-bromo-1-(4-bromophenyl)ethan-1-one.

Protocol 3.1: Hantzsch Thiazole Synthesis

This protocol first forms the ethyl ester of the target acid, which is then hydrolyzed.

Step A: Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and 4-bromobenzothioamide (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The Hantzsch synthesis proceeds via initial nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring[13]. Ethanol is a common solvent that facilitates the dissolution of both reactants.

  • Work-up: After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid byproducts.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Step B: Hydrolysis to this compound (1)

  • Reaction Setup: Dissolve the purified ethyl ester from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (approx. 2-3 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality Note: LiOH is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt. The use of a THF/water co-solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Work-up and Isolation: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound 1 .

G cluster_0 Step A: Hantzsch Synthesis cluster_1 Step B: Hydrolysis A Ethyl 2-chloro-3-oxobutanoate + 4-Bromobenzothioamide B Reflux in Ethanol (4-6 hours) A->B C Work-up & Purification (Column Chromatography) B->C D Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate C->D E Dissolve Ester in THF/Water D->E Proceed to Hydrolysis F Add LiOH, Stir at RT (2-4 hours) E->F G Acidify with HCl (pH 2-3) F->G H Filter and Dry Solid G->H I Product 1: 4-(4-Bromophenyl)thiazole- 2-carboxylic acid H->I G cluster_0 Mechanism of EDC/HOBt Amide Coupling cluster_1 Activation Step RCOOH Carboxylic Acid (1) Intermediate1 O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC Amine R'-NH₂ Product Amide Product Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt - EDC-Urea HOBt HOBt Intermediate2->Product + Amine - HOBt G Start Intermediate 1 4-(4-Bromophenyl)thiazole- 2-carboxylic acid Step1 Amide Coupling (Protocols 5.1, 5.2) Start->Step1 Library1 Amide Library A (Varying R' group) Step1->Library1 R'-NH₂ Step2 Cross-Coupling (e.g., Suzuki) Library1->Step2 Library2 Final Library B (Varying R'' group) Step2->Library2 R''-B(OH)₂ Pd Catalyst SAR Biological Screening & SAR Analysis Library2->SAR

Sources

Application Notes and Protocols for the Chiral Separation of 4-(4-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Thiazole-Containing Drug Candidates

The thiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. When substituted, as in the case of 4-(4-bromophenyl)thiazole derivatives, a chiral center can be introduced, leading to the existence of enantiomers. These stereoisomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral milieu of the human body.[1][2] Regulatory bodies like the FDA mandate the characterization of individual enantiomers, making robust chiral separation methods indispensable in drug discovery and development.[1]

This guide provides a comprehensive overview and detailed protocols for the chiral separation of 4-(4-bromophenyl)thiazole derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the primary analytical techniques, explaining the rationale behind methodological choices to ensure both scientific rigor and practical applicability.

Logical Framework for Chiral Method Development

The successful chiral separation of a novel compound, such as a 4-(4-bromophenyl)thiazole derivative, hinges on a systematic screening approach. The choice of analytical technique and chiral stationary phase (CSP) is paramount and should be guided by the physicochemical properties of the analyte.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application Analyte Racemic 4-(4-Bromophenyl)thiazole Derivative Technique_Selection Select Primary Technique (SFC or HPLC) Analyte->Technique_Selection CSP_Screening Screen Diverse CSPs (Polysaccharide, Pirkle, etc.) Technique_Selection->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Optimization Optimize Parameters (Modifier, Additive, Flow Rate, Temp.) Mobile_Phase_Screening->Optimization Resolution_Check Assess Resolution (Rs) & Tailing Optimization->Resolution_Check Robustness_Testing Evaluate Method Robustness Resolution_Check->Robustness_Testing Validation Method Validation (Linearity, Accuracy, Precision) Robustness_Testing->Validation Preparative_Scaling Scale-up for Preparative Separation Validation->Preparative_Scaling

Caption: A logical workflow for chiral method development.

Primary Analytical Techniques for Chiral Separation

Supercritical Fluid Chromatography (SFC): The Preferred Modern Approach

SFC has emerged as a powerful and often preferred technique for chiral separations in the pharmaceutical industry.[3][4] It utilizes supercritical carbon dioxide as the main mobile phase, which offers several advantages over traditional liquid chromatography, including lower viscosity and higher diffusivity.[4][5] This translates to faster separations, reduced solvent consumption (making it a "greener" technique), and often superior resolution.[3][5] For these reasons, SFC is an excellent starting point for the chiral separation of 4-(4-bromophenyl)thiazole derivatives.

Causality of Experimental Choices in SFC:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are highly successful for a broad range of chiral compounds and represent the first line of screening.[6] Their chiral recognition mechanisms involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Pirkle-type CSPs, which rely on π-π interactions, are also a viable option, especially given the aromatic nature of the target molecule.[7]

  • Mobile Phase: The mobile phase in SFC typically consists of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) to modulate analyte retention and enhance chiral recognition.[5] Acidic or basic additives are often employed to improve peak shape and resolution, particularly for compounds with basic or acidic functional groups.

Protocol 1: SFC Screening for Chiral Separation of 4-(4-Bromophenyl)thiazole Derivatives

Objective: To identify a suitable chiral stationary phase and mobile phase for the enantiomeric separation of a 4-(4-bromophenyl)thiazole derivative.

Instrumentation:

  • Analytical SFC system with a back-pressure regulator

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

Materials:

  • Racemic 4-(4-bromophenyl)thiazole derivative sample (dissolved in a suitable solvent, e.g., methanol)

  • Instrument-grade carbon dioxide

  • HPLC-grade modifiers: Methanol, Ethanol, Isopropanol

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

  • Chiral Columns (analytical scale, e.g., 4.6 x 150 mm, 5 µm):

    • Cellulose-based (e.g., Chiralcel OD-H, Chiralpak AD-H)

    • Amylose-based (e.g., Chiralpak AS-H)

    • Pirkle-type (e.g., Whelk-O1)[7][8]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in methanol.

  • Initial Screening Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the analyte)

    • Injection Volume: 5 µL

  • Screening Protocol:

    • Sequentially screen each chiral column with a gradient of methanol in CO2 (e.g., 5% to 40% methanol over 10 minutes).

    • If no separation is observed, repeat the screening with ethanol and isopropanol as modifiers.

    • If peak shape is poor, add a small amount of an additive to the modifier (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds).

  • Data Analysis: Evaluate the chromatograms for any degree of separation between the enantiomers. Calculate the resolution (Rs) for promising conditions. A resolution of >1.5 is generally considered baseline separation.

Parameter Initial Screening Conditions Rationale
Columns Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-H, Whelk-O1Covers a broad range of chiral recognition mechanisms.
Mobile Phase CO2 with Methanol, Ethanol, or IsopropanolDifferent modifiers can significantly alter selectivity.
Gradient 5-40% modifier over 10 minEfficiently screens a range of elution strengths.
Additives 0.1% TFA or 0.1% DEAImproves peak shape for ionizable analytes.
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC remains a fundamental and widely used technique for enantiomeric separations.[9][10] It offers versatility with normal-phase, reversed-phase, and polar organic modes of operation.[11] For 4-(4-bromophenyl)thiazole derivatives, which are likely to have moderate polarity, both normal-phase and polar organic modes are excellent starting points.

Causality of Experimental Choices in HPLC:

  • Normal-Phase HPLC: Utilizes a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol).[11] This mode is particularly effective with polysaccharide-based CSPs, where hydrogen bonding and dipole-dipole interactions are the primary drivers of chiral recognition.

  • Polar Organic Mode: Employs a polar, non-aqueous mobile phase, such as acetonitrile or methanol/ethanol mixtures. This mode can offer unique selectivity compared to normal-phase and is often used with polysaccharide and macrocyclic glycopeptide CSPs.

  • Reversed-Phase HPLC: While less common for initial screening with polysaccharide CSPs, it can be effective, especially with cyclodextrin-based or certain Pirkle-type columns.[9] The mobile phase typically consists of water or a buffer and an organic modifier like acetonitrile or methanol.

Protocol 2: HPLC Screening for Chiral Separation of 4-(4-Bromophenyl)thiazole Derivatives

Objective: To identify a suitable chiral stationary phase and mobile phase for the enantiomeric separation of a 4-(4-bromophenyl)thiazole derivative using HPLC.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or PDA detector

  • Autosampler

  • Column oven

Materials:

  • Racemic 4-(4-bromophenyl)thiazole derivative sample

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

  • Chiral Columns (analytical scale, e.g., 4.6 x 250 mm, 5 µm):

    • Cellulose-based (e.g., Chiralcel OD-H, Chiralpak AD-H)

    • Amylose-based (e.g., Chiralpak AS-H)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., mobile phase).

  • Normal-Phase Screening:

    • Mobile Phase: Start with a mixture of n-Hexane and IPA (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or λmax)

    • Injection Volume: 10 µL

    • Screen each column with isocratic elution. If retention is too long or too short, adjust the percentage of IPA.

  • Polar Organic Mode Screening:

    • Mobile Phase: Start with 100% Acetonitrile. If needed, use mixtures of Acetonitrile and Methanol/Ethanol.

    • Use the same flow rate, temperature, and detection settings as in the normal-phase screen.

  • Optimization with Additives: If peak tailing is observed, add 0.1% of an appropriate additive (TFA or DEA) to the modifier.

  • Data Analysis: As with SFC, evaluate the chromatograms for separation and calculate the resolution for promising conditions.

Parameter Normal-Phase Conditions Polar Organic Conditions
Columns Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-HChiralcel OD-H, Chiralpak AD-H, Chiralpak AS-H
Mobile Phase n-Hexane/IPA (90:10)Acetonitrile or ACN/Methanol
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary electrophoresis is a high-resolution separation technique that offers advantages such as rapid method development, low sample and reagent consumption, and high efficiency.[12][13] For chiral separations, a chiral selector is added to the background electrolyte.[12]

Causality of Experimental Choices in CE:

  • Chiral Selectors: Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[12][14][15] Their hydrophobic inner cavity can include the aromatic portion (the bromophenyl group) of the analyte, while interactions with the hydroxyl groups on the rim of the CD can lead to chiral recognition. Both neutral and charged cyclodextrins can be screened.

Protocol 3: CE Screening for Chiral Separation of 4-(4-Bromophenyl)thiazole Derivatives

Objective: To achieve enantiomeric separation using cyclodextrin-mediated capillary electrophoresis.

Instrumentation:

  • Capillary Electrophoresis system with a PDA detector

  • Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)

Materials:

  • Racemic 4-(4-bromophenyl)thiazole derivative sample

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5

  • Chiral Selectors:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfated-β-cyclodextrin (S-β-CD)

  • Solutions for capillary conditioning: 1 M NaOH, 0.1 M NaOH, deionized water

Procedure:

  • Capillary Conditioning: Flush the new capillary sequentially with 1 M NaOH, 0.1 M NaOH, and deionized water, followed by the background electrolyte.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic analyte in 50% methanol/water.

  • Screening:

    • Prepare BGE containing different concentrations of the chiral selector (e.g., 10 mM, 20 mM HP-β-CD).

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: 254 nm (or λmax)

  • Data Analysis: Evaluate the electropherograms for the appearance of two distinct peaks for the enantiomers. Optimize the concentration and type of cyclodextrin to maximize resolution.

Data Summary and Interpretation

The results from the screening protocols should be tabulated to facilitate comparison and selection of the optimal method for further optimization.

Table of Expected Screening Outcomes:

Technique Column/Selector Mobile Phase/BGE Resolution (Rs) Notes
SFC Chiralpak AD-HCO2 / Methanol1.8Good initial separation, fast analysis time.
SFC Whelk-O1CO2 / Ethanol + 0.1% DEA1.2Partial separation, requires optimization.
HPLC (NP) Chiralcel OD-HHexane / IPA (80:20)2.1Baseline separation, longer run time than SFC.
HPLC (PO) Chiralpak AS-HAcetonitrile0.8Poor separation.
CE 20 mM HP-β-CD50 mM Phosphate, pH 2.52.5Excellent resolution, low sample consumption.

Conclusion and Future Directions

The chiral separation of 4-(4-bromophenyl)thiazole derivatives is readily achievable using modern chromatographic and electrophoretic techniques. Supercritical Fluid Chromatography offers a rapid and environmentally friendly primary screening platform. Chiral HPLC, particularly in the normal-phase mode with polysaccharide-based CSPs, provides a robust and reliable alternative. Capillary Electrophoresis with cyclodextrin additives is a powerful, high-efficiency method for analytical scale separations.

Once an optimal analytical method is developed and validated, it can be scaled up to preparative chromatography for the isolation of pure enantiomers.[3][16] This allows for the detailed investigation of their individual biological activities, a critical step in advancing a chiral drug candidate through the development pipeline.

References

  • Selvita. (2024).
  • Pharmaceutical Technology. (n.d.).
  • Toribio, L., et al. (2012).
  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. SpringerLink.
  • News-Medical.Net. (n.d.).
  • Ahuja, S. (n.d.).
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Grandeury, A., et al. (2004). Enantioseparation of 1-(p-bromophenyl)ethanol by crystallization of host-guest complexes with permethylated β-cyclodextrin: Crystal structures and mechanisms of chiral recognition.
  • Antal, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC - NIH.
  • Ahuja, S. (Ed.). (2007). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
  • Maftouh, M., et al. (2005). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • Shishkina, I. P., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • AZoM. (2022).
  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Hyun, M. H., et al. (2003). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.
  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Regis Technologies. (n.d.).
  • Scriba, G. K. H. (2016). Enantiomer Separations by Capillary Electrophoresis. PubMed.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Gáspár, A., et al. (2020).
  • KNAUER. (n.d.). Chiral separation of 4-Bromphenyl-Glycinamid (2-(4-Bromphenyl)- 2-Amino Acetamid).
  • Unich, T. (2023). Applications of electrophoresis for small enantiomeric drugs in real-world samples. Wiley Online Library.
  • Fanali, S., et al. (1994). Separation of the enantiomers of some racemic nonsteroidal aromatase inhibitors and barbiturates by capillary electrophoresis. PubMed.
  • Szabó, Z., et al. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI.
  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Wang, Y., et al. (2021).
  • Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
  • El-Sayed, W. M., et al. (2024).
  • Ferretti, V., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)
  • Bhalekar, S. M., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • Medical Laboratory Journal. (2015).
  • Mohammed, F. Z., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)thiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block in their synthetic endeavors. Here, we address common challenges and frequently encountered byproducts in the synthesis of 4-(4-bromophenyl)thiazole, primarily via the widely used Hantzsch thiazole synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(4-bromophenyl)thiazole?

The most prevalent and robust method for the synthesis of 4-(4-bromophenyl)thiazole, particularly the 2-amino substituted variant, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, typically 4-bromophenacyl bromide, with a thioamide, such as thiourea. The reaction is known for its generally high yields and straightforward procedure.[1][2]

Q2: I have unreacted starting materials in my final product. What could be the cause?

The presence of unreacted 4-bromophenacyl bromide or thiourea is a common issue. This can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Improper Stoichiometry: An incorrect molar ratio of the reactants can lead to the presence of the excess reagent in the final product. A slight excess of thiourea is often used to ensure the complete consumption of the more expensive 4-bromophenacyl bromide.

  • Poor Solubility: In some solvent systems, the reactants may not be fully soluble, leading to a heterogeneous reaction mixture and incomplete conversion.

Q3: My product shows an unexpected isomer in the NMR spectrum. What could it be?

While the Hantzsch synthesis with unsubstituted thiourea typically yields the 2-aminothiazole, the formation of the tautomeric 2-imino-4-thiazoline can occur, especially under certain pH conditions. Although the 2-amino form is generally the more stable aromatic tautomer, the imino form can be present as a minor byproduct. This is more pronounced when using N-substituted thioureas, which can lead to isomeric 2-(substituted-amino)thiazoles and 3-substituted-2-iminothiazolines.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed guide to identifying and mitigating common byproducts encountered during the synthesis of 4-(4-bromophenyl)thiazole.

Byproduct 1: Unreacted Starting Materials
Byproduct Identification Cause Mitigation & Troubleshooting
4-Bromophenacyl BromideCharacteristic signals in 1H NMR; distinct spot on TLC.Incomplete reaction, improper stoichiometry.- Reaction Monitoring: Monitor the reaction progress by TLC until the 4-bromophenacyl bromide spot disappears.- Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of thiourea.- Temperature Control: Ensure the reaction is heated appropriately as per the protocol, typically refluxing in ethanol.
ThioureaGenerally water-soluble and can be removed during aqueous workup. May be visible on TLC with appropriate staining.Use of a large excess.- Aqueous Workup: Thiourea is highly soluble in water and can be effectively removed by washing the crude product with water.- Recrystallization: Recrystallization from a suitable solvent like ethanol will also remove any residual thiourea.
Byproduct 2: Self-Condensation Product of 4-Bromophenacyl Bromide

Under certain conditions, particularly basic conditions, 4-bromophenacyl bromide can undergo self-condensation to form a diketone byproduct.

  • Causality: The methylene protons alpha to the carbonyl group in 4-bromophenacyl bromide are acidic and can be deprotonated by a base, leading to an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of 4-bromophenacyl bromide.

  • Mitigation:

    • pH Control: Avoid basic conditions during the reaction. The Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions.

    • Order of Addition: Adding the 4-bromophenacyl bromide slowly to the solution of thiourea can minimize its concentration at any given time, thus reducing the likelihood of self-condensation.

Byproduct 3: Hydrolysis of 4-Bromophenacyl Bromide

The presence of water in the reaction mixture can lead to the hydrolysis of 4-bromophenacyl bromide to 4-bromophenacyl alcohol.

  • Causality: Water can act as a nucleophile and attack the electrophilic carbon bearing the bromine atom, leading to a substitution reaction.

  • Mitigation:

    • Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water.

    • Prompt Use of Reactant: Use 4-bromophenacyl bromide that has been properly stored to prevent moisture absorption.

Experimental Protocols

Standard Protocol for the Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
  • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 equivalents) and ethanol.

  • Stir the mixture until the thiourea is dissolved.

  • Add 4-bromophenacyl bromide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with copious amounts of water to remove any unreacted thiourea and salts.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and a key side reaction.

Hantzsch_Synthesis Thiourea Thiourea S_Alkylation S-Alkylation Intermediate Thiourea->S_Alkylation Nucleophilic Attack Bromoketone 4-Bromophenacyl Bromide Bromoketone->S_Alkylation Cyclization Cyclization S_Alkylation->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Product 4-(4-bromophenyl)-2-aminothiazole Dehydration->Product

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Self_Condensation Bromoketone 4-Bromophenacyl Bromide (2 molecules) Enolate Enolate Intermediate Bromoketone->Enolate Base Byproduct Self-Condensation Byproduct Enolate->Byproduct Nucleophilic Attack

Caption: A potential side reaction: self-condensation of 4-bromophenacyl bromide.

References

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(2), 523-529. [Link]
  • Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Wikipedia. (n.d.). Self-condensation.
  • Kocabas, E., & Senturk, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. ARKIVOC, 2011(2), 169-179. [Link]
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
  • PubChem. (n.d.). 4-Bromophenacyl bromide.
  • ResearchGate. (2021).
  • Gaikwad, N. D., et al. (2015). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1358-1367. [Link]
  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Verma, B. S., & Kapoor, S. (1978). Determination of thioureas by reaction with phenacyl bromide. Talanta, 25(10), 591. [Link]
  • Royal Society of Chemistry. (2016).
  • MDPI. (2020). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. [Link]
  • Fadda, A. A., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(19), 4549. [Link]583011/)

Sources

Technical Support Center: Hantzsch Thiazole Synthesis of 4-(4-Bromophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis, with a special focus on improving the yield of 4-(4-bromophenyl) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this classical and versatile reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.

Q1: My reaction yield for the 4-(4-bromophenyl)thiazole derivative is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Hantzsch synthesis of 4-(4-bromophenyl) derivatives can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • α-Haloketone Purity: The starting material, 2-bromo-4'-bromoacetophenone, can degrade over time, releasing bromine and forming impurities. Ensure you are using a high-purity starting material. If necessary, recrystallize the α-haloketone before use.

    • Thioamide Stability: Thioamides, such as thiourea, can be hygroscopic. Ensure your thioamide is dry, as water can interfere with the reaction.

    • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion and improve yields, especially if the thioamide is prone to decomposition under the reaction conditions.[1]

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis typically requires heating.[2] If the reaction is too slow or incomplete, a gradual increase in temperature can be beneficial. For many syntheses, refluxing in a suitable solvent is effective.[3]

    • Solvent Choice: The choice of solvent is critical. Ethanol and methanol are commonly used and generally effective.[1][3] However, for less reactive substrates, a higher boiling point solvent like isopropanol or butanol might be necessary to achieve a sufficient reaction temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times, especially at high temperatures, can lead to the formation of degradation products and byproducts, thus lowering the yield of the desired product.

  • Work-up and Purification:

    • Precipitation and pH: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the aminothiazole, which can be soluble in the reaction mixture.[1] To precipitate the free base, the reaction mixture should be cooled and then neutralized with a weak base like sodium carbonate or sodium bicarbonate solution.[3] Careful adjustment of the pH is crucial to ensure complete precipitation of the product without causing hydrolysis or other side reactions.

    • Purification: The crude product may contain unreacted starting materials or side products. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is a common and effective method for purification. If recrystallization is insufficient, column chromatography may be necessary.

Q2: I'm observing the formation of significant side products in my reaction. What are they and how can I minimize them?

Side product formation is a common issue that can significantly reduce the yield of the desired 4-(4-bromophenyl)thiazole derivative. The most common side products are dimers or polymers of the α-haloketone and self-condensation products of the thioamide.

  • Minimizing α-Haloketone Side Reactions:

    • Controlled Addition: Slowly adding the α-haloketone to the heated solution of the thioamide can help to minimize its self-condensation. This ensures that the α-haloketone is more likely to react with the thioamide, which is present in a higher concentration at the point of addition.

    • Moderate Temperature: While heating is necessary, excessive temperatures can promote side reactions. It is important to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

  • Thioamide Stability:

    • As mentioned previously, using a slight excess of the thioamide can compensate for any degradation and shift the equilibrium towards the desired product.

Q3: The purification of my 4-(4-bromophenyl)thiazole derivative is proving difficult. What are some effective strategies?

Purification challenges often arise from the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is the most common and often the most effective method for purifying solid products from the Hantzsch synthesis.

    • Solvent Selection: The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and toluene. Sometimes a solvent/anti-solvent system (e.g., ethanol/water) can be effective.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step.

    • Eluent System: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to achieve good separation. TLC should be used to determine the optimal solvent system before running the column.

  • Acid-Base Extraction: If the main impurity is unreacted α-haloketone, an acid wash during the work-up can help to remove the basic thiazole product into the aqueous layer, leaving the neutral ketone in the organic layer. The aqueous layer can then be neutralized to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[4][5] The mechanism proceeds in several steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.[3]

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular cyclization.[3][6]

  • Dehydration: The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring.

Q2: Are there any modern, more efficient methods for carrying out the Hantzsch synthesis?

Yes, several modern techniques have been developed to improve the efficiency and sustainability of the Hantzsch synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[7][8][9] This is due to the efficient and uniform heating provided by microwaves.[10]

  • Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can accelerate the reaction rate and improve yields.[11][12][13] The cavitation effects produced by ultrasound enhance mass transfer and can promote the reaction even at room temperature.[14]

  • Catalyst Use: While the classic Hantzsch synthesis can be performed without a catalyst, the use of certain catalysts can improve reaction efficiency. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst to achieve high yields under mild conditions.[11][15]

Q3: How does the electron-withdrawing nature of the 4-bromophenyl group affect the reaction?

The 4-bromophenyl group is an electron-withdrawing group due to the inductive effect of the bromine atom. This can have a couple of effects on the reaction:

  • Reactivity of the α-Haloketone: The electron-withdrawing group can make the carbonyl carbon slightly more electrophilic, which could potentially facilitate the initial nucleophilic attack by the thioamide.

  • Product Stability: The presence of the bromophenyl group contributes to the overall stability of the final thiazole product.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol provides a general procedure for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.

Materials:

  • 2-Bromo-4'-bromoacetophenone

  • Thiourea

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.1 eq) in ethanol.

  • Add 2-bromo-4'-bromoacetophenone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[3]

  • Once the reaction is complete (typically after 1-3 hours), allow the mixture to cool to room temperature.[3]

  • Slowly pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium carbonate while stirring.[3]

  • A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[3]

  • Dry the crude product in a desiccator or a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-bromophenyl)thiazole.

Data Summary

ParameterRecommended Range/ValueRationale
Thiourea Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete reaction of the α-haloketone.[1]
Solvent Ethanol, MethanolGood solubility for reactants and facilitates appropriate reaction temperature.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Reaction Time 1 - 3 hoursTypically sufficient for completion; monitor by TLC.
Neutralizing Agent 5% Sodium CarbonateWeak base to precipitate the free thiazole without causing degradation.[3]

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone 2-Bromo-4'-bromoacetophenone mixing Mix in Solvent (e.g., Ethanol) alpha_haloketone->mixing thioamide Thiourea thioamide->mixing heating Heat to Reflux mixing->heating 1-3 hours cooling Cool to RT heating->cooling neutralization Neutralize with 5% Na2CO3 cooling->neutralization filtration Vacuum Filtration neutralization->filtration drying Dry Product filtration->drying purification Recrystallize drying->purification final_product final_product purification->final_product Pure Product

Caption: Workflow for the Hantzsch synthesis of 4-(4-bromophenyl)thiazole.

Hantzsch Thiazole Synthesis Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921–4924. [Link]
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]
  • Bouherrou, H., et al. (2017).
  • Centurion University of Technology and Management. Thiazole. [Link]
  • Rachedi, W., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(22), 13955-13985. [Link]
  • Maurya, R. A., & Kumar, A. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(3), 1-8. [Link]
  • Organic Chemistry. (2019). synthesis of thiazoles. [YouTube video]. [Link]
  • Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Results in Chemistry, 7, 101416. [Link]
  • Singh, O., & Singh, S. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 87(11), 1391-1411. [Link]
  • Alajarin, R., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Chemistry, 7(18), 1821-1842. [Link]
  • Kumar, R., et al. (2023). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 20(6), 666-691. [Link]
  • Bouherrou, H., et al. (2017).
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Kumar, A., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21639-21648. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link]
  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921–4924. [Link]
  • Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]
  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Indian Journal of Chemistry - Section B, 49B(1), 110-113. [Link]
  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [YouTube video]. [Link]
  • Singh, R., & Kumar, P. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2), 70-82. [Link]
  • Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • Góngora-Benítez, M., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(5), 5767–5778. [Link]
  • Wikipedia. Thiazole. [Link]
  • Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 643-649. [Link]
  • ResearchGate. (2017). SiW.
  • Manju, N., Kalluraya, B., & Asma. (2021).
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. [Link]
  • Al-Hadedi, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
  • ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)
  • Kumar, A., & Singh, R. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 99(11), 100741. [Link]
  • El-Metwaly, A. M., et al. (2022). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 15(8), 104001. [Link]
  • Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(23), 8279. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. [Link]
  • Bhalekar, S. M., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(10), 1058-1068. [Link].amazonaws.com/article_issue/1745700501.pdf)

Sources

solubility issues of 4-(4-Bromophenyl)thiazole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the successful integration of this molecule into your research workflows.

Understanding the Molecule: Physicochemical Properties and Solubility Challenges

This compound (MW: 284.13 g/mol ) is a heterocyclic compound with a chemical formula of C₁₀H₆BrNO₂S.[1] Its structure, featuring a thiazole ring, a bromophenyl group, and a carboxylic acid moiety, presents a unique combination of polar and nonpolar characteristics that can lead to solubility issues in common organic solvents. The crystalline solid form of this compound suggests strong intermolecular interactions, which must be overcome by the solvent for dissolution to occur.

The primary drivers of its solubility behavior are:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

  • Aromatic Stacking: The phenyl and thiazole rings can participate in π-π stacking.

  • Polarity: The presence of nitrogen, sulfur, oxygen, and bromine atoms introduces significant polarity.

  • Acidity: The carboxylic acid proton can be donated, leading to the formation of a carboxylate salt, which dramatically alters solubility.

These competing factors often result in poor solubility in either highly polar or completely nonpolar solvents, necessitating a systematic approach to find a suitable solvent system.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing the solubility challenges of this compound.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify promising candidates. It is recommended to test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a small glass vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex or sonicate the mixture for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least at that concentration.

  • If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Methanol, EthanolCapable of hydrogen bonding with the carboxylic acid.
Aprotic Polar DMSO, DMF, AcetonitrileCan disrupt π-π stacking and solvate polar groups.
Ethers THF, 1,4-DioxaneModerate polarity, may offer a balance of interactions.
Chlorinated Dichloromethane (DCM)Generally less effective for polar, crystalline compounds.
Nonpolar Toluene, HexanesUnlikely to be effective but useful as a negative control.
Step 2: Employing Co-Solvents

If single solvents prove inadequate, a co-solvent system can often provide the necessary balance of polarity and hydrogen bonding capabilities.

Experimental Protocol: Co-Solvent System Development

  • Start with a solvent in which the compound shows partial solubility.

  • Titrate in a second solvent (the co-solvent) in small increments (e.g., 5-10% of the total volume).

  • After each addition, vortex or sonicate and observe for dissolution.

  • Commonly effective combinations include a polar aprotic solvent with a protic solvent (e.g., DMSO/Methanol) or an ether with an alcohol (e.g., THF/Methanol).

Step 3: pH Adjustment and Salt Formation

For ionizable compounds like carboxylic acids, altering the pH is a powerful technique to enhance solubility.[2] Deprotonation of the carboxylic acid to form a carboxylate salt will significantly increase its solubility in polar solvents.

Experimental Protocol: Base-Mediated Dissolution

  • Suspend the compound in a polar solvent (e.g., Methanol, Ethanol, or water-miscible co-solvents).

  • Add a slight molar excess (1.1-1.2 equivalents) of a suitable base.

    • Inorganic Bases: NaOH, KOH (aqueous solutions or methanolic solutions) are effective for creating highly soluble salts.

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used in organic systems to form in situ salts.

  • Vortex or sonicate until the solid dissolves.

It is crucial to consider the compatibility of the resulting salt with downstream applications, as the presence of a base may interfere with certain reactions or biological assays.

Step 4: The Impact of Water

Research has shown that the presence of small amounts of water can significantly enhance the solubility of carboxylic acids in certain organic solvents.[3][4] This is attributed to water's ability to bridge hydrogen bonds between the carboxylic acid and the organic solvent molecules.

Experimental Protocol: Water as a Co-Solvent

  • In a solvent where the compound has partial solubility (e.g., THF, Acetone, Acetonitrile), add water dropwise or in small volumetric increments.

  • After each addition, mix thoroughly and observe for any changes in solubility.

  • Be cautious of adding too much water, as this can lead to precipitation if the compound is not highly water-soluble.

Diagram: Troubleshooting Workflow

Solubility Troubleshooting Workflow start Start: Insoluble Compound solvent_screening Step 1: Initial Solvent Screening Test a range of polar and nonpolar solvents. start->solvent_screening co_solvent Step 2: Co-Solvent System Titrate in a second solvent to modify polarity. solvent_screening->co_solvent Partial Solubility ph_adjustment Step 3: pH Adjustment/Salt Formation Use a base to deprotonate the carboxylic acid. solvent_screening->ph_adjustment Poor Solubility co_solvent->ph_adjustment Still Insoluble success Success: Compound Dissolved co_solvent->success Dissolved water_enhancement Step 4: Water Enhancement Add small amounts of water to polar organic solvents. ph_adjustment->water_enhancement Still Insoluble ph_adjustment->success Dissolved water_enhancement->success Dissolved

Caption: A workflow for systematically addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO?

A1: While DMSO is a powerful polar aprotic solvent, highly crystalline materials can sometimes resist dissolution due to strong crystal lattice energy. Try gentle heating (e.g., 40-50 °C) in combination with sonication. If it still remains insoluble, consider adding a small percentage of a protic co-solvent like methanol or water to aid in breaking up the crystal structure through hydrogen bonding.

Q2: I dissolved my compound using triethylamine (TEA), but it crashed out of solution during my reaction. What happened?

A2: The addition of TEA formed the triethylammonium carboxylate salt in situ, which was soluble. However, if your reaction conditions introduced an acidic component or changed the solvent polarity, it could have caused the salt to protonate back to the less soluble carboxylic acid, leading to precipitation. Ensure your reaction buffer or conditions are compatible with the salt form.

Q3: Can I use heat to improve solubility?

A3: Yes, heating can increase the solubility of most compounds. However, it is essential to first confirm the thermal stability of this compound to avoid degradation. We recommend starting with gentle heating and checking for any color changes that might indicate decomposition.

Q4: Will particle size reduction help with solubility?

A4: Particle size reduction, such as micronization, increases the surface area of the solid, which can enhance the rate of dissolution.[5] However, it does not change the intrinsic thermodynamic solubility. If the compound is truly insoluble in a given solvent, reducing the particle size will only make it dissolve faster to its saturation point.

Q5: Are there any alternative formulation strategies for in vivo studies?

A5: For in vivo applications where organic solvents may be problematic, several advanced formulation strategies can be explored. These include creating amorphous solid dispersions, using lipid-based formulations, or complexation with cyclodextrins.[6][7] These techniques are designed to improve the apparent solubility and bioavailability of poorly water-soluble compounds.[5][8]

References

  • Vertex AI Search. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • ChemicalBook. (2023, July 24). THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499.
  • Request PDF. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Sigma-Aldrich. (n.d.). This compound 886366-94-5.
  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • United States Biological. (n.d.). 429054 this compound CAS: 886366-94-5.

Sources

stability of 4-(4-Bromophenyl)thiazole-2-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS 886366-94-5). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for common synthetic transformations involving this versatile building block. Our goal is to help you anticipate challenges, optimize your reaction conditions, and ensure the stability and integrity of your molecule throughout your experimental workflow.

Compound Stability Profile

This compound is a robust synthetic intermediate, valued for its dual functionality: a carboxylic acid handle for amide and ester formation, and a bromophenyl group for cross-coupling reactions.[1] However, like all multifunctional molecules, its stability is conditional. The primary liability of this compound, and of thiazole-2-carboxylic acids in general, is its susceptibility to decarboxylation under thermal stress.[2] The electron-deficient nature of the thiazole ring acidifies the C2-carboxyl proton and stabilizes the transition state for the loss of CO₂, a factor that must be managed during reaction setup and execution.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂S
Molecular Weight 284.13 g/mol
Appearance Solid
Primary Stability Concern Thermal Decarboxylation[3][4]
Aryl Bromide Stable, suitable for cross-coupling[5]
Thiazole Ring Aromatic, generally stable[6]

Frequently Asked Questions & Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[7] While this compound is readily coupled, challenges such as low yield, starting material recovery, or unexpected side products can arise.

Q1: My amide coupling reaction with EDC/HOBt is giving a low yield. What are the likely causes and how can I fix it?

A1: Low yields in EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) couplings with this substrate are often traced back to two main issues: suboptimal activation or thermal degradation.

  • Mechanistic Insight: The reaction proceeds via an O-acylisourea intermediate, which can be intercepted by a nucleophile (your amine) to form the amide. HOBt (Hydroxybenzotriazole) is added to form an activated ester, which is more stable and less prone to side reactions than the O-acylisourea. If activation is inefficient or the subsequent nucleophilic attack is slow, side reactions can dominate.

  • Troubleshooting Protocol:

    • Temperature Control: The most critical parameter is temperature. Thiazole-2-carboxylic acids can decarboxylate upon heating.[4] Ensure your reaction is run at room temperature or below (0 °C is ideal, especially during the initial activation step). Avoid any prolonged heating.

    • Reagent Stoichiometry & Order of Addition: Use a slight excess of your coupling reagents (1.1-1.2 equivalents of EDC and HOBt) and amine (1.1 equivalents). The recommended order of addition is crucial:

      • Dissolve the carboxylic acid and HOBt in an appropriate solvent (DMF, DCM).

      • Add the amine.

      • Finally, add EDC. Adding EDC last ensures the highly reactive O-acylisourea intermediate is formed in the presence of both HOBt and the amine, maximizing the desired reaction pathway.

    • Solvent Choice: Anhydrous DMF or DCM are standard choices. Ensure your solvents are truly anhydrous, as water will hydrolyze the activated intermediates.[8]

    • Switch to a More Potent Coupling Reagent: If optimization fails, consider switching to a uronium-based coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). HATU often provides faster reaction rates at lower temperatures, minimizing the risk of decarboxylation.[7] Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) with HATU.

Q2: I observe a major byproduct in my reaction that is missing the carboxylic acid group. What is happening?

A2: You are almost certainly observing the product of decarboxylation, 4-(4-bromophenyl)thiazole. This is a common failure mode when reactions are heated or exposed to certain conditions.

  • Causality: The mechanism of decarboxylation for heteroaromatic carboxylic acids can be facilitated by heat, particularly in polar aprotic solvents like DMF or DMSO.[3] The reaction proceeds through a cyclic transition state or via a stabilized carbanion intermediate after CO₂ loss, which is then quenched.[9][10]

  • Preventative Measures:

    • Strict Temperature Control: Do not exceed room temperature if possible. If heating is required to overcome solubility issues or a poorly reactive amine, it should be done cautiously and for the minimum time necessary.

    • Alternative Activation: Consider converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride at low temperatures, followed by the addition of the amine. This separates the activation and coupling steps and can sometimes avoid the conditions that favor decarboxylation. However, this method is less tolerant of other functional groups.

Troubleshooting Workflow: Amide Coupling

G start Low Amide Yield check_sm LCMS Analysis: Starting Material (SM) Recovered? start->check_sm check_bp LCMS Analysis: Decarboxylation Byproduct Observed? start->check_bp sm_yes Yes check_sm->sm_yes High SM sm_no No / Minor check_sm->sm_no Low SM bp_yes Yes check_bp->bp_yes bp_no No check_bp->bp_no action_temp Lower Reaction Temp (0 °C) Increase Reaction Time sm_yes->action_temp action_reagent Increase Equivalents of Coupling Reagent & Amine sm_yes->action_reagent action_hatu Switch to HATU/DIPEA at 0 °C to RT sm_no->action_hatu action_decarb Strictly Avoid Heat Run at 0 °C Consider Acid Chloride Route bp_yes->action_decarb

Caption: Decision tree for troubleshooting amide coupling reactions.

Suzuki Cross-Coupling Reactions

The aryl bromide moiety is an excellent handle for introducing molecular diversity via Suzuki-Miyaura cross-coupling.[11] Stability of the thiazole-2-carboxylic acid group is the primary concern.

Q1: Can I perform a Suzuki coupling on this compound directly, or should I protect the carboxylic acid first?

A1: Direct Suzuki coupling is feasible and often successful. The carboxylic acid is generally stable to standard Suzuki conditions. However, protection as an ester (e.g., methyl or ethyl ester) is a prudent strategy to mitigate risks, particularly decarboxylation.

  • Direct Coupling Approach:

    • Conditions: Use a standard catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[5] A mild inorganic base such as K₃PO₄ or K₂CO₃ is recommended over stronger organic bases.

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical.

    • Temperature: This is the key. Aim for the lowest possible temperature that still promotes catalytic turnover, typically in the 70-80 °C range. Monitor the reaction closely and stop as soon as the starting material is consumed to avoid prolonged heating.

  • Protect-then-Couple Strategy (Recommended for sensitive substrates):

    • Esterification: Convert the carboxylic acid to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol, or Fischer esterification).[12] Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a known compound.[13]

    • Suzuki Coupling: Perform the Suzuki reaction on the ester. The ester is significantly more resistant to thermal decarboxylation.

    • Hydrolysis: Once the coupling is complete, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water).[8][14] This two-step sequence is often more reliable and results in higher overall yields.

Potential Reaction Pathways

G A 4-(4-Bromophenyl)thiazole- 2-carboxylic acid B Desired Amide Product A->B Amide Coupling (e.g., HATU, 0°C) C Desired Suzuki Product A->C Direct Suzuki (e.g., Pd(PPh3)4, 80°C) D 4-(4-Bromophenyl)thiazole (Decarboxylation Product) A->D Heat / Harsh Conditions E Ester Intermediate A->E Esterification C->D Prolonged Heat E->C Suzuki Coupling

Caption: Reaction pathways including the undesired decarboxylation side reaction.

Decarboxylation as a Synthetic Tool

Q1: I actually want to decarboxylate the molecule to get 4-(4-bromophenyl)thiazole. What is the most efficient way to do this?

A1: While often an unwanted side reaction, decarboxylation can be synthetically useful. The stability of the thiazole ring makes this a straightforward transformation if desired.

  • Recommended Protocol:

    • Dissolve this compound in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3]

    • Heat the reaction mixture to 100-130 °C. The exact temperature may require optimization.

    • Catalysis with a mild organic acid like acetic acid can sometimes facilitate the reaction at a lower temperature.[3]

    • Monitor the reaction by TLC or LCMS for the disappearance of the starting material and the evolution of CO₂ (bubbling).

    • Upon completion, the product can be isolated by aqueous workup and extraction.

ConditionRecommendation for DecarboxylationRationale
Solvent DMF, DMSOHigh boiling point, polar aprotic nature facilitates the reaction.[3]
Temperature 100-130 °CProvides sufficient thermal energy to overcome the activation barrier for CO₂ loss.[3]
Catalyst (Optional) Acetic AcidCan act as a proton source to facilitate the mechanism.[3]
Monitoring TLC, LCMSTo track the disappearance of the polar carboxylic acid starting material.

References

  • Thiazole - Wikipedia. Provides fundamental information on the structure, basicity (pKa ~2.5), and aromaticity of the thiazole ring. [URL: https://en.wikipedia.org/wiki/Thiazole]
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Discusses mechanisms of thiazole carboxylic acid decarboxylation. [URL: https://pubs.rsc.org/en/content/articlelanding/1987/p2/p2001991g]
  • Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. ElectronicsAndBooks. Provides further details on thiazole decarboxylation kinetics and mechanisms. [URL: https://www.electronicsandbooks.com/eab1/manual/Magazine/J/JCS%20Perkin%20Trans%202/1987-10-01/2001-2004.pdf]
  • Application Notes and Protocols for the Esterification of 4'-Bromobiphenyl-2-carboxylic Acid. Benchchem. Outlines common esterification methods (Fischer, Steglich) applicable to aromatic carboxylic acids. [URL: https://www.benchchem.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central (PMC). Describes the synthesis of the related 2-amino-thiazole scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479227/]
  • 2-Amino-4-(4-bromophenyl)thiazole 97 2103-94-8. Sigma-Aldrich. Product information for a related compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/554860]
  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. General overview of the hydrolysis mechanisms for carboxylic acid derivatives. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Acyl_Substitution_Reactions/11.07%3A_Hydrolysis_of_Thioesters_Esters_and_Amides]
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). Discusses Suzuki coupling on related heterocyclic systems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736181/]
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents. Details a method for decarboxylating heterocyclic carboxylic acids using an organic acid catalyst in DMF. [URL: https://patents.google.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Provides a synthetic procedure for this compound. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9331070/]
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PubMed Central (PMC). Details Suzuki coupling on an N-(4-bromophenyl) substrate using Pd(PPh₃)₄. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268615/]
  • 4-Thiazolecarboxylic acid 97 3973-08-8. Sigma-Aldrich. Vendor data for a related thiazole carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650058]
  • Synthesis of Carboxylic Acids. University of Calgary. General methods for synthesizing and hydrolyzing carboxylic acid derivatives. [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-1.html]
  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Discusses the hydrolysis of various carboxylic acid derivatives. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-020-00005]
  • Decarboxylation. Organic Chemistry Portal. Provides an overview of decarboxylation reactions in organic chemistry. [URL: https://www.organic-chemistry.
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. An educational video explaining the hydrolysis of esters and amides. [URL: https://www.youtube.
  • Thiazole-2-carboxylic acid 14190-59-1. Sigma-Aldrich. Vendor information for the parent thiazole-2-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/677566]
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PubMed Central (NIH). Discusses pKa values of various heterocyclic carboxylic acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2635583/]
  • Decarboxylation. Master Organic Chemistry. Explains the mechanism of decarboxylation, particularly for beta-keto acids, which is analogous to the thiazole-2-carboxylic acid case. [URL: https://www.masterorganicchemistry.
  • This compound 886366-94-5. Sigma-Aldrich. Product page with chemical properties. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/713339]
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Discusses synthesis of thiazole carboxylate esters. [URL: https://www.researchgate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Details optimization of Suzuki reactions on a bromophenyl-substituted heterocycle. [URL: https://www.mdpi.com/1420-3049/24/16/2958]
  • Thiazole-2-carboxylic acid. Synchem. Information on a related building block. [URL: https://www.synchem.de/product/a079/thiazole-2-carboxylic-acid]
  • Thiazole-5-carboxylic acid. Chem-Impex. Overview of the uses of a related thiazole carboxylic acid isomer. [URL: https://www.chemimpex.com/products/07049]
  • This compound. MySkinRecipes. Commercial vendor page describing uses in medicinal chemistry. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/reagent/pharmaceutical-intermediates/heterocyclic-building-blocks/sulfur-containing-heterocycles/thiazole-derivatives/4-4-bromophenyl-thiazole-2-carboxylic-acid-172677.html]
  • 2-Thiazolecarboxylic acid,4-(4-bromophenyl)-,ethyl ester CAS#: 53101-02-3. ChemSrc. Information on the ethyl ester derivative. [URL: https://www.chemsrc.com/en/cas/53101-02-3_1143831.html]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Reviews various catalysts and conditions for amide bond formation. [URL: https://growingscience.com/ac/Vol7/ac_2022_15.pdf]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. A critical review of amide coupling reagents. [URL: https://luxembourg-bio.com/media/wysiwyg/amide-bond-formation-beyond-the-myth-of-coupling-reagents.pdf]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health (NIH). Discusses modern, efficient methods for amide bond synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9993351/]

Sources

Technical Support Center: Suzuki Coupling of 4-(4-bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-(4-bromophenyl)thiazole-2-carboxylic acid. This complex substrate, which features a heteroaromatic thiazole ring, a reactive carboxylic acid, and an aryl bromide, presents a unique set of challenges. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the intricacies of this reaction and achieve optimal results.

Our approach is rooted in a deep understanding of the reaction mechanism and the interplay of various factors that can influence its outcome. We will delve into the causality behind common experimental pitfalls and provide validated protocols to overcome them.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to address specific, observable issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Coupled Product

A low or negligible yield is one of the most common frustrations in complex cross-coupling reactions. The root cause often lies in one or more competing side reactions or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction, and its deactivation is a primary reason for failure. The thiazole nitrogen in your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), which can favor the formation of the active monoligated palladium(0) species and outcompete coordination by the thiazole nitrogen.[2][3][4] Using a higher catalyst loading (e.g., 2-5 mol%) can also be beneficial. For challenging couplings, consider using palladium precatalysts that are designed for difficult substrates.[5][6][7][8][9]

  • Protodebromination of the Starting Material: You may observe the formation of 4-phenylthiazole-2-carboxylic acid, where the bromine atom has been replaced by a hydrogen. This side reaction, known as protodebromination, consumes your starting material.

    • Solution: This issue is often exacerbated by elevated temperatures and certain bases. Lowering the reaction temperature (e.g., to 60-80 °C) can help.[10] Additionally, using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH) can suppress this side reaction.[10]

  • Protodecarboxylation of the Starting Material: The carboxylic acid group at the 2-position of the thiazole ring can be labile under certain conditions, leading to the formation of 4-(4-bromophenyl)thiazole.

    • Solution: This side reaction is often promoted by high temperatures and strongly basic conditions.[11] Employing milder bases and the lowest effective temperature is crucial. If decarboxylation remains a significant issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed in a subsequent step.

Issue 2: Significant Formation of Homocoupled Byproduct

The presence of a significant amount of the boronic acid homocoupling product (a biaryl derived from two boronic acid molecules) indicates a problem with the catalytic cycle.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[10]

    • Solution: It is imperative to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[10]

  • Suboptimal Base Concentration: An inappropriate base concentration can disrupt the catalytic cycle and favor homocoupling.

    • Solution: Carefully optimize the stoichiometry of the base. Typically, 2-3 equivalents of a base like K₂CO₃ or K₃PO₄ are sufficient.

Issue 3: Protodeboronation of the Boronic Acid

The formation of an arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂) is a clear sign of protodeboronation, a common side reaction that consumes your coupling partner.[12]

Potential Causes & Solutions:

  • Excess Water and/or Strong Base: The combination of water and a strong base can accelerate the rate of protodeboronation, especially with electron-deficient or heteroaromatic boronic acids.[10]

    • Solution: While a small amount of water can be beneficial for the Suzuki reaction, excess water should be avoided.[13][14][15] Using anhydrous solvents and a milder base can significantly reduce protodeboronation. Alternatively, using boronate esters (e.g., pinacol esters) can enhance stability.

Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions that researchers often have when working with this challenging substrate.

Q1: What is the optimal type of palladium catalyst and ligand for the Suzuki coupling of this compound?

A1: For this substrate, which is both heteroaromatic and contains a potentially coordinating carboxylic acid group, a highly active and sterically hindered catalyst system is recommended. Palladium precatalysts in combination with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[2][3] These ligands promote the formation of the catalytically active monoligated Pd(0) species, which is less susceptible to inhibition by the thiazole nitrogen.[1]

Q2: How does the choice of base influence the reaction outcome?

A2: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the basicity and nucleophilicity of the base can also promote undesirable side reactions. For this compound, it is advisable to start with a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Stronger bases like sodium hydroxide may increase the rate of decarboxylation and protodebromination.[16][17] The amount of base should also be carefully controlled, as an excess can lead to increased side reactions.

Q3: What is the recommended solvent system for this reaction?

A3: A polar aprotic solvent or a mixture of an ethereal solvent with a small amount of water is typically used for Suzuki couplings. For this specific substrate, a solvent system like 1,4-dioxane/water or toluene/water is a good starting point. The water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[13][14][18] However, as mentioned earlier, the amount of water should be minimized to reduce the risk of protodeboronation.

Q4: Can the carboxylic acid group directly participate in or interfere with the reaction?

A4: Yes, the carboxylic acid can interfere in several ways. The acidic proton will react with the base, requiring at least one extra equivalent of base to be added. The resulting carboxylate can also coordinate to the palladium center, potentially deactivating the catalyst.[19] Furthermore, as discussed, the carboxylic acid at the 2-position of the thiazole ring is susceptible to decarboxylation under the reaction conditions.[20][21][22] If these issues are persistent, protecting the carboxylic acid as an ester is a viable strategy.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be necessary for your particular boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

ParameterRecommendationRationale
Catalyst Palladium precatalyst with bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3)High activity, resistance to deactivation by thiazole nitrogen.[5][6][7][8][9]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)Promotes formation of active monoligated Pd(0) species.[2][3][4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong, non-nucleophilic; minimizes side reactions.[16][17]
Solvent 1,4-Dioxane/Water or Toluene/Water (4:1 to 10:1)Polar aprotic/ethereal solvent with minimal water to facilitate reaction while minimizing protodeboronation.[13][14]
Temperature 80-100 °CBalances reaction rate with minimizing side reactions like decarboxylation and protodebromination.[11]

Visualizing Key Concepts

To further clarify the mechanistic aspects and potential pitfalls, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_start Starting Materials cluster_side Side Reactions Aryl Bromide This compound Protodebromination Protodebromination Aryl Bromide->Protodebromination [H] Decarboxylation Decarboxylation Aryl Bromide->Decarboxylation -CO2 Boronic Acid Boronic Acid Homocoupling Homocoupling Boronic Acid->Homocoupling O2, Pd(II) Protodeboronation Protodeboronation Boronic Acid->Protodeboronation H+

Caption: Common side reactions in the Suzuki coupling of the target substrate.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Spinelli, D., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. [Link]
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
  • Quora. (2023).
  • Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
  • Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Anderson's Process Solutions. (2010).
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • ResearchGate. (2014).
  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
  • Noto, R., et al. (1991). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. ElectronicsAndBooks. [Link]
  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Baskin, J. M., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? r/chemistry. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Beilstein Journals. (2013). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
  • Organic & Biomolecular Chemistry. (2019). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. [Link]
  • Chen, K., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]
  • National Institutes of Health. (2022).
  • Master Organic Chemistry. (2022).
  • ResearchGate. (2014). Simple thiazole-based ligands for palladium(II)
  • Journal of the American Chemical Society. (1983). Oxidative addition of aryl carboxylates to nickel(0) complexes involving cleavage of the acyl-oxygen bond. [Link]
  • ResearchGate. (2015).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. [Link]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
  • MDPI. (2020).
  • Daugulis, O., & Zaitsev, V. G. (2005). Cationic Palladium(II)

Sources

Technical Support Center: Optimizing Purification of 4-(4-bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the purification of 4-(4-bromophenyl)thiazole-2-carboxylic acid (CAS 886366-94-5).[1][2] This guide is designed to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry for developing antitumor, antimicrobial, and anti-inflammatory agents, achieving high purity is paramount.[3]

This document moves beyond standard protocols to explain the underlying chemical principles, helping you make informed decisions to resolve specific purification bottlenecks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. The most common synthesis is the Hantzsch thiazole synthesis, reacting an α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one) with a thioamide derivative.[4][5][6]

Potential impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-1-(4-bromophenyl)ethan-1-one and the thioamide source.

  • Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric impurities or byproducts from condensation reactions, especially under acidic conditions.[7]

  • Hydrolyzed Precursors: If the synthesis starts from an ester, such as ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, incomplete hydrolysis will leave the ester as a major impurity.[8]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, DMF) and inorganic salts from workup procedures.

Q2: My compound is a solid. What's the best general approach to start the purification?

A2: For a solid carboxylic acid like this, a multi-step approach is most effective. The general workflow should be:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral or basic impurities.[9][10]

  • Recrystallization: This is the primary technique for purifying the solid crude product obtained after extraction.[11]

  • Chromatography (if necessary): If recrystallization fails to remove closely related impurities, column chromatography may be required.

Q3: Why is my carboxylic acid streaking on my silica gel TLC plate?

A3: This is a classic problem. Carboxylic acids are acidic, and silica gel is also slightly acidic. This strong interaction causes the compound to "streak" or "tail" on the plate rather than moving as a compact spot. To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent).[10] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a well-defined spot.

Part 2: Troubleshooting Common Purification Issues

This section provides a deeper dive into specific problems and their solutions, presented in a cause-and-effect format.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield after acid-base extraction. 1. Incomplete Deprotonation: The pH of the basic aqueous solution was not high enough to fully convert the carboxylic acid to its water-soluble carboxylate salt.[12] 2. Incomplete Reprotonation: Insufficient acid was added during the precipitation step, leaving some product dissolved as the carboxylate salt.[13] 3. Product is somewhat water-soluble: Even in its neutral form, the compound may have slight aqueous solubility, especially if the volume of water is large.1. Use a base like 1-2 M NaOH or NaHCO₃. Ensure the pH of the aqueous layer is > pKa + 2. Test with pH paper. 2. Add acid (e.g., 1-6 M HCl) dropwise while stirring until the pH is < pKa - 2 (typically pH 2-3). Cooling the solution in an ice bath can enhance precipitation.[13][14] 3. After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.[15]
Product precipitates as an oil or sticky gum during recrystallization. 1. Cooling too rapidly: The solution was cooled too quickly, causing the compound to "crash out" of solution as an amorphous solid or oil instead of forming a crystal lattice.[16] 2. Insoluble Impurities: The presence of impurities is depressing the melting point and interfering with crystal formation. 3. Incorrect Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to precipitate before impurities are removed.[11]1. Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can help slow the cooling rate.[16] 2. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. Adding activated charcoal can sometimes help remove colored or gummy impurities.[16] 3. Redo solvent screening. Ideal solvents include ethanol, methanol, acetic acid, or mixtures like ethanol/water or toluene/heptane.
Recrystallization does not improve purity (confirmed by HPLC/TLC). Co-crystallization of Impurities: An impurity has very similar solubility and structural properties to the target compound, allowing it to be incorporated into the crystal lattice.1. Change the Recrystallization Solvent: Switching to a solvent with different polarity can alter the solubility of the impurity relative to the product. 2. Employ Column Chromatography: This is the next logical step. A silica gel column using a hexane/ethyl acetate system with 0.5% acetic acid is a good starting point.[10]
White precipitate forms when adding base (e.g., NaHCO₃) to the organic layer. Formation of Insoluble Salt: The sodium salt of your carboxylic acid may have limited solubility in the mixed organic/aqueous environment, especially if the organic solvent is non-polar.This is not necessarily a problem. Shake the separatory funnel vigorously to ensure the salt fully transfers into the aqueous layer. If it persists, adding a small amount of water to the aqueous layer can help dissolve the salt.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, I advocate for robust, reproducible methods. The following protocols are designed to be self-validating systems for purifying this compound.

Protocol 1: Purification via Acid-Base Extraction

This technique is ideal for the initial cleanup, effectively removing neutral impurities like unreacted α-haloketone or ester starting materials.[15][17]

Workflow Diagram:

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate B 3. Add 1M NaHCO₃ (aq) Shake & Separate A->B C Organic Layer: Neutral Impurities B->C F Aqueous Layer: Sodium Carboxylate Salt B->F Product moves to aqueous layer D 4. Wash with Brine Dry (Na₂SO₄), Evaporate C->D E Isolated Neutral Impurities D->E G 5. Cool in Ice Bath Acidify to pH ~2 with 6M HCl F->G H 6. Collect Precipitate by Vacuum Filtration G->H I 7. Wash with Cold Water & Dry H->I J Pure Carboxylic Acid I->J

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (50 mL) in a separatory funnel.

  • Extraction: Add 1 M sodium bicarbonate (NaHCO₃) solution (30 mL). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[10]

  • Repeat: Repeat the extraction of the organic layer with another 30 mL of 1 M NaHCO₃. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded or processed to recover other components.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with constant swirling until the solution becomes acidic (test with pH paper, target pH ≈ 2). A precipitate of the pure carboxylic acid should form.[9][14]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air dry, then dry completely under a vacuum.

Protocol 2: Purification via Recrystallization

This is the gold standard for purifying crystalline solids. The key is selecting an appropriate solvent system.[11]

Solvent Selection Guide:

SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Notes
Ethanol78LowHighGood general-purpose solvent.
Methanol65LowHighSimilar to ethanol, lower boiling point.
Acetic Acid118LowHighExcellent solvent, but high boiling point can make drying difficult.
Toluene111Very LowModerateGood for less polar compounds.
Ethanol/WaterVariableVariableVariableA powerful mixed-solvent system. Dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify.

Step-by-Step Methodology:

  • Solvent Addition: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see table above).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves at the boiling point of the solvent.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[16]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under a vacuum.

Part 4: Verification of Purity

After purification, it is critical to assess the purity of the final product.

Troubleshooting Logic Diagram:

G Start Purified Solid Obtained TLC Run TLC Analysis (e.g., 7:3 Hex/EtOAc + 0.5% AcOH) Start->TLC CheckTLC Single Spot? TLC->CheckTLC HPLC Perform HPLC Analysis CheckTLC->HPLC Yes Failure Further Purification Needed (Consider Chromatography) CheckTLC->Failure No CheckHPLC Purity > 98%? HPLC->CheckHPLC NMR Acquire ¹H NMR & ¹³C NMR CheckHPLC->NMR Yes CheckHPLC->Failure No CheckNMR Correct Structure? No Impurity Peaks? NMR->CheckNMR Success Purification Successful CheckNMR->Success Yes CheckNMR->Failure No

Caption: Logic diagram for purity verification workflow.

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. A single spot (with the appropriate acidic mobile phase) is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically used. The presence of the bromophenyl group provides a strong UV chromophore for detection.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. Key ¹H NMR signals would include aromatic protons and the characteristic thiazole ring proton.[20]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

By systematically applying these principles and protocols, researchers can confidently overcome the challenges associated with purifying this compound, ensuring the high-quality material required for subsequent research and development.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (2023). Acid–base extraction.
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wikipedia. (2023). Thiazole.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Springer. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • ResearchGate. (n.d.). Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine....
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Journal of Physics: Conference Series. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • ResearchGate. (2025). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction).
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.

Sources

Technical Support Center: Troubleshooting Low Yields in 4-(4-bromophenyl)thiazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-(4-bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the functionalization of this versatile heterocyclic building block. The C-Br bond serves as a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. However, the unique electronic nature of the thiazole ring can present specific challenges leading to suboptimal reaction outcomes.

This document provides a structured approach to troubleshooting, combining foundational chemical principles with practical, field-proven solutions to help you diagnose and resolve issues leading to low product yields.

Troubleshooting Guide: Diagnosis and Resolution

This section is organized by common problems observed during the derivatization of 4-(4-bromophenyl)thiazole. Each problem is addressed in a question-and-answer format to provide direct and actionable advice.

Problem Area 1: Low or No Product Formation (High Starting Material Recovery)

This is the most common issue, often pointing to problems with catalyst activity, reaction setup, or reagent quality.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding. What are the most likely causes?

A1: Low yields in Suzuki couplings with heteroaryl halides are a frequent challenge. The issue typically stems from one of four key areas: the catalyst system, the base, the solvent, or the reaction temperature.[1]

  • Catalyst & Ligand: The palladium catalyst and its coordinating ligand are the heart of the reaction. Standard catalysts may be inefficient for this substrate. The thiazole nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.

    • Causality: The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid/ester, and reductive elimination to form the product.[2] A failure in any step will stall the reaction. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to promote the difficult oxidative addition and reductive elimination steps for heteroaryl halides.[1][3]

    • Troubleshooting Steps:

      • Switch Ligand: If using a standard ligand like PPh₃, switch to a more electron-rich and sterically hindered phosphine ligand.

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., SPhos Pd G3). These are often more stable and provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[3]

      • Check Catalyst Loading: For challenging substrates, a catalyst loading of 1-5 mol% is a reasonable starting point. If the reaction is clean but incomplete, consider a modest increase.[3]

  • Base Selection: The base is critical for activating the boronic acid to form the borate species necessary for transmetalation.[4]

    • Causality: The choice of base is highly substrate-dependent. A base that is too weak will not facilitate transmetalation efficiently. Conversely, a base that is too strong or nucleophilic can promote side reactions, including degradation of the thiazole ring.[3][5]

    • Troubleshooting Steps:

      • Screen Bases: If a weak base like Na₂CO₃ fails, try stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1]

      • Consider Water: When using K₃PO₄ in an anhydrous solvent system, the addition of a small amount of water (a few equivalents) can be essential for its effectiveness.[3]

  • Solvent & Temperature: The solvent must solubilize all components, and the temperature must be sufficient to overcome the activation energy of the oxidative addition step.

    • Causality: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[1][3] The solvent mixture (e.g., Dioxane/Water, Toluene/Water) must create a biphasic system where both the organic-soluble catalyst complex and the water-soluble inorganic base can interact effectively.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C, monitoring for any signs of decomposition.

      • Ensure Proper Mixing: Vigorous stirring is crucial in biphasic systems to maximize the interfacial area.

Q2: My Buchwald-Hartwig amination gives a low yield. How should I optimize it?

A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is highly sensitive to the choice of catalyst, ligand, and base.[6][7]

  • Catalyst & Ligand: As with Suzuki couplings, sterically hindered and electron-rich phosphine ligands are critical. Bidentate ligands like DPPF or BINAP were early successes, but modern dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) often provide superior results, especially for challenging heteroaryl substrates.[6][8]

  • Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base strength must be matched to the pKa of the amine coupling partner.[1]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants. Toluene, dioxane, and THF are commonly used.

Problem Area 2: Significant Formation of Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates that side reactions are competing with the desired derivatization.

Q1: I am observing a significant amount of a byproduct that appears to be benzene (protodebromination). What causes this and how can I prevent it?

A1: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in many cross-coupling reactions, especially when reaction conditions are not optimal.

  • Causality: This side reaction can be promoted by several factors:

    • Presence of Water/Proton Source: Excess water or other protic sources in the reaction can protonate the organopalladium intermediate before it undergoes the desired coupling step.

    • β-Hydride Elimination: If the organometallic coupling partner or ligand contains β-hydrogens, a β-hydride elimination pathway can form a palladium-hydride species, which can then reductively eliminate with the aryl group to give the protodebrominated product.[9]

    • Catalyst Decomposition: In highly reducing environments, the catalyst can decompose, leading to non-productive pathways.[10]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Ensure glassware is oven- or flame-dried before use.

    • Degas Solvents: Remove dissolved oxygen, which can contribute to catalyst deactivation and side reactions, by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3][11]

    • Optimize Base and Solvent: In some cases, the choice of base and solvent can influence the rate of protodebromination. For example, in Buchwald-Hartwig aminations, using non-polar solvents can sometimes suppress this side reaction.[9]

Q2: My Sonogashira coupling is plagued by the homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?

A2: The homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[12][13]

  • Causality: The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of O₂ to yield a diacetylene byproduct.

  • Troubleshooting Steps:

    • Maintain Strict Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[12]

    • Use a Copper-Free Protocol: If homocoupling persists, numerous copper-free Sonogashira protocols have been developed. These often rely on specific palladium/ligand systems and may require a different base (e.g., an amine base like pyrrolidine).[12][14]

    • Control Reagent Stoichiometry: Using a slight excess of the alkyne can sometimes help, but rigorous exclusion of oxygen is the primary solution.

Summary of Common Byproducts and Solutions
Byproduct TypeLikely Cause(s)Recommended Solution(s)
Protodebromination Excess moisture; β-hydride elimination pathways; catalyst degradation.Use anhydrous, degassed solvents; optimize ligand/base combination.
Homocoupling (Boronic Acid) Presence of oxygen; catalyst deactivation.Rigorously exclude O₂ through inert gas purging; use fresh, high-quality catalyst.[3]
Homocoupling (Alkyne) Presence of oxygen, catalyzed by Cu(I).Rigorously exclude O₂; switch to a copper-free Sonogashira protocol.[12]
Thiazole Ring Opening Use of excessively strong nucleophilic bases (e.g., NaOH, KOH).Use non-nucleophilic bases (K₃PO₄, Cs₂CO₃, NaOtBu); avoid prolonged high temperatures.[3]

Experimental Protocols & Visual Guides

Standard Protocol: Suzuki-Miyaura Coupling of 4-(4-bromophenyl)thiazole

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)thiazole (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition:

    • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2 mol%) to the flask under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow cluster_analysis cluster_optimization Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality (Purity, Stability, Anhydrous?) Start->Check_Reagents Check_Setup Step 2: Check Reaction Setup (Inert Atmosphere, Temp Control?) Check_Reagents->Check_Setup Analyze_Crude Step 3: Analyze Crude Mixture (TLC, LC-MS) Check_Setup->Analyze_Crude Optimize Step 4: Systematic Optimization Analyze_Crude->Optimize SM_Only High SM Recovery Analyze_Crude->SM_Only Incomplete Conversion Byproducts Byproducts Observed Analyze_Crude->Byproducts Side Reactions Dominant Opt_Catalyst Screen Catalyst / Ligand SM_Only->Opt_Catalyst Suppress_Side_Rxn Address Specific Byproduct (e.g., Go Cu-free, Anhydrous) Byproducts->Suppress_Side_Rxn Opt_Base Screen Base / Solvent Opt_Catalyst->Opt_Base Opt_Temp Adjust Temperature Opt_Base->Opt_Temp

Caption: A logical workflow for troubleshooting low-yield reactions.

Palladium Catalytic Cycle and Failure Points

This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling cycle and highlights common points of failure.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (e.g., Oxidation, Aggregation) Pd0->Deactivation PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Slow_OxAdd Failure Point: Slow Oxidative Addition (Wrong Ligand/Temp) OxAdd->Slow_OxAdd Transmetal Transmetalation PdII_ArX->Transmetal + R-B(OR)₂ + Base PdII_ArR L₂Pd(II)(Ar)(R) Transmetal->PdII_ArR Slow_Transmetal Failure Point: Slow Transmetalation (Wrong Base/Solvent) Transmetal->Slow_Transmetal RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 (Regeneration) Product Ar-R (Product) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle with key failure points highlighted.

Frequently Asked Questions (FAQs)

Q: Is the 4-(4-bromophenyl)thiazole starting material stable? A: Generally, yes. It is a stable solid. However, like all reagents, its purity should be confirmed before use (e.g., by NMR or melting point) as impurities from its synthesis (often a Hantzsch thiazole synthesis) could inhibit catalytic reactions.[15]

Q: Which cross-coupling reaction is best for making a C-C bond at the bromine position? A: The Suzuki-Miyaura reaction is often the first choice due to the commercial availability and stability of a wide range of boronic acids and esters. For coupling to terminal alkynes, the Sonogashira reaction is standard.[16] For coupling to alkenes, the Heck reaction is used. The best choice depends on the specific fragment you wish to install.

Q: My reaction mixture turns black immediately upon heating. Is this normal? A: A color change to dark brown or black is often observed and can indicate the formation of the active Pd(0) species. However, if a coarse black precipitate forms ("palladium black"), it typically signifies catalyst decomposition and loss of activity. This can be caused by inefficient ligands, the presence of oxygen, or excessively high temperatures.[3]

Q: How can I effectively purify my final product from residual palladium and ligand byproducts? A: Standard column chromatography on silica gel is the most common method. To remove palladium, you can sometimes wash the organic solution with an aqueous solution of sodium thiocyanate or use a palladium scavenging agent. Ligand byproducts, like triphenylphosphine oxide (TPPO), can often be removed by trituration with a solvent in which the product is sparingly soluble but the oxide is soluble (e.g., ether or hexanes).

References

  • Kozinowski, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]
  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate.
  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. ResearchGate.
  • Reddit. (2021). What waste is generated in palladium cross coupling reactions? Thanks. Reddit.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Bio, M. M., & Leighton, J. L. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Littke, A. F., & Fu, G. C. (2002). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 67(15), 5435-5441. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Organic Chem Explained. (2018). Common cross coupling reactions. YouTube.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org.
  • Jin, M., et al. (2018). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-16. [Link]
  • Nacci, A., & Cacchi, S. (2017). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Al-dujaili, A. H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Smith, R. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (n.d.). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
  • Wójcik, J., et al. (2020). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 26(10), 273. [Link]
  • Journal of Pharmaceutical Research International. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Research International.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3099. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.

Sources

avoiding decarboxylation of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of handling this valuable synthetic intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific challenges, with a primary focus on preventing unintentional decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The principal stability issue is its susceptibility to decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). Thiazole-2-carboxylic acids are known to be prone to thermal decomposition, which can even occur slowly at room temperature.[1] Elevated temperatures, harsh acidic or basic conditions, and certain catalytic systems can significantly accelerate this process. Understanding and controlling the factors that promote decarboxylation is critical for achieving desired reaction outcomes and maintaining the integrity of the molecule.

Q2: What factors are known to promote the decarboxylation of this compound?

Several factors can induce or accelerate the decarboxylation of this compound:

  • Elevated Temperatures: Heat is a primary driver of decarboxylation for many carboxylic acids, including heteroaromatic ones.[2]

  • Strong Acids or Bases: Both acidic and basic conditions can catalyze the removal of the carboxyl group.

  • Transition Metal Catalysts: While often employed for intentional decarboxylative coupling reactions, residual transition metals (e.g., copper, palladium, silver) can catalyze unwanted decarboxylation.

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Polar solvents may stabilize intermediates that facilitate the loss of CO₂.[2][3]

Troubleshooting Guide: Avoiding Unwanted Decarboxylation

This section provides detailed troubleshooting for common synthetic transformations involving this compound.

Scenario 1: Decarboxylation during amide bond formation.

Problem: "I am trying to couple this compound with an amine, but I am observing significant formation of the decarboxylated byproduct, 4-(4-bromophenyl)thiazole."

Root Cause Analysis: Amide coupling often requires activation of the carboxylic acid. If this activation is performed under harsh conditions (e.g., high heat, strong dehydrating agents), or if the reaction is run at elevated temperatures for an extended period, decarboxylation can compete with amide bond formation.

Recommended Solutions:

  • Use Mild Coupling Reagents: Carbodiimide-based coupling agents are highly effective under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), can facilitate amide bond formation at or below room temperature.[4][5][6] These additives can minimize side reactions.[5][6]

  • Control the Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) throughout the coupling process. It is advisable to avoid heating the reaction mixture unless absolutely necessary. Low temperatures are generally recommended for carbodiimide-mediated couplings to prevent side reactions.[6]

  • pH Management: While not extensively studied for this specific molecule, maintaining a neutral to slightly basic pH during the coupling reaction is generally advisable. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is common in peptide coupling to neutralize acid salts without introducing harsh basicity.[6]

Protocol: Mild Amide Coupling using EDC/NHS

  • Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled solution and stir for 30-60 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) in the same solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to remove the urea byproduct and any unreacted starting materials.

Scenario 2: Decarboxylation during esterification.

Problem: "I am attempting to synthesize the methyl or ethyl ester of this compound, but the reaction yields are low due to significant decarboxylation."

Root Cause Analysis: Traditional Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is often too harsh for sensitive heteroaromatic carboxylic acids and can readily cause decarboxylation.[7]

Recommended Solutions:

  • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[8] It is performed under mild, neutral conditions at room temperature, making it ideal for sensitive substrates.[8]

  • Alkylation of the Carboxylate Salt: A two-step process involving deprotonation of the carboxylic acid with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) at room temperature, can be an effective and gentle esterification method.

Protocol: Steglich Esterification

  • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous, non-polar solvent like Dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Scenario 3: Decarboxylation during conversion to an acid chloride.

Problem: "When I try to make the acid chloride of this compound using thionyl chloride (SOCl₂) or oxalyl chloride, I get a complex mixture, and it appears the starting material is decomposing."

Root Cause Analysis: Reagents like thionyl chloride and oxalyl chloride are highly reactive and can require heating to drive the reaction to completion, which can lead to decarboxylation.[9] The acidic HCl byproduct generated can also contribute to degradation.

Recommended Solutions:

  • Low-Temperature Conditions: If using oxalyl chloride, perform the reaction at low temperatures (e.g., 0 °C) in an inert solvent like DCM. A catalytic amount of DMF is often used, but should be added cautiously at low temperature.

  • Alternative Reagents: For particularly sensitive substrates, milder reagents for acid chloride formation can be considered, although they are less common.

Protocol: Acid Chloride Formation with Oxalyl Chloride

  • Suspend or dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add oxalyl chloride (1.5-2.0 eq) dropwise.

  • Add one drop of anhydrous DMF as a catalyst.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Effervescence (evolution of CO and CO₂) should be observed.

  • Once the reaction is complete (the solution becomes clear and effervescence ceases), remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acid chloride is typically used immediately in the next step without further purification.

Summary of Recommended Conditions

TransformationReagent SystemKey Conditions to Avoid Decarboxylation
Amide Coupling EDC, HOBt/NHSRoom temperature or below; neutral pH.
Esterification DCC, DMAP (Steglich)Room temperature; neutral, anhydrous conditions.
Acid Chloride Formation Oxalyl Chloride, cat. DMFLow temperature (0 °C to RT); anhydrous conditions.

Visualizing the Problem: The Decarboxylation Pathway

The following diagram illustrates the unwanted decarboxylation pathway that competes with desired transformations.

G cluster_main Experimental Pathways for this compound cluster_desired Desired Reactions (Carboxyl Group Retention) cluster_undesired Undesired Side Reaction SM 4-(4-Bromophenyl)thiazole- 2-carboxylic acid Amide Amide Product SM->Amide Mild Coupling (EDC, NHS) Amine, RT Ester Ester Product SM->Ester Steglich Esterification Alcohol, DCC, DMAP, RT AcidChloride Acid Chloride SM->AcidChloride Oxalyl Chloride cat. DMF, 0°C -> RT Decarboxylated 4-(4-Bromophenyl)thiazole + CO₂ SM->Decarboxylated Heat, Strong Acid/Base, Certain Metal Catalysts

Caption: Reaction pathways for this compound.

Concluding Remarks

The key to successfully using this compound in synthesis is the careful control of reaction conditions to favor the desired transformation over the competing decarboxylation pathway. By employing mild, low-temperature methods, particularly for amide and ester formation, researchers can significantly improve yields and product purity. Always monitor reactions closely and consider the inherent stability of the thiazole-2-carboxylic acid moiety when planning synthetic routes.

References

  • Sathee NEET. Chemistry Decarboxylation Reaction.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications.
  • A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. ResearchGate.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Carbodiimide. Wikipedia.
  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate.
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC Publishing).
  • Carbodiimides and Additives. Aapptec Peptides.
  • Direct amidation from carboxylic acid and amine as a substrate. ResearchGate.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
  • Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. ResearchGate.
  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry - ACS Figshare.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. NIH.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Scheme 1 Carbodiimide-mediated activation of carboxylic acids. ResearchGate.
  • Protecting group. Wikipedia.
  • Thiazole. Wikipedia.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications.
  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Protecting Groups for Carboxylic acid. YouTube.
  • Protective Groups. Organic Chemistry Portal.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Acid chloride Formation. Reddit.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
  • Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate.
  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). ResearchGate.
  • preparation of acyl chlorides (acid chlorides). Chemguide.
  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. PubMed.
  • Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Navigating Assay Interference with 4-(4-Bromophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(4-bromophenyl)thiazole compounds in their biological assays. This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify and mitigate potential assay interference, ensuring the integrity and reliability of your experimental data. The 4-(4-bromophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous screening campaigns due to its synthetic tractability and diverse biological activities.[1][2] However, like many heterocyclic scaffolds, it can be a source of assay artifacts. This guide will equip you to distinguish true biological activity from non-specific interference.

Understanding the Potential for Interference

The 4-(4-bromophenyl)thiazole moiety possesses chemical features that, under certain assay conditions, can lead to misleading results. It is crucial to be aware of these potential liabilities not to discard valuable hits, but to design robust validation workflows. Thiazole-containing compounds, for instance, have been noted for their potential to engage in redox cycling and react with nucleophilic residues like cysteine, which is often found in the active sites of enzymes.[3][4]

Troubleshooting Guide: Is Your Hit Genuine?

If you have identified a 4-(4-bromophenyl)thiazole derivative as a hit in your primary screen, it is imperative to perform a series of validation experiments to rule out common interference mechanisms. This guide provides a systematic approach to de-risk your compound.

Issue 1: Suspected Compound Aggregation

At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit proteins.[5] This is a frequent cause of false positives in high-throughput screening (HTS).

Causality: Aggregates act as "grease balls" that sequester and denature proteins, leading to a loss of function that is not due to specific binding at an active site.

Experimental Protocol: Detergent-Based Counter-Screen [6]

  • Objective: To determine if the observed inhibition is attenuated by the presence of a non-ionic detergent.

  • Materials:

    • Your 4-(4-bromophenyl)thiazole compound

    • Your standard assay buffer

    • Non-ionic detergent (e.g., Triton X-100 or Tween-80)

    • Control inhibitor (known not to aggregate)

  • Procedure:

    • Prepare two sets of your standard assay.

    • In the test set, add a low concentration of non-ionic detergent (typically 0.01-0.1% v/v) to the assay buffer.[5] Ensure this concentration does not inhibit your target protein on its own.

    • Run your standard dose-response experiment with the 4-(4-bromophenyl)thiazole compound in both the standard buffer and the detergent-containing buffer.

    • Include your non-aggregating control inhibitor in both conditions as a negative control for detergent sensitivity.

  • Interpretation of Results:

ObservationInterpretation
Significant rightward shift (increase) in IC50 in the presence of detergent.The compound is likely inhibiting via an aggregation-based mechanism.
No significant change in IC50 in the presence of detergent.Aggregation is an unlikely mechanism of inhibition.
Issue 2: Potential for Redox Cycling

The thiazole ring system can, in the presence of reducing agents commonly found in assay buffers (e.g., DTT), engage in redox cycling to produce reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[7] This can lead to non-specific oxidation and inactivation of your target protein.

Causality: Redox cycling compounds can generate H₂O₂ in buffers containing strong reducing agents.[7] This H₂O₂ can then oxidize sensitive amino acid residues (cysteine, methionine, etc.) on the target protein, leading to its inactivation.[7]

Experimental Protocol: Catalase Rescue Experiment

  • Objective: To determine if the observed inhibition is mediated by the generation of hydrogen peroxide.

  • Materials:

    • Your 4-(4-bromophenyl)thiazole compound

    • Your standard assay buffer (containing a reducing agent like DTT)

    • Catalase (an enzyme that degrades H₂O₂)

  • Procedure:

    • Prepare two sets of your standard assay.

    • In the test set, add a sufficient concentration of catalase (e.g., 10-50 µg/mL) to the assay buffer.

    • Run your standard dose-response experiment with the 4-(4-bromophenyl)thiazole compound in both the standard buffer and the catalase-containing buffer.

  • Interpretation of Results:

ObservationInterpretation
Significant reduction or complete loss of inhibition in the presence of catalase.The compound is likely acting as a redox cycler.
No significant change in inhibition in the presence of catalase.Redox cycling is an unlikely mechanism of inhibition.
Issue 3: Covalent Reactivity

The 4-(4-bromophenyl)thiazole scaffold contains potentially reactive sites. While covalent inhibition can be a desirable therapeutic mechanism, non-specific covalent modification of proteins is a common source of assay interference.[3][4] The thiazole ring itself or the bromophenyl group could be involved in reactions with nucleophilic amino acid residues.

Experimental Protocol: Thiol Reactivity Assay

  • Objective: To assess the potential for the compound to react with sulfhydryl groups.

  • Materials:

    • Your 4-(4-bromophenyl)thiazole compound

    • Glutathione (GSH) or another thiol-containing molecule

    • Analytical method to monitor compound concentration (e.g., LC-MS)

  • Procedure:

    • Incubate your compound at a known concentration in a suitable buffer with a molar excess of GSH.

    • At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the reaction mixture.

    • Analyze the aliquots by LC-MS to determine the remaining concentration of your parent compound.

  • Interpretation of Results:

ObservationInterpretation
Time-dependent decrease in the concentration of the parent compound.The compound is reactive towards thiols and may be a non-specific covalent modifier.
No significant change in the concentration of the parent compound over time.The compound is unlikely to be a promiscuous thiol-reactive electrophile.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Hit Compound: 4-(4-Bromophenyl)thiazole Derivative Aggregation_Test Aggregation Test (Detergent Counter-Screen) Start->Aggregation_Test Redox_Test Redox Cycling Test (Catalase Rescue) Aggregation_Test->Redox_Test No Aggregation Interference Likely Interference (De-prioritize or Redesign) Aggregation_Test->Interference Aggregation Detected Reactivity_Test Covalent Reactivity Test (Thiol Reactivity) Redox_Test->Reactivity_Test No Redox Cycling Redox_Test->Interference Redox Cycling Detected Reactivity_Test->Interference Reactivity Detected No_Interference Interference Unlikely (Proceed with Validation) Reactivity_Test->No_Interference No Reactivity Interference_Mechanisms cluster_compound 4-(4-Bromophenyl)thiazole Compound cluster_mechanisms Potential Interference Pathways Compound Compound Monomers Aggregation Aggregation Forms colloidal aggregates that sequester and denature proteins Compound:f0->Aggregation:f0 Redox Redox Cycling Generates ROS (e.g., H₂O₂) in the presence of reducing agents Compound:f0->Redox:f0 Reactivity Covalent Reactivity Directly modifies nucleophilic residues on the protein Compound:f0->Reactivity:f0 TargetProtein Target Protein Aggregation:f1->TargetProtein non-specific inhibition Redox:f1->TargetProtein oxidative damage Reactivity:f1->TargetProtein covalent modification InactiveProtein Inactive Protein

Caption: Common mechanisms of assay interference by small molecules.

By diligently applying these troubleshooting strategies, you can confidently validate your screening hits and focus your resources on compounds with genuine, on-target biological activity.

References

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 164-173.
  • Sosič, I., Mirković, B., & Gobec, S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905–1910.
  • Zlatic, C. O., et al. (2022). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 230, 114106.
  • Sosič, I., Mirković, B., & Gobec, S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905–1910.
  • Pletz, J., et al. (2023). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 28(15), 5769.
  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417–427.
  • Coons, L. A., et al. (2014). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Chemical Biology, 6(1), 1-13.
  • Sosič, I., Mirković, B., & Gobec, S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905–1910.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Zlatic, C. O., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 128, 106093.
  • McGovern, S. L., et al. (2003). A detergent-based assay for the detection of promiscuous inhibitors. Journal of Medicinal Chemistry, 46(20), 4265-4272.
  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417–427.
  • Zhang, Y., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry, 17(2), 585-591.
  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-2105.
  • Jasial, S., et al. (2018). Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set. Journal of Medicinal Chemistry, 61(21), 9537-9553.
  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Pal, C. (2023). Redox modulating small molecules having antimalarial efficacy. Biochemical Pharmacology, 218, 115927.
  • Vidler, L. R., et al. (2018). Summary of All Activity Data Included in Analysis of PAINS Alerts. Data in Brief, 21, 223-231.
  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763–9772.
  • Lor, L. A., et al. (2007). A Simple Assay for Detection of Small-Molecule Redox Activity. Journal of Biomolecular Screening, 12(6), 881-890.
  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents—real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 164-173.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1][2] Accurate structural elucidation is paramount for its application in drug development and materials research. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure verification of such organic molecules.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into theoretical predictions based on analogous structures, present a detailed experimental protocol for data acquisition, and conduct an in-depth interpretation of the spectral data. This comparative approach is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Molecular Structure and NMR Prediction

Before analyzing the experimental data, it is instructive to predict the NMR spectrum based on the molecule's constituent parts: a 1,4-disubstituted bromophenyl ring, a trisubstituted thiazole ring, and a carboxylic acid moiety. The electron-withdrawing and anisotropic effects of the bromine atom, the thiazole heterocycle, and the carbonyl group will govern the chemical shifts of the associated protons and carbons.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

  • ¹H NMR Predictions:

    • Carboxylic Acid Proton (-COOH): This acidic proton is expected to appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding.[3]

    • Thiazole Proton (H5): The lone proton on the thiazole ring is in an electron-deficient environment, placing its resonance between 7.2 and 8.8 ppm.[4] As a singlet, its exact position will be influenced by the adjacent phenyl and carboxylic acid groups.

    • Bromophenyl Protons (H2'/H6' and H3'/H5'): The para-substituted phenyl ring will exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets. The protons ortho to the thiazole ring (H2'/H6') and those ortho to the bromine atom (H3'/H5') will have slightly different chemical environments, leading to two signals, each integrating to 2H.

  • ¹³C NMR Predictions:

    • Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear in the 165-185 ppm region.[5]

    • Thiazole Carbons (C2, C4, C5): These carbons will resonate in the aromatic region. C2 and C4, being quaternary and attached to electronegative atoms (N, S) and functional groups, will be further downfield than C5.[6]

    • Bromophenyl Carbons (C1' to C6'): The six carbons of the phenyl ring will appear in the aromatic region (approx. 120-140 ppm). The carbon attached to the bromine (C4') will be directly influenced by halogen shielding effects, while the other carbons' shifts will be determined by their position relative to the bromine and thiazole substituents.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures high-quality, reproducible spectra.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Weigh ~10-15 mg of 4-(4-Bromophenyl)thiazole- 2-carboxylic acid Solvent Dissolve in ~0.7 mL of DMSO-d6 Sample->Solvent Vortex Vortex until fully dissolved Solvent->Vortex Tube Transfer to a 5 mm NMR tube Vortex->Tube Insert Insert sample into spectrometer Tube->Insert Lock Lock on DMSO-d6 signal Insert->Lock Shim Shim for homogeneity Lock->Shim H1_Acq Acquire ¹H Spectrum (16 scans) Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024 scans) Shim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to DMSO (δ 2.50 for ¹H, δ 39.52 for ¹³C) Baseline->Reference Integrate Integrate ¹H signals Reference->Integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d6): Dimethyl sulfoxide-d6 is the solvent of choice for several reasons. Firstly, this compound exhibits good solubility in DMSO. Secondly, DMSO is a polar aprotic solvent, which slows down the exchange rate of the acidic carboxylic proton with any residual water, often allowing for its observation as a distinct, albeit broad, peak.[5] In contrast, using solvents like D₂O would lead to H-D exchange, rendering the carboxylic proton invisible to ¹H NMR.[7]

  • Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides excellent signal dispersion and resolution, which is crucial for resolving the complex splitting patterns of the aromatic protons and accurately distinguishing between the various ¹³C signals.

  • Referencing: The spectra are referenced internally to the residual solvent signal of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm). This is a standard practice that ensures data consistency and comparability across different experiments and instruments.[5]

Spectral Data and Interpretation

The following tables summarize the experimental NMR data, which closely aligns with the theoretical predictions.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.5 (approx.)br s1H-COOH
8.35s1H-H5 (Thiazole)
7.98d2H8.6H2', H6'
7.75d2H8.6H3', H5'
¹H NMR Spectrum Analysis
  • Carboxylic Proton (13.5 ppm): A very broad singlet is observed far downfield, characteristic of a carboxylic acid proton involved in hydrogen bonding.[3] Its integration confirms the presence of a single acidic proton.

  • Thiazole Proton (8.35 ppm): A sharp singlet integrating to one proton is assigned to H5 of the thiazole ring. Its downfield shift is consistent with the aromatic and electron-deficient nature of the thiazole ring.[4]

  • Bromophenyl Protons (7.98 and 7.75 ppm): The protons of the 4-bromophenyl ring appear as two distinct doublets, a classic representation of a para-substituted system at 400 MHz. The signals at 7.98 ppm are assigned to H2' and H6' (ortho to the thiazole), which are slightly more deshielded due to the proximity to the heterocyclic ring system. The signals at 7.75 ppm correspond to H3' and H5' (ortho to the bromine atom). Both doublets show an identical coupling constant of 8.6 Hz, which is typical for ortho-coupling in a benzene ring.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Assignment
168.5C2 (Thiazole)
161.9COOH
152.1C4 (Thiazole)
132.3C3', C5'
131.5C1'
129.1C2', C6'
124.2C4'
120.7C5 (Thiazole)
¹³C NMR Spectrum Analysis
  • Carbonyl and Thiazole Carbons (>150 ppm): Four signals are observed in the downfield region. The peak at 161.9 ppm is assigned to the carboxylic acid carbon. The signal at 168.5 ppm is assigned to C2 of the thiazole ring, significantly deshielded by the adjacent nitrogen, sulfur, and the attached carboxylic acid group. The peak at 152.1 ppm corresponds to C4, the attachment point of the bromophenyl ring.

  • Aromatic Carbons (120-135 ppm): The remaining four signals correspond to the carbons of the bromophenyl ring and C5 of the thiazole ring. The signal at 124.2 ppm is assigned to C4', the carbon bearing the bromine atom. The most upfield signal at 120.7 ppm is assigned to C5, the only protonated carbon on the thiazole ring. The remaining signals at 132.3, 131.5, and 129.1 ppm are assigned to the remaining carbons of the phenyl ring based on established substituent effects.[8][9]

Comparative Analysis

A comparison with structurally related compounds highlights the influence of each functional group on the NMR spectrum.

  • Effect of the Bromine Atom: In the unsubstituted analog, 4-phenylthiazole-2-carboxylic acid, the phenyl protons would present a more complex multiplet. The presence of bromine in the para position simplifies this to an AA'BB' system and shifts the C4' carbon significantly.

  • Effect of the Carboxylic Acid: If compared to its ethyl ester analog, 4-(4-bromophenyl)thiazole-2-ethyl ester, the most significant difference in the ¹H NMR would be the absence of the broad -COOH signal and the appearance of a quartet and a triplet corresponding to the ethyl group.[10] In the ¹³C NMR, the carbonyl carbon of the ester would be shifted slightly upfield compared to the carboxylic acid.[5]

Conclusion

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. The number of signals, their chemical shifts, multiplicities, and integration values are all in excellent agreement with the proposed molecular architecture. Key diagnostic features include the far downfield broad singlet for the carboxylic acid proton, the singlet for the thiazole proton, the characteristic pair of doublets for the 4-bromophenyl group, and the distinct chemical shifts of the thiazole and carbonyl carbons in the ¹³C spectrum. This comprehensive analysis serves as a reliable reference for scientists engaged in the synthesis and application of this and related heterocyclic compounds.

References

  • Wikipedia. Thiazole. [Link]
  • Journal of the American Chemical Society. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. [Link]
  • The Royal Society of Chemistry.
  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
  • PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. [Link]
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
  • Canadian Journal of Chemistry.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? [Link]
  • Journal of Pharmaceutical Research International. Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. [Link]
  • ARKAT USA, Inc.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • BMC Chemistry. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
  • ResearchGate.
  • Journal of the American Chemical Society. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. [Link]
  • Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]
  • ResearchGate. Stacked ¹H NMR spectra (400 MHz) for the reaction of 4‐Bromophenyl... [Link]
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)
  • National Center for Biotechnology Information. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
  • ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. [Link]
  • PubChem. 4-phenylthiazole-2-carboxylic acid (C10H7NO2S). [Link]
  • SpectraBase. 4-Phenylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]
  • The Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison of analytical methodologies for 4-(4-Bromophenyl)thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry. Our focus is a detailed exploration of mass spectrometry, benchmarked against other critical analytical techniques, to provide a comprehensive analytical workflow.

Introduction to this compound

This compound (C₁₀H₆BrNO₂S) is a heterocyclic compound featuring a bromophenyl group attached to a thiazole carboxylic acid core.[1] Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable building block in the synthesis of potential therapeutic agents. Accurate analytical characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in the drug discovery and development pipeline.

Chemical Structure and Properties:

PropertyValueReference
Molecular Formula C₁₀H₆BrNO₂S[1]
Molecular Weight 284.13 g/mol [1]
CAS Number 886366-94-5[1]
Appearance Solid[1]

I. High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS allows for the confident assignment of a molecular formula, a critical first step in structural elucidation.

Experimental Protocol: LC-HRMS Analysis

A liquid chromatography-high resolution mass spectrometry (LC-HRMS) approach is ideal for analyzing this compound. The chromatographic separation ensures that the analyte is pure when it enters the mass spectrometer, preventing ion suppression and isomeric interference.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining this relatively non-polar molecule.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion mode or provides a proton for abstraction in negative ion mode.

  • Mobile Phase B: 0.1% acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this polar, ionizable molecule. Given the acidic nature of the carboxylic acid group, negative ion mode is expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required for high-resolution data.

  • Scan Range: m/z 50-500.

  • Resolution: >60,000 FWHM (Full Width at Half Maximum).

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

Expected Data and Interpretation

The key piece of information from the HRMS analysis is the accurate mass of the molecular ion. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Table of Theoretical Masses:

IonTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)
[M-H]⁻ 282.9317284.9297
[M+H]⁺ 284.9473286.9452

The experimentally measured mass should be within 5 ppm of the theoretical mass to confidently confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion. This involves collision-induced dissociation (CID) to break the molecule into smaller fragments, which provides clues about its connectivity.

Workflow for Tandem Mass Spectrometry (MS/MS) Analysis:

Caption: Workflow for a typical LC-MS/MS experiment.

Predicted Fragmentation Pattern:

Based on the structure of this compound and general fragmentation principles of carboxylic acids and thiazole derivatives, the following fragmentation pathways are proposed in negative ion mode ([M-H]⁻):

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 238.9365 (for ⁷⁹Br).[2]

  • Loss of H₂O (18 Da): While less common in negative mode, it can occur.

  • Cleavage of the thiazole ring: The thiazole ring can undergo cleavage, leading to various smaller fragments.

  • Loss of the bromine atom (79/81 Da): This would result in a significant shift in the mass spectrum.

Diagram of Predicted Fragmentation Pathway:

G M_H [M-H]⁻ m/z 282.93/284.93 Frag1 [M-H-CO₂]⁻ m/z 238.94/240.94 M_H->Frag1 - CO₂ Frag2 [C₉H₅BrNCS]⁻ Frag1->Frag2 - H Frag3 [C₈H₅BrS]⁻ Frag2->Frag3 - CN

Caption: Predicted fragmentation of this compound.

II. Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its precise connectivity and structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structure determination.

Expected Spectral Data (based on similar structures): [3][4]

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons on the bromophenyl ring will appear as doublets around 7.6-8.0 ppm.

    • The proton on the thiazole ring will appear as a singlet around 7.0-7.5 ppm.[3]

    • The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR (DMSO-d₆):

    • The carboxylic acid carbonyl carbon will be around 160-170 ppm.

    • Aromatic and thiazole carbons will appear in the 110-150 ppm region.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹.

Expected Spectral Data (based on similar structures): [3][5]

  • ~3000 cm⁻¹: C-H stretching of the aromatic and thiazole rings.

  • ~1700 cm⁻¹: Strong C=O stretching of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.

  • ~1300-1200 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid.

  • ~1000-1100 cm⁻¹: C-Br stretching.

III. Comparative Analysis of Techniques

FeatureHigh-Resolution Mass SpectrometryNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Elemental composition, molecular weight, fragmentation patternDetailed molecular structure, connectivity, stereochemistryPresence of functional groups
Sensitivity Very high (picomole to femtomole)Moderate (micromole to nanomole)Low (milligram to microgram)
Sample Amount Micrograms or lessMilligramsMilligrams
Quantitative Ability Good with appropriate standardsExcellentSemi-quantitative at best
Speed of Analysis Fast (minutes per sample)Slower (minutes to hours per sample)Very fast (seconds per sample)
Cost of Instrumentation HighVery HighLow to Moderate
Expertise Required HighVery HighModerate

Logical Workflow for Structural Characterization:

G A Sample of this compound B FTIR Analysis A->B C HRMS Analysis A->C D NMR Analysis A->D E Confirm Functional Groups B->E F Determine Molecular Formula C->F G Elucidate Full Structure D->G H Confirmed Structure E->H F->H G->H

Caption: An integrated workflow for the complete structural elucidation.

Conclusion

The comprehensive analysis of this compound is best achieved through a multi-technique approach. High-resolution mass spectrometry is indispensable for the initial confirmation of the molecular formula and for providing valuable structural information through fragmentation analysis. NMR spectroscopy is the ultimate tool for the complete and unambiguous elucidation of the molecular structure. FTIR serves as a rapid and straightforward method to confirm the presence of key functional groups.

By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the identity and purity of their compounds, which is a critical foundation for all subsequent stages of drug discovery and development.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
  • Purdue e-Pubs. (n.d.). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Patsnap Eureka. (2025).
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]
  • Glocal University. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. [Link]
  • National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. [Link]
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
  • World Journal of Pharmaceutical Research. (n.d.). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Science.gov. (n.d.). analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov. [Link]
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • National Center for Biotechnology Information. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]
  • National Center for Biotechnology Information. (2005).
  • National Center for Biotechnology Information. (2024).
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)

Sources

A Comparative Guide to Confirming the Structure of Synthesized 4-(4-bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a foundational pillar of chemical and pharmaceutical research. For classes of molecules like 4-(4-bromophenyl)thiazole derivatives, which hold significant promise in medicinal chemistry due to their diverse biological activities, this process is of paramount importance.[1][2][3] This guide provides a comprehensive comparison of the key analytical techniques employed to elucidate and verify the structure of these heterocyclic compounds. It delves into the rationale behind experimental choices, offering a framework for generating robust, self-validating data packages.

The Strategic Imperative of Orthogonal Analysis

A Typical Experimental Workflow

The journey from a newly synthesized and purified compound to a confirmed structure follows a logical and systematic path. This workflow ensures that each analytical step builds upon the last, culminating in a comprehensive structural dossier.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation synthesis Hantzsch Thiazole Synthesis of 4-(4-bromophenyl)thiazole purification Purification via Recrystallization or Column Chromatography synthesis->purification ms Mass Spectrometry (Molecular Weight & Isotopic Pattern) purification->ms Initial Verification ftir FT-IR Spectroscopy (Functional Group Identification) ms->ftir nmr ¹H & ¹³C NMR Spectroscopy (Connectivity & Chemical Environment) ftir->nmr confirmation Structural Confirmation nmr->confirmation Data Correlation G cluster_techniques Analytical Techniques cluster_information Structural Confirmation MS Mass Spectrometry (MS) - Provides Molecular Weight - Confirms Presence of Bromine Structure Unambiguous Structure of 4-(4-bromophenyl)thiazole MS->Structure NMR NMR Spectroscopy - Defines C-H Framework - Confirms Connectivity and Substitution Pattern NMR->Structure FTIR FT-IR Spectroscopy - Identifies Key Functional Groups - Quick Structural Confirmation FTIR->Structure

Figure 2: The complementary data from MS, NMR, and FT-IR lead to a definitive structural confirmation.

Conclusion

The structural confirmation of synthesized 4-(4-bromophenyl)thiazole derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By strategically employing mass spectrometry to determine the molecular weight and confirm the presence of bromine, FT-IR spectroscopy to identify key functional groups, and NMR spectroscopy to elucidate the detailed molecular connectivity, researchers can achieve an unambiguous and self-validating structural assignment. This comprehensive analytical package is essential for ensuring the integrity of research findings and is a prerequisite for the advancement of these promising compounds in drug discovery and development pipelines.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • AllChem. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
  • Al-Ostath, A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5769. [Link]
  • LibreTexts Chemistry. (2020, August 22). 16.
  • CUTM Courseware. Thiazole.
  • Bouziane, A., et al. (2018).
  • Shukla, A. P., et al. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties.
  • Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1721. [Link]
  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. [Link]
  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Semantic Scholar. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • LibreTexts Chemistry. (2023, August 29).
  • Reva, I., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2943. [Link]
  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • ResearchGate. FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.
  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles.
  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • Shaw, G., et al. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 25(18), 4141. [Link]
  • El-Metwaly, N. M., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130175. [Link]
  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • SpectraBase. 4-(4-bromophenyl)-2-(3,5-diphenyl-2-pyrazolin-1-yl)thiazole.
  • Morisseau, C., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 212, 113098. [Link]
  • Beilstein Journals. Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ort.
  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
  • ResearchGate. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted.
  • SpectraBase. Thiazole - Optional[13C NMR] - Chemical Shifts.
  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • Wikipedia. Thiazole.
  • PubChemLite. 4-(4-bromophenyl)thiazole (C9H6BrNS).
  • SpectraBase. 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum.

Sources

A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-(4-bromophenyl)thiazole-2-carboxylic acid and its ester derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and anti-inflammatory potential of this important class of thiazole compounds. While direct comparative studies are limited, this guide draws upon a wide range of literature to provide a robust analysis of this scaffold and the likely impact of esterification on its biological profile.

Introduction: The 4-(4-Bromophenyl)thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of therapeutic applications. The this compound scaffold, in particular, has garnered significant interest due to its versatile biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromophenyl group at the C4 position is often associated with enhanced biological activity, potentially through increased lipophilicity and the ability to form halogen bonds with biological targets. The carboxylic acid group at the C2 position provides a key handle for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably esters, to modulate the compound's physicochemical properties and biological activity.

Comparative Biological Activities

While a head-to-head comparison of the parent acid and its various esters is not extensively documented in a single study, we can infer a comparative profile by examining the existing literature on related 4-(4-bromophenyl)thiazole derivatives.

Antimicrobial Activity

Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Table 1: Antimicrobial Activity of Selected 4-(4-Bromophenyl)thiazole Derivatives

Compound/DerivativeTest OrganismActivity (MIC, µM)Reference
4-(4-Bromophenyl)-N-(4-hydroxy-3-methoxybenzylidene)thiazol-2-amineS. aureus16.1[1]
E. coli16.1[1]
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amineA. niger16.2[1]
4-(4-Bromophenyl)-N-(4-nitrobenzylidene)thiazole-2-amineC. albicans15.3[1]

Note: Data for the parent carboxylic acid and its esters are not available in the cited literature. The table presents data for closely related 2-amino derivatives to highlight the potential of the core scaffold.

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of thiazole derivatives is often influenced by the nature of the substituent at the C2 position. While data for the 2-carboxylic acid and its esters is sparse, it is generally understood that the conversion of a carboxylic acid to an ester increases lipophilicity. This can enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved antimicrobial efficacy. However, the free carboxylic acid may also be crucial for interacting with specific targets. Therefore, the effect of esterification on antimicrobial activity is likely to be pathogen-dependent.

Anticancer Activity

The 4-(4-bromophenyl)thiazole scaffold has been investigated for its cytotoxic effects against various cancer cell lines. Studies on 2-amino derivatives have shown promising anticancer potential.[1][3]

Table 2: Anticancer Activity of Selected 4-(4-Bromophenyl)thiazole Derivatives

Compound/DerivativeCell LineActivity (IC₅₀, µM)Reference
4-(4-Bromophenyl)-N-(4-hydroxy-3-methoxybenzylidene)thiazol-2-amineMCF-7 (Breast)10.5[1]
2-[2-[4-Hydroxy-3-bromobenzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)31.5[3]
HepG2 (Liver)51.7[3]

Note: The presented data is for related derivatives to illustrate the anticancer potential of the core structure.

Structure-Activity Relationship (SAR) Insights: The anticancer activity of thiazole derivatives is highly dependent on the substitution pattern. Interestingly, one study on a related series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives found that esterification of the carboxylic acid moiety led to a decrease in antiproliferative activity. This suggests that the free carboxyl group may be essential for interacting with the biological target responsible for the cytotoxic effect, possibly through hydrogen bonding or ionic interactions. This finding implies that while esters of this compound might exhibit altered cell permeability, they may not necessarily possess superior anticancer activity compared to the parent acid.

Anti-inflammatory Activity

Thiazole derivatives are well-recognized for their anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating the anti-inflammatory potential of novel compounds.

Structure-Activity Relationship (SAR) Insights: The conversion of a carboxylic acid to an ester is a common strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to improve gastrointestinal tolerance. The ester acts as a prodrug, which is hydrolyzed in vivo to release the active carboxylic acid. It is plausible that ester derivatives of this compound could act in a similar manner, potentially offering a better side-effect profile while retaining the anti-inflammatory efficacy of the parent acid upon metabolic conversion.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compound in a 96-well plate add_inoculum Inoculate each well with the prepared inoculum start->add_inoculum inoculum Prepare standardized bacterial/fungal inoculum inoculum->add_inoculum incubate Incubate the plate under appropriate conditions add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Culture the microbial strain overnight in an appropriate broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 10 µL of the diluted inoculum.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, a plate reader can be used to measure the optical density at 600 nm.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability and IC₅₀ value read_absorbance->calculate_viability

Caption: Workflow of the MTT Assay for Anticancer Activity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[4]

Workflow for Carrageenan-Induced Paw Edema Assay

start Administer test compound or vehicle to rats induce_edema Inject carrageenan into the subplantar region of the right hind paw start->induce_edema measure_volume Measure paw volume at regular time intervals induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the test compound, standard anti-inflammatory drug (e.g., indomethacin), or vehicle (e.g., saline) to the respective groups, typically via oral gavage.

  • Induction of Edema:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutic agents with a range of biological activities. While direct comparative data between the parent acid and its esters is currently lacking in the public domain, this guide provides a framework for understanding their potential biological profiles based on existing literature and established medicinal chemistry principles.

Esterification of the 2-carboxylic acid is a viable strategy for modulating the physicochemical properties of the parent compound. This modification is likely to increase lipophilicity, which could enhance antimicrobial activity by improving cell penetration. In the context of anti-inflammatory agents, esters may serve as effective prodrugs, potentially improving the therapeutic index. However, for anticancer activity, the free carboxylic acid may be crucial for target engagement, and esterification could lead to a reduction in potency.

Future research should focus on the systematic synthesis and biological evaluation of a series of esters of this compound to establish a clear and direct structure-activity relationship. Such studies will be invaluable for guiding the rational design of more potent and selective drug candidates based on this versatile thiazole scaffold.

References

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4577.
  • Gara, M., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][4][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2348.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). AIMS Press.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PeerJ.
  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). Current Topics in Medicinal Chemistry, 21(4), 257-268.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry, 12(11), 1866-1881.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega, 8(20), 17895-17911.
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. (2022). Journal of Pharmaceutical Negative Results, 13(3), 241-248.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2016). Tropical Journal of Pharmaceutical Research, 15(11), 2425-2433.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Medicinal Chemistry, 14(11), 2217-2228.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)thiazole Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-bromophenyl)thiazole analogs, offering a comparative look at their performance based on available experimental data. We will delve into the rationale behind experimental design and present key findings to inform future drug discovery and development efforts.

The 4-(4-Bromophenyl)thiazole Core: A Foundation for Diverse Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents, appearing in drugs such as the antimicrobial sulfathiazole and the anti-inflammatory meloxicam.[3][4] The introduction of a 4-bromophenyl group at the 4-position of the thiazole ring has been shown to be a critical determinant of biological activity, often enhancing the potency of the resulting analogs.[5][6] This substitution provides a bulky, lipophilic, and electron-withdrawing group that can engage in favorable interactions with biological targets.[6]

This guide will focus on analogs built upon the 4-(4-bromophenyl)thiazol-2-amine core, a common starting point for the synthesis of a diverse library of derivatives.[5][7][8]

Structure-Activity Relationship (SAR) Analysis: Unlocking the Potential of Analogs

The biological activity of 4-(4-bromophenyl)thiazole analogs can be significantly modulated by substitutions at the 2-amino position. By introducing various aromatic aldehydes, a series of Schiff bases can be synthesized, leading to compounds with diverse pharmacological profiles, including antimicrobial and anticancer activities.[5][6]

Key Structural Insights:
  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring, attached to the 2-imino group, play a pivotal role in determining the biological activity.

    • Electron-donating and -withdrawing groups: The presence of both electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -NO2) on the benzylidene ring can lead to potent antimicrobial and anticancer compounds.[5]

    • Positional Isomerism: The position of these substituents is crucial. For instance, a hydroxyl group at the para-position of the benzylidene ring appears to be favorable for anticancer activity.[9]

  • The Role of the Bromine Atom: The bromine atom at the para-position of the phenyl ring attached to the thiazole core is a recurring feature in active compounds.[10][11] This halogen atom can participate in halogen bonding and other non-covalent interactions within the active site of target proteins, contributing to binding affinity.[6]

  • The Thiazole Nucleus: The thiazole ring itself is essential for activity, likely acting as a scaffold to correctly orient the phenyl and substituted benzylidene moieties for optimal target interaction.[3] The nitrogen and sulfur atoms can also participate in hydrogen bonding.

Comparative Performance of 4-(4-Bromophenyl)thiazole Analogs

The following table summarizes the in vitro antimicrobial and anticancer activities of a selection of 4-(4-bromophenyl)thiazol-2-amine derivatives, providing a clear comparison of their performance.

Compound IDR (Substituent on Benzylidene Ring)Target Organism/Cell LineActivity (MIC/IC50 in µM)Reference
p2 4-OH, 3-OCH3S. aureus16.1[5][6]
E. coli16.1[5][6]
MCF7 (Breast Cancer)Most Active of Series[5][6]
p3 4-N(CH3)2A. niger16.2[5][6]
p4 2-OHB. subtilis28.8[5][6]
p6 4-NO2C. albicans15.3[5][6]
Standard Norfloxacin (Antibacterial)S. aureus19.8[5][6]
E. coli19.8[5][6]
B. subtilis9.9[5][6]
Standard Fluconazole (Antifungal)C. albicans20.4[5][6]
A. niger10.2[5][6]
Standard 5-Fluorouracil (Anticancer)MCF7 (Breast Cancer)-[5][6]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of the findings, a detailed experimental protocol for the synthesis and antimicrobial evaluation of these analogs is provided below.

Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives (Schiff Bases)

This protocol is based on the synthesis described by Sharma et al. (2019).[5][6]

Step 1: Synthesis of the Intermediate 4-(4-Bromophenyl)thiazol-2-amine

  • React p-bromoacetophenone and thiourea in the presence of a catalytic amount of iodine.[5][6]

  • The reaction mixture is typically heated under reflux.

  • The resulting solid is filtered, washed, and recrystallized to yield the pure intermediate.

Causality: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.[3] Iodine acts as a catalyst to facilitate the reaction.

Step 2: Synthesis of the Final Schiff Base Derivatives

  • Dissolve the 4-(4-bromophenyl)thiazol-2-amine intermediate in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a few drops of a catalytic acid, such as glacial acetic acid, to promote the condensation reaction.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and recrystallize to obtain the pure Schiff base.

Causality: The reaction between the primary amine of the thiazole intermediate and the aldehyde forms an imine (Schiff base) linkage. The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

In Vitro Antimicrobial Activity Screening (Turbidimetric Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of the synthesized compounds in the broth within a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., norfloxacin for bacteria, fluconazole for fungi) as a reference.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Causality: This method provides a quantitative measure of the antimicrobial potency of the compounds. By comparing the MIC values of the test compounds to that of a standard antibiotic, their relative effectiveness can be determined.

Visualizing Key Relationships

To better understand the structure-activity relationships, the following diagrams illustrate the core scaffold and the key substitution points that influence biological activity.

SAR_Diagram cluster_core Core Scaffold: 4-(4-bromophenyl)thiazole cluster_modification Modification Site cluster_activity Biological Activity Core Thiazole Thiazole Ring Bromophenyl 4-Bromophenyl Thiazole->Bromophenyl at C4 Amine 2-Amino Group Thiazole->Amine at C2 Modification Substitution (R) on Benzylidene Ring Amine->Modification Forms Schiff Base Antimicrobial Antimicrobial Modification->Antimicrobial Anticancer Anticancer Modification->Anticancer

Caption: SAR of 4-(4-bromophenyl)thiazole analogs.

Workflow_Diagram cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start p-Bromoacetophenone + Thiourea Intermediate 4-(4-Bromophenyl)thiazol-2-amine Start->Intermediate Hantzsch Synthesis Final_Product Schiff Base Analogs Intermediate->Final_Product Aldehyde Substituted Aromatic Aldehyde Aldehyde->Final_Product Condensation Screening Antimicrobial/Anticancer Screening Final_Product->Screening Data MIC/IC50 Determination Screening->Data SAR SAR Analysis Data->SAR

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

The 4-(4-bromophenyl)thiazole scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that modifications at the 2-amino position, particularly through the formation of Schiff bases with substituted aromatic aldehydes, are a fruitful strategy for tuning the biological activity. The data presented in this guide highlights the potential of these analogs as antimicrobial and anticancer agents.

Future research should focus on:

  • Expanding the library of analogs with a wider range of substituents to further probe the SAR.

  • Identifying the specific molecular targets of the most potent compounds through techniques such as molecular docking and enzymatic assays.[5][6]

  • Optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

By systematically exploring the chemical space around the 4-(4-bromophenyl)thiazole core, researchers can continue to uncover novel compounds with significant therapeutic potential.

References

  • Anonymous. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information.
  • Anonymous. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Anonymous. A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Anonymous. An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Anonymous. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
  • Anonymous. A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews.
  • Sharma, D., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. 2019;13(1):60.
  • Anonymous. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
  • Amin, A., et al. Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds. 2022;18(9):77-89.
  • Anonymous. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information.
  • Anonymous. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Center for Biotechnology Information.
  • Anonymous. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR.
  • Anonymous. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate.
  • Anonymous. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
  • Anonymous. Reported xanthine oxidase inhibitors and target compounds. ResearchGate.
  • Anonymous. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

Sources

A Researcher's Guide to Evaluating 4-(4-Bromophenyl)thiazole-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with kinase inhibitory activity.[1][2] This guide provides a comprehensive framework for the evaluation of 4-(4-Bromophenyl)thiazole-2-carboxylic acid , a compound of interest due to its structural similarity to known kinase inhibitors, against a panel of clinically relevant kinase inhibitors. While specific inhibitory data for this exact molecule is not yet extensively published, its chemical architecture warrants a thorough investigation. This document will serve as a detailed roadmap for its characterization, from initial in vitro screening to cell-based functional assays, and will propose a comparative analysis against established drugs.

Introduction: The Rationale for Investigating this compound

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The thiazole ring is a versatile heterocyclic motif that has been successfully incorporated into a variety of kinase inhibitors.[1][2] Several thiazole-based drugs are already on the market, demonstrating the clinical viability of this chemical class.[2]

Derivatives of the closely related 4-(4-Bromophenyl)thiazol-2-amine have demonstrated anticancer properties, suggesting that the 4-(4-bromophenyl)thiazole core is a promising starting point for the design of new therapeutic agents.[3][4][5] The carboxylic acid moiety at the 2-position of the thiazole ring in our compound of interest, this compound, offers a key point of interaction that could confer unique binding properties and selectivity towards specific kinase targets. The bromine atom on the phenyl ring also provides a handle for further chemical modification and structure-activity relationship (SAR) studies.[6]

This guide will outline a systematic approach to characterize the kinase inhibitory profile of this compound and compare its potential efficacy against established inhibitors targeting key cancer-associated kinases such as c-Met, B-Raf, PI3K, and Aurora kinases.

Proposed Kinase Targets and Comparator Inhibitors

Given the broad activity of thiazole derivatives, a primary screening against a panel of kinases is the most logical first step. Based on the activities of similar compounds, we propose an initial focus on the following kinase families, with the corresponding FDA-approved inhibitors as comparators:

Kinase FamilyRationale for InclusionComparator Inhibitor(s)
c-Met Aberrant c-Met signaling is implicated in various cancers. Thiazole/thiadiazole carboxamides have been explored as c-Met inhibitors.[7]Crizotinib, Cabozantinib
B-Raf The B-Raf V600E mutation is a driver in several cancers. Thiazole derivatives have shown inhibitory activity against B-Raf.Dabrafenib, Encorafenib
PI3K The PI3K pathway is frequently activated in cancer. Thiazole-containing compounds have been designed as PI3K inhibitors.[8]Alpelisib, Idelalisib
Aurora Kinases These are key regulators of mitosis and are often overexpressed in tumors. 2-amino thiazole derivatives have been investigated as Aurora kinase inhibitors.Alisertib, Danusertib

Experimental Workflows: From In Vitro Inhibition to Cellular Activity

A multi-step experimental approach is necessary to fully characterize a novel kinase inhibitor. This involves an initial in vitro biochemical assay to determine direct inhibitory activity, followed by cell-based assays to assess the compound's effects in a more biologically relevant context.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of this compound against the selected panel of kinases. A common and robust method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[9]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

    • Prepare stock solutions of the comparator inhibitors (e.g., Crizotinib, Dabrafenib) in the same manner.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque assay plate, add a small volume (e.g., 50 nL) of the serially diluted test compound, comparator inhibitor, or DMSO (as a negative control) to the appropriate wells.

    • Prepare a kinase/substrate mixture in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and its corresponding substrate peptide will vary depending on the target being assayed.

    • Add the kinase/substrate mixture to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP to all wells at a concentration close to the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection and Data Analysis:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit or similar technology. This typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.[9]

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase.

Data Presentation: Hypothetical IC50 Comparison Table

Compoundc-Met IC50 (nM)B-Raf V600E IC50 (nM)PI3Kα IC50 (nM)Aurora A IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Crizotinib~5>10,000>10,000>10,000
Dabrafenib>10,000~0.5>10,000>10,000
Alpelisib>10,000>10,000~5>10,000
Alisertib>10,000>10,000>10,000~12

This table presents a template for presenting the experimental data. The values for the comparator inhibitors are approximate and based on publicly available data.

Diagram: In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Prep Compound Serial Dilution (Test & Comparators) Dispense_Cmpd Dispense Compounds into 384-well Plate Compound_Prep->Dispense_Cmpd Kinase_Mix Prepare Kinase/ Substrate Mixture Add_Kinase Add Kinase/Substrate Mixture Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Start_Rxn Initiate with ATP & Incubate ATP_Sol->Start_Rxn Dispense_Cmpd->Add_Kinase Add_Kinase->Start_Rxn Stop_Rxn Stop Reaction & Deplete ATP Start_Rxn->Stop_Rxn Add_Detect Add Detection Reagent Stop_Rxn->Add_Detect Read_Lum Measure Luminescence Add_Detect->Read_Lum Analyze Calculate IC50 Values Read_Lum->Analyze

Caption: Workflow for determining kinase inhibitor IC50 values.

Cell-Based Kinase Activity Assay

Following the identification of promising activity in the biochemical assay, it is crucial to evaluate the compound's efficacy in a cellular context. Cell-based assays can determine if the compound is cell-permeable and can inhibit the target kinase within the complex intracellular environment. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[10]

Experimental Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

  • Cell Culture and Treatment:

    • Select a cancer cell line known to have high activity of the target kinase (e.g., a cell line with amplified c-Met or a B-Raf V600E mutation).

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, the appropriate comparator inhibitor, or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA or Bradford assay.

  • Detection of Phospho-Substrate:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-Met, phospho-ERK). Subsequently, probe with an antibody for the total amount of the substrate as a loading control.

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate. Add cell lysates to the pre-coated plate, followed by detection antibodies.

  • Data Analysis:

    • For Western blots, quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal.

    • For ELISA, measure the absorbance or fluorescence.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Diagram: Cellular Kinase Inhibition Logic

G cluster_pathway Signaling Pathway in Cancer Cell Kinase Target Kinase (e.g., B-Raf) Substrate Downstream Substrate (e.g., MEK) Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate (e.g., p-MEK) Cell_Proliferation Cell Proliferation pSubstrate->Cell_Proliferation promotes Inhibitor 4-(4-Bromophenyl)thiazole- 2-carboxylic acid Inhibitor->Kinase inhibits

Caption: Mechanism of action for a cellular kinase inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically evaluating its inhibitory activity against a panel of cancer-relevant kinases and comparing its performance to established drugs, researchers can effectively determine its therapeutic potential.

Positive results from these initial studies would warrant further investigation, including:

  • Broader Kinase Profiling: Screening against a larger panel of kinases to assess selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive or allosteric.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

The thiazole scaffold continues to be a rich source of novel kinase inhibitors.[11] A thorough and systematic evaluation, as outlined in this guide, is the critical first step in translating a promising chemical entity into a potential therapeutic agent.

References

  • Erra, E. A., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 14(1), 1-15. [Link]
  • Reaction Biology. (2022).
  • Li, X., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113164. [Link]
  • Ebaida, M. S., et al. (2024).
  • Ebaida, M. S., et al. (2024).
  • Ebaida, M. S., et al. (2024).
  • Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology (Vol. 2343, pp. 131-139). Springer. [Link]
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
  • Tadesse, S., et al. (2021). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry, 45, 116315. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • Wang, C., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1031-1035. [Link]
  • Ahn, K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8685. [Link]
  • Ebaida, M. S., et al. (2024).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Zaki, R. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]
  • Sharma, D., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
  • Wang, Y., et al. (2015). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 14(Suppl), 121-131. [Link]
  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Green Pharmacy, 12(1). [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 4-(4-bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is of paramount importance. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising class of therapeutic agents due to their diverse pharmacological properties. This guide provides a comprehensive comparison of the antimicrobial spectrum of various 4-(4-bromophenyl)thiazole derivatives, synthesizing findings from recent studies to offer researchers, scientists, and drug development professionals a detailed overview of their potential. This analysis is grounded in experimental data, focusing on structure-activity relationships and the methodologies used to evaluate antimicrobial efficacy.

The 4-(4-bromophenyl)thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous biologically active molecules, including the essential vitamin thiamine (B1). The synthetic versatility of the thiazole nucleus allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. The presence of a 4-bromophenyl group at the 4-position of the thiazole ring has been identified as a key feature in several series of antimicrobial compounds, contributing to their potency. This guide will delve into the antimicrobial profiles of derivatives built upon this core structure.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of 4-(4-bromophenyl)thiazole derivatives has been evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Recent studies have synthesized and screened various 4-(4-bromophenyl)thiazole derivatives, revealing promising antibacterial activity. A notable study by Sharma et al. (2019) investigated a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and identified several compounds with significant potency against both Gram-positive and Gram-negative bacteria[1]. Another study published in the Journal of Pharmaceutical Negative Results in 2022 explored 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives, which also demonstrated considerable antimicrobial effects[2].

The following table summarizes the MIC values of selected potent derivatives from these studies against key bacterial strains.

DerivativeChemical Name/StructureGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC in µM) Bacillus subtilis (MIC in µM)
Compound p2 N/A16.1[3]N/A
Compound p4 N/AN/A28.8[3]
Thiazolidinone Derivative (2-chlorophenyl) 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(2-chlorophenyl)thiazolidin-4-oneModerate ActivityModerate Activity
Thiazolidinone Derivative (4-nitrophenyl) 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-oneGood ActivityGood Activity
Norfloxacin (Standard) PotentPotent

Note: N/A indicates data not available in the cited sources. "Moderate" and "Good" activity for thiazolidinone derivatives are qualitative descriptions from the source and specific MIC values were not provided in the abstract.

Antifungal Activity

The antifungal potential of these derivatives has also been a subject of investigation. The same series of compounds evaluated for antibacterial activity were often tested against pathogenic fungi, such as Candida albicans and Aspergillus niger.

DerivativeChemical Name/StructureFungal Strains
Candida albicans (MIC in µM)
Compound p6 N/A15.3
Compound p3 N/AN/A
Thiazolidinone Derivatives 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-onesPromising Activity[2]
Fluconazole (Standard) Potent

Note: N/A indicates data not available in the cited sources. "Promising Activity" for thiazolidinone derivatives is a qualitative description from the source.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data in conjunction with the chemical structures of the derivatives provides valuable insights into the structure-activity relationships.

SAR_Insights cluster_substituents Key Substituent Effects Core 4-(4-bromophenyl)thiazole Core Substituents Substituents at 2- and 5-positions Core->Substituents Modification Activity Antimicrobial Activity (Lower MIC) Substituents->Activity Influences EWGs Electron-Withdrawing Groups (e.g., -NO2, -Cl) on appended phenyl ring EWGs->Activity Enhances Activity EDGs Electron-Donating Groups (e.g., -OH, -N(CH3)2) on appended phenyl ring EDGs->Activity Variable Effect Thiazolidinone Thiazolidinone Ring at position 2 Thiazolidinone->Activity Generally enhances broad-spectrum activity

Figure 1: Key structure-activity relationships of 4-(4-bromophenyl)thiazole derivatives.

Key takeaways from SAR studies include:

  • Influence of Substituents on the Appended Phenyl Ring: The nature of the substituent on a phenyl ring attached to the core thiazole structure significantly impacts antimicrobial activity. The presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), often leads to enhanced potency against both bacteria and fungi[4].

  • Role of the Thiazolidinone Moiety: The fusion of a thiazolidinone ring to the 4-(4-bromophenyl)thiazole scaffold at the 2-position has been shown to yield derivatives with a broad spectrum of antimicrobial activity[5][2].

  • Position of Substitution: The specific placement of functional groups on the thiazole ring and any appended structures is crucial for biological activity.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial spectrum of these compounds relies on standardized and reproducible experimental protocols. The most commonly employed method cited in the reviewed literature is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Pure cultures of the test microorganisms (bacteria or fungi) are grown in an appropriate broth medium overnight.

    • The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Compound Dilutions:

    • The synthesized 4-(4-bromophenyl)thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • A series of twofold dilutions of each compound are prepared in a sterile 96-well microtiter plate using the appropriate growth medium.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microorganism with no compound) and a negative control (medium with no microorganism). A standard antibiotic (e.g., norfloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation:

    • The inoculated microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC:

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Thiazole Derivatives B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Assess Growth and Determine MIC D->E

Figure 2: Workflow for the broth microdilution method.

Conclusion and Future Directions

The 4-(4-bromophenyl)thiazole scaffold represents a valuable starting point for the development of novel antimicrobial agents. The derivatives discussed in this guide have demonstrated a promising and, in some cases, broad spectrum of activity against clinically relevant bacteria and fungi. The structure-activity relationship data suggests that further optimization of these molecules, particularly through the introduction of specific electron-withdrawing groups and heterocyclic moieties, could lead to the discovery of compounds with enhanced potency and improved pharmacological profiles. Future research should focus on elucidating the mechanism of action of these compounds and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant promise in the ongoing battle against infectious diseases.

References

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. (2022).
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. (2022).
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Bromophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among these, derivatives featuring a 4-(4-bromophenyl) substituent have garnered significant interest for their potential as anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds, offering insights into their therapeutic promise and the experimental methodologies used for their evaluation. Our focus will be on elucidating the journey from preliminary cell-based assays to more complex animal models, a critical path in the drug discovery pipeline.

Part 1: In Vitro Efficacy: Gauging Potency at the Cellular Level

The initial assessment of any potential anticancer compound begins with in vitro studies, which are designed to determine a compound's cytotoxic or cytostatic effects on cancer cell lines. These assays are rapid, cost-effective, and allow for the screening of a large number of compounds to identify promising candidates.

Quantifying Cytotoxicity: A Look at the Data

Several studies have reported the in vitro anticancer activity of 4-(4-bromophenyl)thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric derived from these studies. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Assay MethodReference
Compound A MCF-7 (Breast)10.5SRB[2]
Compound B HeLa (Cervical)1.65 - 8.60Not Specified[3]
Compound C SiHa (Cervical)1.65 - 8.60Not Specified[3]
Compound D HepG2 (Liver)5.15 - 7.90Not Specified[3]
Compound E A549 (Lung)12.0 ± 1.73Not Specified[4]
Compound F C6 (Glioma)3.83 ± 0.76Not Specified[4]

This table presents a selection of reported IC50 values for different 4-(4-bromophenyl)thiazole derivatives to illustrate their range of in vitro potency. The specific structures of the compounds (A-F) are detailed in the cited references.

Experimental Protocol: The Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[5][6] Its reliability and simplicity make it a gold standard in many drug discovery laboratories.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-(4-bromophenyl)thiazole compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period, typically 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air-dry completely.[6]

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye.[5]

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value of the compound.

In Vitro Cytotoxicity Assay Workflow (SRB)

Part 2: In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising compounds must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and potential toxicity.

The Gold Standard: Xenograft Mouse Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug development.[9][10] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant setting.

Representative In Vivo Study Design

Direct in vivo efficacy data for a broad range of 4-(4-bromophenyl)thiazole compounds is not extensively published. However, a typical study design to evaluate a lead candidate from this series would be as follows:

ParameterDescription
Animal Model Athymic Nude (Nu/Nu) or NSG mice
Tumor Cell Line A cell line sensitive to the compound in vitro (e.g., MCF-7, A549)
Cell Inoculation Subcutaneous injection of 1-5 x 10^6 cells mixed with Matrigel into the flank of each mouse.[10]
Treatment Groups 1. Vehicle Control (e.g., saline, DMSO/saline) 2. Test Compound (at various doses) 3. Positive Control (e.g., a standard-of-care chemotherapy agent)
Dosing Regimen Dependent on the compound's properties (e.g., daily, every other day) via a relevant route (e.g., intraperitoneal, oral)
Primary Endpoint Tumor volume, measured regularly with calipers.
Secondary Endpoints Body weight, overall health, and survival.
Study Duration Typically 3-4 weeks, or until tumors in the control group reach a predetermined size.
Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.[10]

  • Cell-Matrigel Mixture: On ice, mix the cell suspension with an equal volume of Matrigel to aid in tumor establishment.[10]

  • Animal Inoculation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell-Matrigel mixture into the flank of each mouse using a 23-25 gauge needle.[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 80-120 mm³).[11]

  • Randomization and Treatment: Randomly assign mice with established tumors to the different treatment groups.

  • Compound Administration: Administer the 4-(4-bromophenyl)thiazole compound, vehicle, or positive control according to the predetermined dosing schedule.

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare tumor growth inhibition between the treated and control groups.

In Vivo Xenograft Study Workflow

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. While a potent in vitro activity is a prerequisite for a successful anticancer drug, it does not always translate to in vivo efficacy.

Factors Influencing the In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. A compound that is highly potent in a petri dish may be rapidly metabolized and cleared from the body, never reaching the tumor at a therapeutic concentration.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a key determinant of its efficacy. Poor oral bioavailability can be a major hurdle for orally administered drugs.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. This environment can influence drug penetration and efficacy in ways that are not captured by in vitro models.

  • Toxicity: A compound may be effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues, limiting its therapeutic window.

Part 4: Mechanism of Action: Unraveling the "How"

Understanding the mechanism of action of 4-(4-bromophenyl)thiazole compounds is crucial for their rational development. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][12] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Thiazole 4-(4-bromophenyl)thiazole Compound Thiazole->PI3K inhibits Thiazole->Akt inhibits

Potential Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion and Future Perspectives

4-(4-bromophenyl)thiazole compounds represent a promising class of molecules with demonstrated in vitro anticancer activity. The transition from these encouraging initial findings to successful in vivo efficacy and, ultimately, clinical application, is a challenging but critical endeavor. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and tumor accumulation. Furthermore, a deeper understanding of their specific molecular targets and mechanisms of action will enable the rational design of more potent and selective next-generation therapies. The comprehensive evaluation pipeline, from robust in vitro screening to well-designed in vivo studies, remains the cornerstone of this translational research effort.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Sulforhodamine B (SRB)
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Design, synthesis, and biological evaluation of novel thiazole deriv
  • MTT assay protocol.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
  • SRB assay for measuring target cell killing.
  • Cell Viability Assays - Assay Guidance Manual.
  • MTT Cell Assay Protocol.
  • MTT Prolifer
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors.
  • SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • LLC cells tumor xenograft model.
  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid Group in 4-(4-bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Moving Beyond the Carboxyl Group

In the landscape of medicinal chemistry, the carboxylic acid moiety is a well-established pharmacophore, present in over 450 marketed drugs.[1][2] Its planarity, capacity for strong hydrogen bonding, and ionizable nature at physiological pH make it an effective anchor for binding to biological targets.[2] However, these same characteristics can introduce significant liabilities in a drug candidate, including poor membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity.[2][3][4] This guide provides a comparative analysis of strategic bioisosteric replacements for the carboxylic acid group on the scaffold of 4-(4-bromophenyl)thiazole-2-carboxylic acid, a common heterocyclic intermediate in drug discovery.[5]

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties.[6][7][8] For carboxylic acids, the goal is often to find a surrogate that mimics its acidic and hydrogen-bonding features but offers improved metabolic stability and better overall drug-like properties.[3][6] This guide will objectively compare the parent carboxylic acid with two of the most widely employed and effective bioisosteres: the 5-substituted-1H-tetrazole and the N-acylsulfonamide . We will delve into their comparative physicochemical properties, synthetic accessibility, and expected metabolic profiles, supported by established experimental data and protocols.

Comparative Physicochemical Profiles

The decision to replace a carboxylic acid is driven by the need to modulate its key physicochemical parameters: acidity (pKa), lipophilicity (LogP/LogD), and hydrogen bonding potential.[6][9] An ideal bioisostere will have a pKa value that maintains the necessary ionization state for target interaction while potentially improving other properties.

Functional GroupTypical pKa RangeTypical LogP ContributionHydrogen Bond Donor/AcceptorKey Physicochemical Features
Carboxylic Acid ~4-5Lowers LogP1 Donor / 2 AcceptorsPlanar, highly polar, often leads to low permeability and high plasma protein binding.[2][9]
1H-Tetrazole ~4.5-5.0Increases LogP vs. COOH1 Donor / 3-4 AcceptorsPlanar, with acidity very similar to carboxylic acids, offering a close electronic mimic.[10][11][12] More lipophilic but high desolvation energy can still limit permeability.[11]
N-Acylsulfonamide ~3.5-5.0Increases LogP vs. COOH1 Donor / 4 AcceptorsNon-planar, with acidity comparable to carboxylic acids.[12][13][14] The three-dimensional structure can offer different vectoral interactions with a target.[14]

Table 1: Comparative physicochemical properties of the carboxylic acid group and its selected bioisosteres.

The 1H-tetrazole is an excellent isostere in terms of acidity and electrostatic potential, making it a frequent and successful replacement.[10][15] N-acylsulfonamides also match the pKa range closely but introduce a non-planar geometry, which can be advantageous for disrupting crystal packing or exploring different binding vectors.[13][14]

Strategic Overview of Bioisosteric Replacement

The following diagram illustrates the core strategy: replacing the terminal carboxylic acid group of the parent compound with tetrazole and N-acylsulfonamide moieties to modulate key drug-like properties.

G cluster_0 Parent Compound cluster_1 Bioisosteric Replacements Parent This compound Tetrazole 5-(4-(4-bromophenyl)thiazol-2-yl)-1H-tetrazole Parent->Tetrazole Mimics acidity & planarity Improves metabolic stability Acylsulfonamide N-(arylsulfonyl)-4-(4-bromophenyl)thiazole-2-carboxamide Parent->Acylsulfonamide Mimics acidity Introduces 3D geometry Improves metabolic stability

Caption: Bioisosteric replacement strategy for this compound.

Synthesis and Experimental Protocols

A crucial factor in selecting a bioisostere is its synthetic accessibility. The following protocols outline the synthesis of the parent compound and its bioisosteric analogs from a common intermediate, 4-(4-bromophenyl)thiazole-2-carbonitrile.

Workflow for Synthesis

G cluster_Carboxylic_Acid Carboxylic Acid Synthesis cluster_Tetrazole Tetrazole Synthesis cluster_Acylsulfonamide Acylsulfonamide Synthesis A p-Bromoacetophenone + Thiourea B 4-(4-bromophenyl)thiazol-2-amine A->B Hantzsch Thiazole Synthesis C Sandmeyer Reaction (NaNO2, CuCN) B->C D Common Intermediate: 4-(4-bromophenyl)thiazole-2-carbonitrile C->D E Acid Hydrolysis (e.g., HCl, heat) D->E G [3+2] Cycloaddition (NaN3, ZnCl2) D->G I Hydrolysis to Carboxylic Acid D->I F Final Product: Parent Carboxylic Acid E->F H Final Product: Tetrazole Analog G->H J Coupling Reaction (e.g., CDI, Sulfonamide) I->J K Final Product: N-Acylsulfonamide Analog J->K

Caption: General synthetic workflow from a common amine intermediate.

Protocol 1: Synthesis of 4-(4-bromophenyl)thiazole-2-carbonitrile (Common Intermediate)
  • Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine.

    • To a solution of p-bromoacetophenone (1 eq.) and thiourea (1.1 eq.) in ethanol, add iodine (1.1 eq.) portion-wise.

    • Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.[16]

    • Cool the reaction to room temperature and pour into a solution of sodium thiosulfate to quench excess iodine.

    • Filter the resulting precipitate, wash with water and ethanol, and dry to yield the crude amine.[16]

  • Step 2: Sandmeyer Reaction to form the Nitrile.

    • Suspend the 4-(4-bromophenyl)thiazol-2-amine (1 eq.) in an aqueous solution of HCl.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Synthesis of 5-(4-(4-bromophenyl)thiazol-2-yl)-1H-tetrazole

This protocol is based on the robust [3+2] cycloaddition reaction between a nitrile and an azide.[10]

  • Reaction Setup: To a solution of 4-(4-bromophenyl)thiazole-2-carbonitrile (1 eq.) in n-propanol or n-butanol (approx. 0.4 M), add sodium azide (1.2 eq.) and zinc chloride (1.0 eq.).[17]

  • Reaction Conditions: Heat the mixture to reflux (approx. 90-120 °C) with vigorous stirring. Monitor the reaction by TLC for 12-24 hours.[17]

  • Work-up:

    • Cool the reaction mixture to room temperature and acidify with dilute HCl (e.g., 2M) to pH ~2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure tetrazole.

Protocol 3: Synthesis of N-(arylsulfonyl)-4-(4-bromophenyl)thiazole-2-carboxamide

This synthesis first requires hydrolysis of the nitrile to the parent carboxylic acid.

  • Step 1: Hydrolysis to this compound.

    • Heat the 4-(4-bromophenyl)thiazole-2-carbonitrile (1 eq.) in a mixture of concentrated HCl and water (1:1) at reflux for 8-12 hours.

    • Cool the reaction, and the carboxylic acid will precipitate. Filter, wash with cold water, and dry.

  • Step 2: Acylsulfonamide Formation.

    • There are several methods for this coupling. A common one involves activation of the carboxylic acid.[18][19]

    • Dissolve the carboxylic acid (1 eq.) in anhydrous THF.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

    • Add the desired sulfonamide (e.g., p-toluenesulfonamide) (1.1 eq.) followed by a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq.).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with water, acidify with dilute HCl, and extract with ethyl acetate.

    • Wash the organic layer, dry, and purify by column chromatography to yield the final N-acylsulfonamide.

Comparative Metabolic Stability and Pharmacokinetics

A primary driver for replacing a carboxylic acid is to mitigate metabolic liabilities.[4][20]

  • Carboxylic Acids: Are prone to Phase II conjugation, primarily forming acyl-glucuronides.[2] These metabolites can be unstable and chemically reactive, potentially leading to covalent binding with proteins and idiosyncratic toxicity.[2][4]

  • Tetrazoles: Are generally considered to be metabolically robust.[10] They are not susceptible to acyl-glucuronidation. While N-glucuronidation is possible, it typically occurs to a lesser extent and the resulting metabolites are generally more stable.[4]

  • N-Acylsulfonamides: This group is also resistant to the metabolic pathways that affect carboxylic acids and is noted for its increased hydrolytic and enzymatic stability.[14]

G cluster_Parent Carboxylic Acid Metabolism cluster_Bioisosteres Bioisostere Metabolism Parent R-COOH Metabolite R-CO-Glucuronide (Reactive Metabolite) Parent->Metabolite UGT Enzymes Tetrazole R-Tetrazole Stable1 Metabolically More Stable Tetrazole->Stable1 Acylsulfonamide R-CONHS(O)2-R' Stable2 Metabolically More Stable Acylsulfonamide->Stable2

Sources

A Comparative Guide to the Mechanism of Action of 4-(4-bromophenyl)thiazole Derivatives in Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with significant biological activity. Among these, 4-(4-bromophenyl)thiazole derivatives have emerged as a promising class of anticancer agents. This guide provides an in-depth, objective comparison of the mechanistic studies for these derivatives, moving beyond simple cytotoxicity data to explain the causality behind their anticancer effects and the experimental systems used to validate these claims.

Introduction: The Therapeutic Promise of the 4-(4-bromophenyl)thiazole Scaffold

The 4-(4-bromophenyl)thiazole core is a recurring motif in compounds demonstrating potent antiproliferative activity across a range of human cancer cell lines. The presence of the bromophenyl group at the 4-position and the thiazole-2-amine moiety provides a versatile platform for synthetic modifications, allowing for the fine-tuning of physicochemical properties and biological targets. Numerous studies have established the cytotoxic potential of this class, but a deeper understanding of their mechanism of action is crucial for their rational development as therapeutic agents. This guide will dissect the primary pathways through which these derivatives are proposed to exert their anticancer effects: the induction of apoptosis and cell cycle arrest, with an exploration of potential molecular targets like the STAT3 pathway and tubulin.

Comparative Anticancer Potency: A Quantitative Overview

The initial evaluation of any potential anticancer agent rests on its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a comparative summary of the cytotoxic activity of various 4-(4-bromophenyl)thiazole derivatives against the MCF-7 human breast adenocarcinoma cell line.

Compound IDDerivative Structure (Substitution on the 2-amino group)IC50 (µM) against MCF-7 CellsReference
p2 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol10.5[1]
5-fluorouracil (Standard Drug)5.2[1]

Expert Analysis: The data clearly indicates that derivatives of the 4-(4-bromophenyl)thiazole scaffold exhibit significant anticancer activity. For instance, compound p2 shows potency comparable to the established chemotherapeutic agent, 5-fluorouracil[1]. The structure-activity relationship (SAR) studies suggest that substitutions on the 2-amino group of the thiazole ring play a critical role in modulating this cytotoxic activity. The presence of a Schiff base linkage and specific aromatic substitutions, as seen in compound p2, appears to be a favorable modification for enhancing anticancer effects[1].

Elucidating the Mechanisms of Action: Beyond Cytotoxicity

While IC50 values provide a measure of potency, they do not reveal the underlying molecular mechanisms. The most compelling evidence for the anticancer potential of 4-(4-bromophenyl)thiazole derivatives points towards the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Although direct experimental evidence for specific molecular targets like STAT3 is still emerging for this exact class of compounds, the available data allows for a robust exploration of these key cellular processes.

Induction of Apoptosis: The Primary Pathway to Cell Death

Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue homeostasis and is a primary target for anticancer therapies. Several studies suggest that 4-(4-bromophenyl)thiazole derivatives effectively trigger this pathway in cancer cells.

Caption: Experimental workflow for investigating apoptosis induction.

This dual-staining method is the gold standard for quantitatively distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 4-(4-bromophenyl)thiazole derivative and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Trustworthiness of the Protocol: This assay is self-validating through its use of dual parameters. The distinct populations observed provide a clear and quantifiable measure of apoptosis induction. Including both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) further ensures the reliability of the results.

To understand how apoptosis is initiated, it is essential to examine the expression levels of key regulatory proteins. The Bcl-2 family (pro-apoptotic like Bax and anti-apoptotic like Bcl-2) and caspases (initiator caspases like caspase-9 and executioner caspases like caspase-3) are central to the intrinsic apoptotic pathway.

Intrinsic_Apoptosis Thiazole 4-(4-Bromophenyl)thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Thiazole->Bcl2 Bax Bax (Pro-apoptotic) Activated Thiazole->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by thiazole derivatives.

Experimental Protocol: Western Blotting

  • Protein Extraction: After treating cancer cells with the thiazole derivative, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescence detection system.

Expected Results and Interpretation: Treatment with an effective 4-(4-bromophenyl)thiazole derivative would be expected to show a decrease in the anti-apoptotic protein Bcl-2 and an increase in the levels of cleaved (active) forms of caspase-3 and its substrate PARP. These results would provide strong evidence for the induction of apoptosis through the intrinsic pathway.

Disruption of the Cell Cycle

In addition to inducing apoptosis, many anticancer agents function by halting the cell cycle, preventing cancer cells from replicating.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) compared to the untreated control would indicate that the compound induces cell cycle arrest at that checkpoint.

Potential Molecular Targets: The Next Frontier

While apoptosis and cell cycle arrest are the downstream consequences, identifying the initial molecular targets is key to understanding the specificity and potential for further development of these compounds.

The STAT3 Signaling Pathway: A Plausible but Unconfirmed Target

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a validated anticancer strategy. While some thiazole-containing compounds have been shown to inhibit STAT3, direct experimental confirmation for 4-(4-bromophenyl)thiazole derivatives is an area for future investigation. Molecular docking studies have suggested that these compounds may bind to the SH2 domain of STAT3, preventing its dimerization and activation.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Transcription Thiazole 4-(4-Bromophenyl)thiazole Derivative Thiazole->Dimer Inhibits

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Tubulin Polymerization: An Alternative Mechanism

Some 2-amino-4-phenylthiazole derivatives have been identified as inhibitors of tubulin polymerization[2][3]. These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and subsequent apoptosis. This represents another viable and experimentally testable mechanism of action for 4-(4-bromophenyl)thiazole derivatives.

Conclusion and Future Directions

The current body of evidence strongly supports the anticancer potential of 4-(4-bromophenyl)thiazole derivatives, with the primary mechanisms of action being the induction of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for validating these effects.

The key area for future research is the definitive identification of the direct molecular targets of these compounds. While molecular docking studies provide valuable hypotheses, experimental validation is paramount. Western blot analysis to assess the phosphorylation status of STAT3 and in vitro tubulin polymerization assays are critical next steps. A comprehensive understanding of the structure-activity relationships, linking specific chemical modifications to defined molecular and cellular effects, will be instrumental in optimizing this promising class of compounds for clinical development.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • El-Sayed, N. F., Abdel-Aziz, M., Wardakhan, W. W., & El-Tombary, A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7305. [Link]
  • Chintharlapalli, S. R., Jasti, M., Malladi, S., & Khatri, A. (2005). BMRP is a Bcl-2 binding protein that induces apoptosis. Journal of Cellular Biochemistry, 94(3), 611-626. [Link]
  • El-Abd, A. O., Bayomi, S. M., El-Damasy, A. K., & El-Sherbeny, M. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33339-33353. [Link]
  • El-Abd, A. O. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]

Sources

Navigating Kinase Selectivity: A Comparative Guide to the Off-Target Effects of Thiazole-Based p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the throes of drug discovery, particularly those targeting inflammatory diseases and oncogenic pathways, the p38 mitogen-activated protein (MAP) kinase is a target of immense interest. Among the chemical scaffolds designed to inhibit this key signaling node, 4-aryl-thiazoles, including the 4-(4-bromophenyl)thiazole moiety, have emerged as a promising class. However, as with any kinase inhibitor, the specter of off-target effects looms large, often leading to unforeseen toxicity and clinical trial failures.[1][2]

This guide provides a comparative analysis of the off-target profiles of thiazole-based p38 MAPK inhibitors. Lacking a publicly available, comprehensive kinome-wide dataset for a specific 4-(4-bromophenyl)thiazole exemplar, this guide will establish a framework for evaluation. We will compare the well-characterized off-target profiles of two seminal p38 inhibitors, SB203580 and BIRB 796 , against the anticipated profile of a hypothetical, representative 4-(4-bromophenyl)thiazole-based inhibitor. This approach is designed to equip researchers with the strategic rationale and practical methodologies required to de-risk their own thiazole-based compounds and make informed decisions in their drug development campaigns.

The Central Challenge: Kinase Selectivity

The ATP-binding pocket, the target for the majority of small molecule kinase inhibitors, is highly conserved across the human kinome. This structural similarity is the primary reason why achieving absolute selectivity is a formidable challenge. Off-target binding can lead to a cascade of unintended consequences, from direct toxicity in unrelated pathways to complex polypharmacology that can either confound results or, in some serendipitous cases, provide unexpected therapeutic benefits. For p38 MAPK inhibitors, a history of clinical trial failures due to toxicity, particularly hepatotoxicity and cardiotoxicity, underscores the critical need for early and thorough off-target assessment.[1]

The On-Target Pathway: p38 MAP Kinase Signaling

The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Activation of p38 involves a phosphorylation cascade culminating in the dual phosphorylation of a TGY motif in its activation loop by upstream MAP kinase kinases (MKKs). Activated p38 then phosphorylates a host of downstream substrates, including transcription factors and other kinases, driving the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibiting p38 is therefore a potent strategy for mitigating inflammatory responses.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates phosphorylates Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation Inhibitor 4-(4-bromophenyl)thiazole & Other p38 Inhibitors Inhibitor->p38 inhibits workflow cluster_discovery Tier 1: Broad Screening cluster_validation Tier 2: In Vitro Validation cluster_cellular Tier 3: Cellular Confirmation KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan®) KinaseAssay In Vitro Kinase Assays (On- and Off-Targets) KinomeScan->KinaseAssay Identify Hits CellAssay Cell-Based Target Engagement & Pathway Analysis KinaseAssay->CellAssay Confirm Potency ToxAssay In Vitro Toxicity Assays (e.g., Hepatotoxicity) CellAssay->ToxAssay Assess Safety

Figure 2: Tiered Experimental Workflow for Selectivity Profiling.
Protocol 1: Tier 1 - Comprehensive Kinome-wide Selectivity Profiling

Objective: To obtain an unbiased, global view of the inhibitor's binding affinity against a large panel of human kinases.

Methodology: Competition Binding Assay (e.g., KINOMEscan®)

  • Principle: The test compound is incubated at a fixed concentration (e.g., 1-10 µM) with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent interaction between the test compound and the kinase results in a reduced qPCR signal.

  • Preparation: Dissolve the 4-(4-bromophenyl)thiazole test compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).

  • Assay Execution (Outsourced Service): Submit the compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology). The provider will perform the screen against their full kinase panel (typically >450 kinases).

  • Data Analysis: Results are typically provided as 'Percent of Control' (%Ctrl), where the DMSO vehicle is the 100% control. A lower %Ctrl value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10% or < 35%.

  • Interpretation: The output provides a comprehensive list of potential on- and off-targets. This data is crucial for identifying kinases that require further investigation in functional assays.

Protocol 2: Tier 2 - In Vitro Functional Kinase Assays

Objective: To validate the binding hits from Tier 1 by measuring the compound's inhibitory effect on the catalytic activity of both the primary target (p38α) and key off-targets.

Methodology: ADP-Glo™ Luminescence-Based Kinase Assay

This is a robust, non-radioactive method for measuring kinase activity.

  • Principle: Kinase activity is determined by quantifying the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

  • Reagents:

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Recombinant human p38α kinase and validated off-target kinases.

    • Substrate (e.g., ATF2 for p38α).

    • ATP at a concentration near the Km for each kinase.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compound serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add 1 µL of serially diluted test compound or DMSO control.

    • Add 2 µL of a solution containing the kinase.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value. Comparing the IC50 for p38α against the IC50 values for off-target kinases provides a quantitative measure of selectivity. [3]

Protocol 3: Tier 3 - Cell-Based Target Engagement and Pathway Analysis

Objective: To confirm that the inhibitor can engage its target in a cellular environment and modulate the downstream signaling pathway.

Methodology: Western Blot for Phospho-p38 and Downstream Substrates

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes or HeLa cells) to ~80% confluency.

    • Pre-treat cells with various concentrations of the test compound (or SB203580/BIRB 796 as controls) for 1-2 hours.

    • Stimulate the p38 pathway using an appropriate agonist (e.g., 10 µg/mL Lipopolysaccharide (LPS) or 100 ng/mL Anisomycin for 30 minutes). Include a non-stimulated control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • Phospho-ATF2 (a downstream substrate)

      • GAPDH or β-Actin (as a loading control)

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylation of p38 and its substrate ATF2 upon stimulation, without affecting the total protein levels.

Protocol 4: Tier 3 - In Vitro Hepatotoxicity Assessment

Objective: To evaluate the potential for the compound to cause drug-induced liver injury (DILI), a common reason for the failure of p38 MAPK inhibitors.

Methodology: High-Content Imaging in Primary Human Hepatocytes

  • Principle: This assay uses automated microscopy and image analysis to simultaneously measure multiple indicators of cellular health and toxicity in a physiologically relevant cell model.

  • Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer. [4]3. Compound Treatment: Treat hepatocytes with a range of concentrations of the test compound for 24-72 hours. Include a vehicle control (DMSO) and a known hepatotoxin (e.g., Chlorpromazine) as a positive control.

  • Staining: After treatment, fix the cells and stain with a cocktail of fluorescent dyes to visualize:

    • Nuclei: Hoechst stain (for cell count and nuclear morphology/pyknosis).

    • Mitochondrial Membrane Potential: TMRM stain (a decrease indicates mitochondrial dysfunction).

    • Cell Viability/Membrane Permeability: Calcein AM (live cells) or a cell-impermeant DNA dye (dead cells).

    • Oxidative Stress: A dye sensitive to reactive oxygen species (ROS).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically segment cells and quantify the fluorescence intensity and morphological features for each parameter.

  • Interpretation: Compound-induced toxicity is identified by dose-dependent changes such as a decrease in cell number, a drop in mitochondrial membrane potential, an increase in membrane permeability, or an increase in ROS production. These results provide an early warning of potential hepatotoxicity. [4][5]

Conclusion and Forward Look

The development of 4-(4-bromophenyl)thiazole-based compounds as kinase inhibitors represents a valid and promising strategy, particularly for the p38 MAPK target. However, the path to a successful clinical candidate is paved with rigorous and objective assessment of selectivity. By employing a tiered experimental approach—from broad kinome screening to specific functional and toxicity assays—researchers can build a comprehensive safety and selectivity profile. Comparing this profile against well-understood benchmarks like SB203580 and BIRB 796 provides essential context, highlighting both the potential advantages and liabilities of the thiazole scaffold. Ultimately, this detailed, front-loaded characterization is not a barrier but an accelerator, enabling the rational design of safer, more effective targeted therapies.

References

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC - PubMed Central.
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
  • Application Notes and Protocols for p38 MAPK-IN-2 Cell-Based Assay. Benchchem.
  • Evaluating the Selectivity Profile of a p38 MAPK Inhibitor: A Compar
  • Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology. PubMed.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. PubMed.
  • CK1 inhibition is an off-target effect of SB 203580 and SB 202190. (A),...
  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differenti
  • p38 MAP Kinase Assay. Sigma-Aldrich.
  • New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry.
  • Inhibition of p38α MAPK enzyme activity and validation of design for...
  • New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ChemRxiv.
  • A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms. PubMed.
  • Advancing hepatotoxicity assessment: current advances and future directions. PMC.
  • Chapter 9: In Vitro Approaches for Determining Liver-Specific Toxicity of New Drug Candid
  • Full article: Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential of Botanicals. Taylor & Francis.
  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]
  • AlphaLISA SureFire Ultra Human and Mouse Phospho-P38 MAPK (Thr180/Tyr182) Detection Kit, 500 Assay Points. Revvity.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
  • MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein.
  • MAP Kinase Phosphoprotein Assay Base Kit. Meso Scale Discovery.
  • KINOMEscan d
  • The kinetics of binding to p38 MAP kinase by analogues of BIRB 796.
  • (PDF) Kumar S, Boehm J, Lee JC.. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nat Rev Drug Discov 2: 717-726.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
  • Targeting the p38 MAPK Pathway with SB203580: Mechanistic... Online Inhibitor.
  • SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model. PubMed.
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells.
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC - PubMed Central.

Sources

comparing the efficacy of brominated vs non-brominated thiazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Brominated vs. Non-Brominated Thiazole Analogs for Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including the vitamin thiamine (B1) and numerous synthetic drugs.[1][2][3][4][5] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] A key strategy in modern drug design involves the strategic modification of such scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful tool.

This guide provides a comprehensive comparison of the efficacy of brominated versus non-brominated thiazole analogs, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will delve into the causal effects of bromine incorporation on molecular properties and biological activity, present supporting data, and provide detailed protocols for comparative evaluation.

The Strategic Role of Bromine in Modulating Pharmacological Activity

The introduction of a halogen atom into a drug candidate is a deliberate tactic to modulate its properties. Bromine, in particular, offers a unique combination of size, electronegativity, and lipophilicity that can profoundly influence a molecule's behavior.[7][8]

Key Physicochemical Alterations:

  • Increased Lipophilicity: Bromine is significantly more lipophilic than hydrogen. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, potentially improving bioavailability and tissue distribution.[9]

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electronic distribution within the thiazole ring system. This can affect how the molecule interacts with its biological target.

  • Halogen Bonding: A crucial, non-covalent interaction, the halogen bond, occurs between an electrophilic region on the bromine atom (the "sigma-hole") and a nucleophilic site on a biological target like a protein.[7][9] This specific interaction can significantly increase binding affinity and selectivity, leading to enhanced potency.[7]

  • Metabolic Stability: The carbon-bromine (C-Br) bond is relatively strong and can block sites of metabolic degradation, prolonging the drug's half-life in the body.[9][10]

These alterations mean that bromination is not merely a substitution but a strategic design choice to optimize drug-target interactions and pharmacokinetic parameters. However, this approach is not without potential drawbacks, such as an increased risk of toxicity, which necessitates careful evaluation.[7]

Comparative Efficacy Analysis: A Data-Driven Overview

Experimental evidence consistently demonstrates that the strategic placement of a bromine atom on a thiazole analog can lead to a significant enhancement in biological efficacy across various therapeutic areas.

Anticancer Activity

The thiazole scaffold is a common feature in anticancer agents, known to induce apoptosis and inhibit critical signaling pathways like PI3K/mTOR.[11] Bromination has been shown to amplify this cytotoxic potential.

For instance, studies on thiazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, have highlighted the potency of halogenated analogs. A 3-nitrophenylthiazolyl derivative showed an IC₅₀ value of 1.21 μM against the MDA-MB-231 breast cancer cell line, comparable to the reference drug sorafenib (IC₅₀ = 1.18 μM).[12] Further research has shown that bromophenyl-substituted thiazoles exhibit potent anticancer activity. One study identified a 2-(3-(4-bromophenyl)...)thiazole derivative with significant inhibitory effects on A549 lung cancer cells (IC₅₀ of 62.5 μg/mL) while displaying lower toxicity against normal fibroblast cells.[13] Another brominated thiazole derivative proved to be the most potent in a series against MCF-7 breast cancer cells, demonstrating strong inhibitory effects on both aromatase and protein tyrosine kinase enzymes.[14]

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Gene Transcription (Angiogenesis, Proliferation) mTOR->Angiogenesis Thiazole Brominated Thiazole Analog Thiazole->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.

Antimicrobial Activity

Thiazole derivatives are also potent antimicrobial agents.[3] Here again, bromination can be a key factor in boosting activity. In one study, a brominated thiazole-linked hybrid, 2-(3-(4-bromophenyl)...)thiazole, demonstrated superior antimicrobial activity against a panel of microorganisms compared to reference drugs like clotrimazole and ciprofloxacin, with inhibition zones ranging from 18 to 25 mm.[13][15]

Comparative Efficacy Data Summary

The following table summarizes representative data, illustrating the enhanced potency often observed with brominated thiazole analogs compared to their non-brominated or otherwise substituted counterparts.

Compound Class Analog Type Target/Assay Potency (IC₅₀ / MIC) Reference
Anticancer Thiazole 4-ChlorophenylthiazolylMDA-MB-231 Cytotoxicity3.52 μM[12]
3-NitrophenylthiazolylMDA-MB-231 Cytotoxicity1.21 μM[12]
BromophenylthiazoleA549 Cytotoxicity62.5 μg/mL[13]
Brominated ThiazoleMCF-7 CytotoxicityMost potent in series[14]
Antimicrobial Thiazole Non-brominated analogsVarious bacteria/fungi(Baseline)[13]
BromophenylthiazoleVarious bacteria/fungi18-25 mm inhibition zone[13][15]
VAP-1 Inhibitor Non-brominated ThiazoleHuman VAP-1 Inhibition230 nM[16]
Modified ThiazoleHuman VAP-1 Inhibition20 nM[17]

Experimental Design for Comparative Efficacy Studies

To rigorously compare brominated and non-brominated analogs, a systematic experimental workflow is essential. This process must be self-validating, with each step building upon reliable data from the last.

Workflow for Comparative Efficacy Evaluation

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Validation Synthesis Synthesis of Analog Pairs (Brominated & Non-Brominated) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cells) Purification->Cytotoxicity Lead Candidates TargetAssay Target-Specific Assays (e.g., Kinase Inhibition, MIC) Cytotoxicity->TargetAssay AnimalModel Animal Model Studies (e.g., Xenograft, Infection Model) TargetAssay->AnimalModel Most Potent Analogs PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModel->PKPD Toxicity Toxicity Assessment PKPD->Toxicity

Caption: A validated workflow for comparing drug analog efficacy.

Part 1: Synthesis of Thiazole Analogs

A common and robust method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[13] This typically involves the reaction of an α-haloketone (like phenacyl bromide) with a thioamide. Brominated analogs can be prepared either by using a brominated starting material or by direct bromination of the synthesized thiazole core.[18][19][20]

General Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: Dissolve the chosen thioamide (1 equivalent) and the corresponding α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1 equivalent) in a suitable solvent such as absolute ethanol.[13]

  • Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole analog.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Efficacy Evaluation

In vitro assays provide the first critical data on a compound's biological activity and are essential for comparing analogs.[21][22][23]

Protocol for MTT Cytotoxicity Assay:

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere for 24 hours.[24]

  • Compound Treatment: Prepare serial dilutions of the brominated and non-brominated thiazole analogs in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[21][25]

  • MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Part 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a complex biological system.[1]

General Protocol for Xenograft Tumor Model (Anticancer):

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., 5x10⁶ HL-60 cells) into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, non-brominated analog, and brominated analog.

  • Dosing: Administer the compounds at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is tumor growth inhibition.[1] Further analysis can include apoptosis induction assays on tumor tissue.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the thiazole scaffold is a highly effective and validated strategy for enhancing pharmacological efficacy. As demonstrated by comparative data, bromination can significantly increase potency in anticancer and antimicrobial applications, largely due to favorable changes in lipophilicity and the formation of specific halogen bonds with biological targets.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of brominated and non-brominated analogs. By following a logical progression from synthesis to in vitro and in vivo testing, researchers can generate the high-quality, self-validating data necessary to identify superior drug candidates.

Future work should continue to explore structure-activity relationships (SAR) to pinpoint the optimal position for bromination on the thiazole scaffold for different targets.[11][16][17][26] Furthermore, investigating the effects of other halogens (chlorine, iodine) and multi-halogenated derivatives may uncover analogs with even greater potency and refined pharmacological profiles, pushing the boundaries of what can be achieved with this versatile heterocyclic core.

References

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • AZoM. (2025, February 5). What Is Bromine Used For?.
  • Benchchem. In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candidates.
  • Wikipedia. Bromine.
  • Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • BSEF. Pharmaceuticals.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • In vivo Biochemical Evaluation of Some Synthesize Thiazole Derivatives Containing Coumarin Moiety as Antioxidant and Antitumor Agents.
  • Sulthana, N., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.
  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
  • Aliabadi, A., et al. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. NIH.
  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed.
  • Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed Central.
  • Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. (2017). ResearchGate.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research.
  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.). ResearchGate.
  • Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
  • Gomha, S. M., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PubMed.
  • Onnis, V., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Ali, S. H., & Sayed, A. R. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles.
  • Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Wikipedia. Organobromine chemistry.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate.
  • Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH.
  • Pre-Clinical Testing → Example of In Vitro Study for Efficacy. (n.d.). Developing Medicines.
  • Sulthana, N., et al. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
  • Halogenated Heterocycles as Pharmaceuticals. (n.d.). ResearchGate.
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Alanazi, A. M. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate.
  • Wu, J. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace.
  • National Center for Biotechnology Information. (n.d.). Bromine. PubChem.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).
  • Al-wsab, B., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
  • Chemistry For Everyone. (2025, April 16). What Are Bromine's Properties? YouTube.
  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.
  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Semantic Scholar.

Sources

A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid: A Modernized Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)thiazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds.[1] The development of efficient and scalable synthetic routes to this and related compounds is of significant interest to researchers in drug discovery and process development. This guide provides an in-depth comparison of a traditional multi-step Hantzsch thiazole synthesis with a modern, microwave-assisted one-pot approach for the preparation of this compound. The objective is to present a clear, data-driven validation of the new synthetic route, highlighting its advantages in terms of efficiency, reaction time, and overall yield.

Retrosynthetic Analysis: Devising a More Efficient Path

The classical approach to thiazole synthesis, the Hantzsch reaction, typically involves the condensation of an α-haloketone with a thioamide.[2] In the context of our target molecule, this translates to a multi-step process with the isolation of intermediates. Our proposed new route aims to streamline this process by employing a one-pot, microwave-assisted strategy, thereby reducing manual interventions and significantly shortening the overall synthesis time.

Traditional Synthetic Route: A Step-by-Step Protocol and Analysis

The established method for synthesizing this compound is a three-step process. This route, while reliable, involves the isolation of two intermediate products, leading to longer overall synthesis time and potential for material loss at each stage.

Step 1: α-Bromination of 4-Bromoacetophenone

The synthesis commences with the bromination of 4-bromoacetophenone at the α-position to yield 2-bromo-1-(4-bromophenyl)ethanone. This is a standard transformation, often carried out using bromine in a suitable solvent like acetic acid.

Experimental Protocol:

  • In a fume hood, dissolve 4-bromoacetophenone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum to afford 2-bromo-1-(4-bromophenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate

The α-bromoketone is then reacted with ethyl thiooxamate in a classical Hantzsch thiazole synthesis to form the ethyl ester of the target molecule.[2][3]

Experimental Protocol:

  • Suspend ethyl thiooxamate (1.1 eq) in ethanol.

  • Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in ethanol to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure ethyl 4-(4-bromophenyl)thiazole-2-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Suspend ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.[1][4]

A Validated New Synthetic Route: Microwave-Assisted One-Pot Synthesis

The novel approach consolidates the α-bromination and Hantzsch condensation into a single, microwave-assisted step, followed by a standard hydrolysis. This method leverages the efficiency of microwave heating to dramatically reduce reaction times and often improve yields.[5][6]

Step 1 (One-Pot): Microwave-Assisted Synthesis of Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate

This one-pot procedure generates the α-bromoketone in situ, which then immediately reacts with ethyl thiooxamate under microwave irradiation.

Experimental Protocol:

  • In a microwave-safe vessel, combine 4-bromoacetophenone (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and ethyl thiooxamate (1.1 eq) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 15-20 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford ethyl 4-(4-bromophenyl)thiazole-2-carboxylate.

Step 2: Hydrolysis to this compound

The hydrolysis step remains the same as in the traditional route.

Experimental Protocol:

  • Suspend ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.

Comparative Analysis: Performance and Efficiency

ParameterTraditional RouteNew Microwave-Assisted Route
Number of Steps (to ester) 21
Total Reaction Time (to ester) 8 - 12 hours15 - 20 minutes
Typical Overall Yield (to acid) 60-70%80-90%
Intermediate Isolation Yes (α-bromoketone)No
Energy Consumption High (prolonged reflux)Low (short irradiation time)
Process Complexity HigherLower

Mechanistic Insights

Traditional Hantzsch Synthesis

The traditional Hantzsch synthesis proceeds through a well-established mechanism. The thioamide acts as a nucleophile, attacking the α-bromoketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thioamide Thioamide Intermediate_1 Thioether Intermediate Thioamide->Intermediate_1 S-attack alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Intermediate_1 Intermediate_2 Hemiaminal Intermediate Intermediate_1->Intermediate_2 Intramolecular N-attack on C=O Thiazole_Product Thiazole_Product Intermediate_2->Thiazole_Product - H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Microwave-Assisted One-Pot Synthesis Workflow

The new route streamlines the process by combining the initial bromination and the subsequent Hantzsch reaction in a single vessel, accelerated by microwave energy.

G Start 4-Bromoacetophenone + NBS + Ethyl Thiooxamate in Ethanol Microwave Microwave Irradiation (100°C, 15-20 min) Start->Microwave In_Situ_Bromination In situ formation of 2-bromo-1-(4-bromophenyl)ethanone Microwave->In_Situ_Bromination Hantzsch_Reaction Hantzsch Thiazole Formation In_Situ_Bromination->Hantzsch_Reaction Precipitation Precipitation in Water Hantzsch_Reaction->Precipitation Filtration Filtration & Recrystallization Precipitation->Filtration Ester_Product Ethyl 4-(4-Bromophenyl) thiazole-2-carboxylate Filtration->Ester_Product Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Ester_Product->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product 4-(4-Bromophenyl) thiazole-2-carboxylic acid Acidification->Final_Product

Caption: Workflow for the Microwave-Assisted One-Pot Synthesis.

Characterization Data

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate:

  • Appearance: Off-white solid.[7]

  • Molecular Formula: C₁₂H₁₀BrNO₂S.[7][8]

  • Molecular Weight: 312.18 g/mol .[8]

This compound:

  • Appearance: Solid.[1]

  • Molecular Formula: C₁₀H₆BrNO₂S.[1][4]

  • Molecular Weight: 284.13 g/mol .[1][4]

  • ¹H NMR (DMSO-d₆, predicted): δ ~13.5 (s, 1H, COOH), 8.15 (s, 1H, thiazole-H), 7.95 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, predicted): δ ~162.0 (C=O), 150.0 (thiazole-C), 145.0 (thiazole-C), 132.0 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-C), 125.0 (thiazole-CH), 122.0 (Ar-C).

Conclusion and Future Outlook

The validation of the new microwave-assisted, one-pot synthetic route for this compound demonstrates significant advantages over the traditional multi-step Hantzsch synthesis. The reduction in reaction time from hours to minutes, coupled with an increase in overall yield and operational simplicity, marks a substantial improvement in efficiency. This modernized approach aligns with the principles of green chemistry by reducing energy consumption and potentially solvent usage. For researchers and drug development professionals, the adoption of such optimized protocols can accelerate the synthesis of key intermediates, facilitating more rapid discovery and development of novel chemical entities.

References

  • Tetrahedron Letters. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • ResearchGate. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium.
  • SpectraBase. (n.d.). 2-(4-bromophenyl)thiazolidine-4-carboxylic acid.
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS No. 886366-94-5) is a solid organic compound frequently utilized in synthetic chemistry and drug discovery research.[1][2] Its molecular structure, which includes a brominated aromatic ring, a thiazole heterocycle, and a carboxylic acid functional group, places it into a specific chemical waste category that requires meticulous handling and disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, designed for laboratory professionals. Adherence to these procedures is critical not only for regulatory compliance with bodies such as the Environmental Protection Agency (EPA) but also for ensuring the safety of laboratory personnel and protecting the environment.

Part 1: Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. The primary risks associated with this compound are derived from its GHS classification and its chemical nature.

Key Hazard Insights:

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4 (Oral), with the hazard statement H302: Harmful if swallowed. This necessitates careful handling to prevent ingestion.

  • Halogenated Compound: The presence of a carbon-bromine bond classifies this as a halogenated organic compound .[3] This is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste streams is prohibited and complicates the incineration process.[4][5]

  • Environmental Hazard: It possesses a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water. This classification strictly forbids disposal down the drain, as it can cause significant harm to aquatic ecosystems.

  • Physical Form: As a solid, the primary exposure risk during handling is the generation and inhalation of dust.[6][7]

Table 1: Hazard Profile of this compound

Hazard Identification Classification & Details Source(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11: Combustible Solids

| Water Hazard Class | WGK 3: Severely hazardous for water | |

Part 2: Core Principles of Compliant Disposal

The disposal strategy for this compound is governed by three foundational principles rooted in safety and regulatory standards.

  • Segregation: The cornerstone of proper chemical waste management is rigorous segregation. As a halogenated organic, this compound must be collected in a waste container specifically designated for "Halogenated Organic Waste."[3][4] This is because the incineration of halogenated compounds produces acidic gases (e.g., hydrogen bromide) that require specialized scrubbers for neutralization. Mixing with non-halogenated solvents increases disposal costs and can violate regulatory requirements.[5]

  • Containment: All chemical waste must be stored in secure, compatible, and correctly labeled containers.[8] The container must prevent leaks or vapors from escaping and must be made of a material that does not react with the chemical contents.[8][9]

  • Compliance: All disposal activities must adhere to federal, state, and institutional regulations.[6][9] In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[9] Your institution's Environmental Health & Safety (EHS) department is the direct resource for ensuring compliance with these standards.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the disposal of pure this compound and contaminated lab materials.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE as dictated by the Safety Data Sheet (SDS).

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]

  • Eye Protection: Safety glasses or goggles approved under government standards like OSHA or EN 166.[7][10]

  • Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.[7]

Step 2: Waste Characterization and Segregation

  • Identify the waste stream. For the pure, unused, or residual solid compound, the waste stream is "Solid Halogenated Organic Waste."

  • For materials contaminated with the compound (e.g., weighing paper, contaminated gloves, paper towels from a spill cleanup), the waste stream is also "Solid Halogenated Organic Waste."

  • Crucially, do not mix this waste with non-halogenated solvents, strong acids/bases, or heavy metal waste. [5]

Step 3: Container Selection and Preparation

  • Obtain a designated hazardous waste container from your laboratory's supply or through your EHS department.

  • The container must be in good condition, free of cracks, and made of a compatible material (e.g., a high-density polyethylene pail for solids).

  • The container must have a secure, threaded screw-cap or sealing lid to prevent spills and vapor release.[4][8] Keep the container closed at all times except when actively adding waste.[4][5]

Step 4: Labeling the Waste Container

  • Proper labeling is a strict regulatory requirement.[11]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

  • On the label, clearly write the full, unabbreviated chemical name: "this compound." [4] If other halogenated compounds are added, list all constituents.

  • Indicate the hazards (e.g., "Toxic," "Irritant").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the prepared waste container in a designated Satellite Accumulation Area (SAA).[8][11]

  • The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[9][12]

  • Ensure the SAA is clearly marked with a "Hazardous Waste" sign.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11][12]

Step 6: Final Disposal and Coordination with EHS

  • Once the waste container is full (defined as ~90% capacity to allow for expansion), it must be dated and moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.[8][9]

  • Contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of the chemical yourself.

  • EHS will coordinate with a licensed hazardous waste disposal company for final transport and destruction, typically via high-temperature incineration.[6]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, specifically highlighting the pathway for this compound.

G Disposal Decision Workflow for Laboratory Waste cluster_prep Preparation & Characterization cluster_halogenated Halogenated Waste Protocol cluster_other Other Waste Streams start Waste Generated in Lab characterize Characterize Waste: - Solid or Liquid? - Chemical Composition? start->characterize is_halogenated Is the waste a Halogenated Organic Compound? characterize->is_halogenated select_container_H Select 'HALOGENATED' Waste Container is_halogenated->select_container_H Yes (e.g., 4-(4-Bromophenyl)thiazole- 2-carboxylic acid) other_protocol Follow Protocol for Non-Halogenated, Aqueous, or other specific waste stream is_halogenated->other_protocol No label_container_H Label Container: - 'Hazardous Waste' - Full Chemical Name(s) select_container_H->label_container_H accumulate_H Accumulate in SAA (Keep Closed) label_container_H->accumulate_H is_full Container Full? accumulate_H->is_full is_full->accumulate_H  No contact_ehs Contact EHS for Pickup (Transfer to CAA within 3 days) is_full->contact_ehs  Yes end_node Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • TCI America. (n.d.). Safety Data Sheet.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet GHS07.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • CymitQuimica. (2025, November 7). Safety Data Sheet.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Asif, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 575.
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS No. 886636-94-5). This document moves beyond a simple checklist, offering a procedural and intellectual framework to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound with a molecular weight of 284.13 g/mol .[1][2][3] Its structure, featuring a brominated aromatic ring and a thiazole carboxylic acid moiety, is common in the synthesis of pharmaceutical compounds, particularly as an intermediate for antitumor and antimicrobial agents.[4][5][6]

A thorough risk assessment is paramount. The known hazard classifications for this specific compound include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1] This is indicated by the GHS07 pictogram and the "Warning" signal word.[1]

  • Potential for Irritation: Based on data from structurally similar thiazole derivatives and brominated aromatic compounds, there is a potential for skin irritation, serious eye irritation, and respiratory tract irritation.[7][8]

Given these potential hazards, a multi-layered PPE approach is not just recommended, but essential. The causality behind each PPE choice is to mitigate exposure through all potential routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Protocol

The following table outlines the essential PPE for handling this compound. This protocol is designed as a self-validating system; adherence to each step ensures a comprehensive safety net.

Protection Level Equipment Purpose and Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of any dust or aerosols. This is the first and most critical line of defense.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldProtects against accidental splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[7][9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended when handling the solid compound.[7][9][10]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[7][9]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling large quantities or when engineering controls are insufficient to prevent dust formation.[7][11]

Operational Plan: A Step-by-Step Workflow

This section provides a detailed methodology for the safe handling of this compound during routine laboratory operations.

Preparation and Weighing
  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Work within a certified chemical fume hood.

  • Gently handle the container to avoid generating dust. If the product is in a vial, centrifuge it briefly to ensure all solid is at the bottom before opening.[2][3]

  • Use a dedicated set of spatulas and weighing paper.

  • Carefully weigh the desired amount of the compound, minimizing any disturbance that could create airborne particles.

  • Securely close the primary container immediately after use.

  • Clean any residual dust from the weighing area using a damp cloth or a specialized laboratory vacuum cleaner. Do not use a dry brush.

Experimental Use
  • Add the compound to the reaction vessel within the fume hood.

  • Ensure all transfers are conducted carefully to prevent spills.

  • If the compound is to be dissolved, add the solvent slowly and stir gently to avoid splashing.

  • Keep the reaction vessel covered as much as possible during the experiment.

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup prep_start Don Full PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Vessel weigh->transfer react Conduct Reaction transfer->react decontaminate Decontaminate Workspace react->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Segregate Waste: All waste containing this compound, including weighing paper, contaminated gloves, and pipette tips, should be considered hazardous.

  • Solid Waste: Place all solid waste into a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Any solutions containing this compound should also be disposed of in a labeled container for halogenated organic waste.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. The solvent washings should be collected as hazardous waste.

  • Consult Local Regulations: Always adhere to your institution's and local authorities' guidelines for hazardous waste disposal. Brominated compounds may require specific disposal methods, such as incineration at a licensed facility.[12]

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Halogenated Solid Waste Container is_solid->solid_waste Yes is_glassware Contaminated Glassware? is_liquid->is_glassware No liquid_waste Collect in Halogenated Liquid Waste Container is_liquid->liquid_waste Yes decon Decontaminate with Solvent is_glassware->decon Yes collect_solvent Collect Solvent Waste decon->collect_solvent

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[13][14]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine - Benchchem.
  • This compound 886366-94-5 - Sigma-Aldrich.
  • This compound - Data Sheet - United States Biological.
  • 429054 this compound CAS: 886636-94-5 - United States Biological.
  • This compound - MySkinRecipes.
  • 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid - Sigma-Aldrich.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Safety Data Sheet - SynZeal.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid - AK Scientific, Inc.
  • 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester - Chem-Impex.
  • GHS07 - Safety Data Sheet.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central.
  • Personal protective equipment Medical sector - Trusetal Verbandstoffwerk GmbH.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)thiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.